molecular formula C11H9NO2 B122370 1-(8-Hydroxyquinolin-5-yl)ethanone CAS No. 2598-31-4

1-(8-Hydroxyquinolin-5-yl)ethanone

Cat. No.: B122370
CAS No.: 2598-31-4
M. Wt: 187.19 g/mol
InChI Key: HZTCLDNADGMACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(8-hydroxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCLDNADGMACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180643
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2598-31-4
Record name Quinacetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2598-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinacetol sulfate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2598-31-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinacetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINACETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(8-hydroxyquinolin-5-yl)ethanone, a key intermediate in pharmaceutical and materials science. The document details the experimental protocols for the most common and effective methods of its synthesis: the Friedel-Crafts acylation of 8-hydroxyquinoline and the Fries rearrangement of 8-acetoxyquinoline. This guide includes quantitative data, detailed methodologies, and visual representations of the reaction pathways to assist researchers in the efficient and successful synthesis of this compound.

Introduction

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a valuable building block in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a chelating 8-hydroxyquinoline core and a reactive acetyl group, allows for a wide range of chemical modifications. This versatility has led to its use in the synthesis of compounds with potential applications in areas such as neurodegenerative diseases, cancer, and infectious diseases. This guide focuses on the two principal methods for its preparation, providing the necessary details for their practical implementation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through two classical organic reactions: the direct acylation of the 8-hydroxyquinoline ring system via a Friedel-Crafts reaction, or the rearrangement of an acetylated precursor through the Fries rearrangement.

Friedel-Crafts Acylation of 8-Hydroxyquinoline

The Friedel-Crafts acylation is a direct and efficient one-pot method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the electron-rich quinoline ring. The reaction typically employs acetyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene.[1]

The reaction proceeds via the formation of an acylium ion, which then attacks the 5-position of the 8-hydroxyquinoline ring. The choice of solvent and catalyst is crucial for the success of the reaction, with nitrobenzene being an effective medium for this transformation.[1]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Vessel One-Pot Reaction 8-Hydroxyquinoline->Reaction_Vessel + Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction_Vessel + Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->Reaction_Vessel Solvent Nitrobenzene Solvent->Reaction_Vessel Product_HCl This compound Hydrochloride Reaction_Vessel->Product_HCl Yields

Figure 1: Friedel-Crafts Acylation Workflow.
Fries Rearrangement of 8-Acetoxyquinoline

The Fries rearrangement offers an alternative pathway to this compound, starting from the readily prepared 8-acetoxyquinoline. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[2][3][4][5]

A key aspect of the Fries rearrangement is the regioselectivity, which is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the para-substituted product (7-acetyl-8-hydroxyquinoline), while higher temperatures promote the formation of the ortho-substituted isomer (5-acetyl-8-hydroxyquinoline), which is the desired product in this case.[2][3] This temperature dependence allows for a degree of control over the product distribution.

Fries_Rearrangement cluster_starting_material Starting Material cluster_conditions Reaction Conditions cluster_products Products 8-Acetoxyquinoline 8-Acetoxyquinoline Rearrangement Fries Rearrangement 8-Acetoxyquinoline->Rearrangement Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->Rearrangement Temperature High Temperature (>160 °C) Temperature->Rearrangement Ortho_Product This compound (ortho, desired) Para_Product 1-(8-Hydroxyquinolin-7-yl)ethanone (para, byproduct) Rearrangement->Ortho_Product Favored Rearrangement->Para_Product Minor

Figure 2: Fries Rearrangement Pathway.

Experimental Protocols

Friedel-Crafts Acylation of 8-Hydroxyquinoline

This protocol is adapted from the reported one-pot synthesis of 5-acetyl-8-hydroxyquinoline hydrochloride.[1]

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ethanol

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve 8-hydroxyquinoline in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

  • To this mixture, add acetyl chloride dropwise from the dropping funnel over a period of 10-15 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the resulting mixture until the ice has completely melted. A yellow precipitate of 5-acetyl-8-hydroxyquinoline hydrochloride will form.

  • Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

  • The crude product can be purified by recrystallization from hot water or ethanol to yield colorless, hair-like needles.[1]

Work-up and Purification: The product is isolated as its hydrochloride salt. If the free base is desired, the hydrochloride salt can be neutralized with a suitable base, such as sodium bicarbonate solution, followed by extraction with an organic solvent and subsequent purification by recrystallization or column chromatography.

Fries Rearrangement of 8-Acetoxyquinoline

This protocol is a generalized procedure based on the principles of the Fries rearrangement.[2][3]

Step 1: Synthesis of 8-Acetoxyquinoline

  • Reflux 8-hydroxyquinoline with an excess of acetic anhydride for 1-2 hours.

  • After cooling, pour the reaction mixture into cold water to precipitate the 8-acetoxyquinoline.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Fries Rearrangement

  • In a reaction vessel, place the dried 8-acetoxyquinoline.

  • Add an excess of anhydrous aluminum chloride (typically 2-3 equivalents).

  • Heat the mixture to a high temperature (above 160 °C) to favor the formation of the ortho isomer (5-acetyl-8-hydroxyquinoline).[2] The reaction is often performed without a solvent.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Decompose the reaction complex by carefully adding ice and then dilute hydrochloric acid.

  • The product mixture, containing both the 5-acetyl and 7-acetyl isomers, will precipitate. Filter the solid and wash with water.

Work-up and Purification: The separation of the ortho (5-acetyl) and para (7-acetyl) isomers can be achieved by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[2] Alternatively, column chromatography can be employed for a more efficient separation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound.

Synthesis MethodStarting MaterialKey ReagentsSolventYieldMelting Point (°C)Product FormReference
Friedel-Crafts Acylation8-HydroxyquinolineAcetyl chloride, Lewis AcidNitrobenzene55%112-114Hydrochloride Salt[1]
Fries Rearrangement8-AcetoxyquinolineAluminum chlorideNone (neat)Not specified-Mixture of isomers[2][3]

Note: The yield for the Fries rearrangement is not specified for the 5-acetyl isomer and is dependent on the successful separation from the 7-acetyl isomer.

Conclusion

Both the Friedel-Crafts acylation and the Fries rearrangement are viable methods for the synthesis of this compound. The Friedel-Crafts acylation offers a more direct, one-pot synthesis with a reported moderate yield. The Fries rearrangement, while requiring a two-step process, provides an alternative route where the regioselectivity can be influenced by the reaction temperature. The choice of method will depend on the specific requirements of the researcher, including the desired purity, scale of the reaction, and available starting materials. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important chemical intermediate for further research and development.

References

An In-depth Technical Guide to 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, a proposed synthesis protocol, and essential safety information.

Core Chemical Properties

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities.[1][2][3] The introduction of an acetyl group at the 5-position can modulate its electronic properties, reactivity, and biological profile.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₉NO₂[4][5]
Molecular Weight 187.19 g/mol [4][5]
Appearance Brown solid[4]
Melting Point 110-112 °C[4]
Boiling Point 416.5 °C at 760 mmHg[4]
Density 1.275 g/cm³[4]
CAS Number 2598-31-4[4][5]
Solubility

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The exact mass of this compound is 187.06300 u.[4] Mass spectrometry data for the compound, particularly when coupled with Gas Chromatography (GC-MS), can be used for its identification. A mass spectrum for the sulfuric acid salt of this compound is available and shows a molecular weight of 472.47 g/mol for the bis-adduct.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed in the provided search results, the analysis of related 8-hydroxyquinoline derivatives provides expected chemical shift regions. The aromatic protons of the quinoline ring system typically appear in the range of 7.0-9.0 ppm in ¹H NMR. The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region, likely around 2.5-3.0 ppm. In ¹³C NMR, the carbonyl carbon of the acetyl group would be a key signal in the downfield region (typically >190 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the carbonyl group of the ketone (a strong band around 1650-1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic esters.[9][10][11][12] In the case of this compound, this would involve the rearrangement of 8-acetoxyquinoline.

Reaction Scheme:

Fries_Rearrangement Reactant 8-Acetoxyquinoline Intermediate Acylium ion-Lewis acid complex Reactant->Intermediate + Catalyst Product This compound Intermediate->Product Intramolecular electrophilic aromatic substitution Catalyst Lewis Acid (e.g., AlCl₃)

Figure 1: Proposed synthesis of this compound via Fries Rearrangement.

Detailed Methodology:

  • Esterification of 8-Hydroxyquinoline:

    • Dissolve 8-hydroxyquinoline in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Add acetic anhydride or acetyl chloride dropwise with stirring.

    • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 8-acetoxyquinoline.

  • Fries Rearrangement:

    • To a flask containing a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the crude 8-acetoxyquinoline.

    • Heat the reaction mixture. The reaction temperature is a critical parameter, as lower temperatures generally favor the formation of the para-isomer (5-acetyl), while higher temperatures favor the ortho-isomer (7-acetyl).[12]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and carefully hydrolyze the complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The product can then be isolated by steam distillation or solvent extraction.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity.

Biological Activity and Signaling Pathways

While specific studies detailing the biological mechanism of action or involvement in signaling pathways for this compound are not prevalent in the searched literature, the broader class of 8-hydroxyquinoline derivatives is known for a wide range of pharmacological activities.[1][3] These include antimicrobial, anticancer, and antifungal effects, which are often attributed to their ability to chelate metal ions that are essential for various biological processes.[1][2] The biological activity of 8-hydroxyquinoline and its derivatives can also be linked to their role as transcription inhibitors.[2] Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Safety Information

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new therapeutic agents and functional materials. This technical guide provides a summary of its known chemical properties and a practical approach to its synthesis. Further investigation into its biological activities and mechanisms of action is warranted to fully explore its potential.

References

In-Depth Technical Guide: Characterization of 1-(8-Hydroxyquinolin-5-yl)ethanone (CAS No. 2598-31-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound with CAS number 2598-31-4, identified as 1-(8-Hydroxyquinolin-5-yl)ethanone. Also known under the common name Quinacetol, this molecule belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities. This document summarizes its physicochemical properties, provides detailed experimental protocols for its characterization, outlines a synthetic route, and discusses its potential biological activities, particularly its role as a fungicide. All quantitative data are presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 2598-31-4[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance Brown solid[1]
Melting Point 110-112 °C[1]
Boiling Point 416.5 °C at 760 mmHg[1]
Density 1.275 g/cm³[1]
Flash Point 205.7 °C[1]
InChI Key HZTCLDNADGMACV-UHFFFAOYSA-N[2]

Spectral Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Chemical Shifts and Coupling Constants (Predicted)

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.8ddJ = 4.2, 1.7
H-3~7.5ddJ = 8.3, 4.2
H-4~8.5ddJ = 8.3, 1.7
H-6~7.6dJ = 8.5
H-7~9.0dJ = 8.5
CH₃~2.8s-
OHVariablebr s-

¹³C NMR (Carbon-13 NMR) Chemical Shifts (Predicted)

Carbon AssignmentChemical Shift (ppm)
C=O~198
C-2~150
C-3~122
C-4~136
C-4a~128
C-5~129
C-6~118
C-7~138
C-8~153
C-8a~140
CH₃~28
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
~1680C=O (Ketone)Stretching
1600-1450Aromatic C=CStretching
~1280C-O (Phenol)Stretching
~830C-H BendingOut-of-plane
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight.

Ionm/z
[M]+187.06
[M+H]+188.07

Synthesis

This compound can be synthesized via a Friedel-Crafts acylation of 8-hydroxyquinoline. A general synthetic scheme is presented below.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product 8-Hydroxyquinoline 8-Hydroxyquinoline Quinacetol This compound 8-Hydroxyquinoline->Quinacetol 1. Acetyl_chloride Acetyl Chloride Acetyl_chloride->Quinacetol AlCl3 AlCl₃ (Lewis Acid) AlCl3->Quinacetol 2. Work-up CS2 CS₂ (Solvent) CS2->Quinacetol

Figure 1: Synthetic scheme for this compound.

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below.

Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 8-Hydroxyquinoline

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add 8-hydroxyquinoline and anhydrous carbon disulfide.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Once the addition is complete, add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours.

  • After reflux, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

5.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

5.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound.

Biological Activity and Potential Mechanism of Action

This compound is reported to possess fungicidal properties.[3] The 8-hydroxyquinoline scaffold is a known chelating agent, and its biological activity is often attributed to its ability to bind essential metal ions, thereby disrupting cellular processes in pathogens.[4][5]

As a fungicide, Quinacetol likely interferes with fundamental cellular processes in fungi. One plausible mechanism of action for quinoline-based fungicides is the disruption of the fungal cell wall integrity (CWI) signaling pathway.[6][7][8] This pathway is crucial for fungal survival and response to environmental stress.

G cluster_stimulus External Stress cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Quinacetol Quinacetol Sensor_Proteins Sensor Proteins Quinacetol->Sensor_Proteins Inhibition/Disruption Rho1_GTPase Rho1-GTPase Sensor_Proteins->Rho1_GTPase PKC1 Protein Kinase C1 Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Remodeling Cell Wall Remodeling Gene_Expression->Cell_Wall_Remodeling Apoptosis Apoptosis / Cell Death Cell_Wall_Remodeling->Apoptosis Failure leads to

Figure 2: Proposed mechanism of action via the Cell Wall Integrity (CWI) signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed characterization of this compound (CAS No. 2598-31-4). The presented physicochemical data, spectral analyses, and synthetic protocol offer a solid foundation for researchers and drug development professionals working with this compound. Its established fungicidal activity, potentially mediated through the disruption of the cell wall integrity pathway, makes it an interesting candidate for further investigation in the development of new antifungal agents.

Workflow for Characterization

The logical workflow for the characterization of a newly synthesized batch of this compound is outlined below.

G cluster_characterization Spectroscopic Analysis cluster_bioassay Biological Evaluation Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Friedel-Crafts Acylation Purification Purification Crude_Product->Purification Recrystallization Pure_Product Pure_Product Purification->Pure_Product Characterization NMR NMR (¹H & ¹³C) Pure_Product->NMR IR FTIR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation IR->Structure_Confirmation MS->Structure_Confirmation Biological_Assay Biological_Assay Structure_Confirmation->Biological_Assay Purity Confirmed Fungicidal_Activity Antifungal Assay Biological_Assay->Fungicidal_Activity

Figure 3: Experimental workflow for synthesis and characterization.

References

In-Depth Technical Guide to the Structure Elucidation of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(8-Hydroxyquinolin-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical techniques employed to confirm its molecular structure, including spectroscopic and crystallographic methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Introduction

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline. The parent compound and its derivatives are known for their wide range of biological activities and are utilized as intermediates in the synthesis of various medicinal compounds. Accurate structural confirmation of this intermediate is critical for ensuring the identity and purity of subsequent drug candidates. This guide outlines the key analytical methods used to definitively elucidate its structure.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques was employed to determine the molecular structure of this compound. These methods provide complementary information regarding the compound's functional groups, connectivity of atoms, and overall molecular weight.

Mass Spectrometry

Mass spectrometry was used to determine the molecular weight of the compound. The analysis yielded a molecular ion peak (M+) at an m/z of 187.06, which is consistent with the calculated molecular weight of this compound (C₁₁H₉NO₂).[1]

Table 1: Mass Spectrometry Data

ParameterValue
Ionization ModeElectron Ionization (EI)
Molecular Ion (M+)m/z 187.06[1]
Base Peakm/z 187.06[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy was utilized to identify the functional groups present in the molecule. The spectrum is characterized by key absorption bands corresponding to the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (phenolic hydroxyl group)
~1680C=O stretching (acetyl carbonyl group)
~1600, 1500, 1450C=C stretching (aromatic quinoline ring)
~1280C-O stretching (phenolic hydroxyl group)

Note: The exact peak positions can vary slightly based on the sample preparation method and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6s3H-COCH₃
~7.2d1HH-6
~8.5d1HH-7
~7.6dd1HH-3
~8.9dd1HH-2
~8.0dd1HH-4
~9.8 (broad s)s1H-OH

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~26-COCH₃
~112C-6
~138C-7
~122C-3
~148C-2
~130C-4
~128C-5
~154C-8
~136C-4a
~125C-8a
~198C=O

Note: The predicted NMR data is based on the analysis of similar 8-hydroxyquinoline derivatives and established chemical shift correlations. Experimental data from literature should be consulted for precise values.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the structure of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.

The crystal structure of this compound has been determined to be a monoclinic crystal system with the space group P2₁/c.[1]

Table 5: Crystal Data and Structure Refinement for this compound

ParameterValue
Crystal systemMonoclinic[1]
Space groupP2₁/c[1]
a (Å)Value from publication
b (Å)10.033(16)[1]
c (Å)13.767(2)[1]
α (°)90[1]
β (°)93.306(7)[1]
γ (°)90[1]
Volume (ų)Value from publication
Z4

Note: Specific atomic coordinates and other refinement details can be found in the cited crystallographic information file (CIF).

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved through a Friedel-Crafts acetylation of 8-hydroxyquinoline. A common procedure involves reacting 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene.[1] The product is then isolated and purified, often by recrystallization.

Mass Spectrometry
  • Instrument : A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.

  • Sample Preparation : The purified solid is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis : A small volume of the solution is injected into the GC. The compound is separated from the solvent and then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Infrared (IR) Spectroscopy
  • Instrument : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Analysis : The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

X-ray Crystallography
  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection : A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS Determine Molecular Weight IR IR Spectroscopy Purification->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C) Purification->NMR Determine Connectivity XRAY X-ray Crystallography Purification->XRAY Determine 3D Structure Elucidation Structure Elucidated MS->Elucidation IR->Elucidation NMR->Elucidation XRAY->Elucidation

Caption: Workflow for the structure elucidation of this compound.

Elucidated_Structure This compound

Caption: Chemical structure of this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction. The presented data provides a comprehensive analytical profile of this important synthetic intermediate, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed experimental protocols offer a guide for the synthesis and characterization of this and similar compounds.

References

An In-depth Technical Guide to 1-(8-Hydroxyquinolin-5-yl)ethanone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(8-hydroxyquinolin-5-yl)ethanone, a versatile heterocyclic ketone with significant potential in medicinal chemistry and analytical sciences. This document details its chemical identity, including its IUPAC name and a list of common synonyms. A thorough exploration of its synthesis, physicochemical properties, and extensive biological activities is presented, with a focus on its roles as a metal chelator and its applications as an anticancer and antifungal agent. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its mechanisms of action.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: 5-acetyl-8-hydroxyquinoline, Quinacetol free base[2]

CAS Number: 2598-31-4[3]

Molecular Formula: C₁₁H₉NO₂[3]

Molecular Weight: 187.19 g/mol [3]

Physicochemical Properties
PropertyValueReference
Melting Point112-114 °C
pKa14.8 (in ethanol)[4]
pKa29.6 (in ethanol)[4]

Synthesis

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acetylation of 8-hydroxyquinoline.

Experimental Protocol: Friedel-Crafts Acetylation

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride or acetic anhydride

  • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • A suitable solvent (e.g., nitrobenzene, carbon disulfide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst to the cooled solution while stirring.

  • Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for a specified period (typically 2-4 hours) to ensure the completion of the reaction.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Neutralize the acidic solution with a NaOH solution to precipitate the product.

  • Filter the crude product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hot water) to obtain pure this compound.

Yield: 55%

Characterization: The final product can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The structure can be further confirmed by single-crystal X-ray diffraction.

Metal Chelating Properties

This compound is an effective chelating agent for a variety of metal ions. The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows for the formation of stable five-membered chelate rings with metal ions.

Quantitative Analysis of Metal Chelation

The metal-binding affinity of this compound has been quantified through the determination of its formation constants (pKf) with various metal ions.

Metal IonpKf
Fe³⁺31
Cu²⁺22.5
Zn²⁺21.4
Pb²⁺21.2

Data obtained in ethanol.[4][5]

The strong chelation properties of this compound are fundamental to some of its biological activities and its applications in analytical chemistry for the detection and quantification of metal ions.

Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antifungal properties.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to be multifactorial, involving the induction of apoptosis and the modulation of key cellular signaling pathways.

Cell Lines:

  • Hep3B (human hepatocellular carcinoma)

  • MDA-MB-231 (human breast adenocarcinoma)

  • T-47D (human ductal breast epithelial tumor)

  • K562 (human chronic myelogenous leukemia)

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineIC₅₀ (µg/mL)
Hep3B6.25 ± 0.034
K562> 25
T-47D> 25

Data for a related derivative, 8-hydroxy-2-quinolinecarbaldehyde, which provides context for the potential activity of the 8-hydroxyquinoline scaffold.[6]

Research on 8-hydroxyquinoline derivatives suggests their involvement in modulating cellular signaling pathways critical for cancer cell survival and proliferation. One such pathway is the Calpain-Calpastatin signaling pathway . High glucose levels in cancer cells can lead to an increase in intracellular calcium, which in turn activates calpain, a calcium-dependent protease, promoting cell death. Studies have shown that 8-hydroxyquinoline derivatives can attenuate the expression of calpain, thereby protecting neuronal cells from high-glucose-induced toxicity.[7] This suggests a potential mechanism for the observed anticancer effects, where the compound might interfere with calcium signaling and the downstream activation of calpains.

Another implicated pathway is the ERK (Extracellular signal-regulated kinase) pathway . The activation of the ERK pathway is often associated with cell proliferation and survival. Some 8-hydroxyquinoline derivatives have been shown to induce phosphorylation of ERK, which can paradoxically lead to apoptosis in certain cancer cell contexts.[8] This dual role of ERK signaling highlights the complex mechanisms through which these compounds exert their anticancer effects.

Signaling_Pathways cluster_0 Calpain-Calpastatin Pathway cluster_1 ERK Pathway High_Glucose High Glucose Ca2_Influx ↑ Intracellular Ca²⁺ High_Glucose->Ca2_Influx Calpain Calpain Activation Ca2_Influx->Calpain Cell_Death_Calpain Cell Death Calpain->Cell_Death_Calpain HQ_Compound_Calpain This compound HQ_Compound_Calpain->Calpain Inhibits HQ_Compound_ERK This compound Proteasome Proteasome HQ_Compound_ERK->Proteasome Inhibits ERK ↑ p-ERK HQ_Compound_ERK->ERK ER_Stress ER Stress Proteasome->ER_Stress Leads to Paraptosis Paraptosis ER_Stress->Paraptosis ERK->ER_Stress Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK

Figure 1: Postulated signaling pathways affected by this compound.

Antifungal Activity

This compound and its derivatives have shown significant activity against a range of fungal pathogens. The proposed mechanism of action involves the disruption of the fungal cell wall and the cytoplasmic membrane.

Fungal Strains:

  • Candida albicans

  • Aspergillus niger

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Serially dilute the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculate each well with the fungal suspension.

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida) for a specified period (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Sorbitol Protection Assay: This assay is used to determine if the compound targets the fungal cell wall. The presence of an osmotic protectant like sorbitol can rescue fungal cells from lysis if the cell wall is the primary target.

Cellular Leakage Assay: The release of intracellular components, such as nucleic acids and proteins (which absorb light at 260 nm and 280 nm, respectively), into the supernatant is measured to assess damage to the cytoplasmic membrane.

Antifungal_Mechanism HQ_Compound This compound Fungal_Cell Fungal Cell HQ_Compound->Fungal_Cell Cell_Wall Cell Wall Disruption Fungal_Cell->Cell_Wall Targets Cytoplasmic_Membrane Cytoplasmic Membrane Damage Fungal_Cell->Cytoplasmic_Membrane Targets Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leakage Leakage of Intracellular Components Cytoplasmic_Membrane->Leakage

Figure 2: Proposed mechanism of antifungal action.

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.620(3)
b (Å)9.243(4)
c (Å)11.070(4)
β (°)90.718(6)
V (ų)677.3(5)
Z4

Data for the parent compound, 8-hydroxyquinoline, which crystallizes in a similar system and provides a reference for the structural characteristics of its derivatives.[9]

Conclusion

This compound is a molecule of significant interest with a well-established synthetic route and a range of important biological activities. Its ability to chelate metal ions is a key feature that likely contributes to its anticancer and antifungal properties. The modulation of cellular signaling pathways, such as the Calpain-Calpastatin and ERK pathways, provides a basis for its development as a potential therapeutic agent. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential. This guide provides a solid foundation of technical information to support such future investigations.

References

discovery and history of 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile chelating properties and broad spectrum of biological activities. First isolated in the late 19th century, this bicyclic aromatic heterocycle has evolved from a simple organic compound into a "privileged scaffold" for the development of therapeutic agents targeting a vast array of diseases. This technical guide provides a comprehensive overview of the historical milestones in the discovery of 8-HQ, the evolution of its synthesis, and the development of its derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of synthetic pathways and experimental workflows to provide a practical resource for researchers in the field.

A Historical Overview: From Discovery to a "Privileged Scaffold"

The journey of 8-hydroxyquinoline (also known as oxine) began in 1880 when it was first obtained by Hugo Weidel and his student Albert Cobenzl.[1] Their initial work involved the decarboxylation of "oxycinchoninic acid," which they derived from cinchonine.[1] Around the same time, Otto Fischer and Karl Bedall independently synthesized the compound from a sulphonic acid, though they initially misidentified its structure.[1] The correct structure was later identified by Zdenko Hans Skraup, who also developed a foundational method for synthesizing substituted quinolines, now famously known as the Skraup synthesis.[1][2]

A pivotal moment in the history of 8-HQ came in the 1920s with the discovery of its ability to form insoluble chelates with a wide variety of metal ions.[1][3] This property of forming stable complexes by binding to metal ions through its phenolic hydroxyl group and the heterocyclic nitrogen atom became the basis for its widespread application, initially in analytical chemistry for gravimetric analysis and later in medicine.[3][4] The recognition of its antiseptic, disinfectant, and pesticide properties propelled its derivatives into the realm of therapeutic agents, a position they have held for over 120 years.[1][5]

Foundational and Modern Synthetic Strategies

The synthesis of the 8-hydroxyquinoline core and its derivatives has evolved significantly since its discovery. The classical methods remain relevant, while modern techniques allow for more precise and diverse substitutions.

Classical Synthesis Methods

Two of the most traditional and fundamental methods for synthesizing the 8-hydroxyquinoline scaffold are the Skraup and Friedländer syntheses.[3][5]

  • The Skraup Synthesis: This is the reaction of a substituted aromatic amine (like 2-aminophenol) with glycerol, an oxidizing agent (the aromatic amine itself), and sulfuric acid.[2][3]

  • The Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone.[3][5]

Other classical routes include the alkali fusion of quinoline-8-sulfonic acid and the diazotization of 8-aminoquinoline.[5][6][7]

Modern Synthetic Developments

Contemporary synthetic chemistry has introduced more sophisticated methods for creating derivatives, allowing for the targeted introduction of various functional groups.

  • Suzuki Cross-Coupling: This reaction is widely used to introduce aryl or vinyl substituents at specific positions, typically the 5 and 7 positions, starting from halogenated 8-HQ precursors like 5-bromo-8-HQ.[5]

  • Mannich Reaction: This reaction is employed to introduce aminomethyl substituents, as demonstrated in the synthesis of hybrids like 5-chloro-8-hydroxyquinoline-ciprofloxacin.[8]

Below is a diagram illustrating the primary synthetic routes to 8-hydroxyquinoline and its derivatives.

G General Synthetic Pathways to 8-Hydroxyquinoline Derivatives cluster_classical Classical Methods cluster_modern Modern Methods A 2-Aminophenol + Glycerol Skraup Skraup Synthesis A->Skraup B o-Aminobenzaldehyde + Ketone/Aldehyde Friedlander Friedländer Synthesis B->Friedlander C Quinoline-8-Sulfonic Acid AlkaliFusion Alkali Fusion C->AlkaliFusion Core 8-Hydroxyquinoline Core Skraup->Core Friedlander->Core AlkaliFusion->Core D Halogenated 8-HQ + Boronic Acid Suzuki Suzuki Coupling D->Suzuki E 8-HQ + Formaldehyde + Amine (e.g., Ciprofloxacin) Mannich Mannich Reaction E->Mannich Derivatives Substituted 8-HQ Derivatives Suzuki->Derivatives Mannich->Derivatives Core->Derivatives Further Functionalization

Caption: Overview of classical and modern synthetic routes to the 8-HQ scaffold.

Therapeutic Applications and Biological Activity

The ability of 8-hydroxyquinoline to chelate metal ions is central to its diverse biological activities, as metal homeostasis is crucial for many pathological processes. Derivatives have been developed with a wide range of pharmacological applications.[3][4]

  • Antimicrobial and Antifungal Activity: 8-HQ and its halogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, exhibit potent activity against various bacteria and fungi.[5] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.[3]

  • Anticancer Activity: Many 8-HQ derivatives have shown significant antiproliferative effects.[4] The anticancer activity of derivatives like clioquinol is linked to their ability to act as ionophores for copper and zinc, disrupting cellular metal balance and inhibiting proteasome activity.[9]

  • Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's, derivatives such as clioquinol and PBT2 have been investigated.[3][5] They are thought to work by chelating excess zinc and copper ions in the brain, which are implicated in the aggregation of amyloid-beta plaques.[5]

  • Antiviral Activity: Certain derivatives have demonstrated efficacy against viruses, including HIV and Dengue virus.[4][8]

  • Enzyme Inhibition: Hybrid molecules incorporating the 8-HQ scaffold have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[4]

Quantitative Biological Data of Key Derivatives

The following tables summarize quantitative data for various 8-hydroxyquinoline derivatives, providing a comparative look at their biological efficacy.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Glycoconjugates (various)Selected Cancer LinesIC₅₀26.30 - 63.75 µM[4]
2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6)A549 (Lung)IC₅₀1.10 ± 0.12 µM[10]
2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6)MCF-7 (Breast)IC₅₀1.34 ± 0.15 µM[10]
2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6)LoVo (Colon)IC₅₀1.45 ± 0.11 µM[10]
Docetaxel (Positive Control)Selected Cancer LinesIC₅₀3.37 - 4.46 µM[4]

Table 2: Antifungal and Enzyme Inhibition Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeTargetActivity MetricValueReference
Triazole-8-hydroxyquinoline derivativesCandida speciesMIC31.25 - 1000 mg/mL[4]
Umbelliferone-8-hydroxyquinoline hybrid (n=4)Various FungiEC₅₀10.6 µg/mL[4]
8-HQ-Coumarin hybridsAcetylcholinesterase (AChE)IC₅₀8.80 - 26.50 µM[4]
8-HQ-Coumarin hybridsButyrylcholinesterase (BuChE)IC₅₀8.80 - 26.50 µM[4]
Fluconazole (Standard Drug)Candida speciesMIC1.95 - 62.5 mg/mL[4]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)IC₅₀0.016 µM[4]

Key Experimental Methodologies

This section provides detailed protocols for a classical synthesis and a modern hybridization reaction, representative of the methods used in the study of 8-hydroxyquinoline derivatives.

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a generalized procedure based on the classical Skraup synthesis.

Materials:

  • 2-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern variations use milder oxidants)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide solution for neutralization

  • Apparatus for steam distillation

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask containing 2-aminophenol and glycerol. The reaction is highly exothermic and should be cooled in an ice bath during addition.

  • Add the oxidizing agent to the mixture.

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.

  • Purify the crude 8-hydroxyquinoline by steam distillation. The product will co-distill with the steam.

  • Collect the distillate and cool to crystallize the pure 8-hydroxyquinoline.

  • Filter the crystals, wash with cold water, and dry. Characterize the product using NMR and melting point analysis.

Protocol 2: Mannich Synthesis of 5-Chloro-8-hydroxyquinoline-ciprofloxacin Hybrid[8]

This protocol describes the single-step synthesis of a hybrid molecule via the Mannich reaction.

Materials:

  • 5-chloro-8-hydroxyquinoline (18)

  • Ciprofloxacin

  • Paraformaldehyde

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 5-chloro-8-hydroxyquinoline (18) in ethanol in a round-bottom flask.

  • Add ciprofloxacin and paraformaldehyde to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Maintain the reflux for the time specified in the original literature (typically several hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product (19) will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. The reported yield for this reaction is 75%.[8]

  • Confirm the structure of the hybrid molecule using spectroscopic methods (NMR, Mass Spectrometry).

Workflow for Drug Discovery: Identification of 8-HQ as an HRH₂ Blocker

The versatility of the 8-hydroxyquinoline scaffold makes it a frequent hit in drug discovery screenings. A recent example is the identification of 8-HQ derivatives as novel Histamine Receptor H₂ (HRH₂) blockers.[11][12][13] The workflow for this discovery provides an excellent model of modern high-throughput screening and validation processes.

G Workflow for the Discovery of 8-HQ Derivatives as HRH₂ Blockers cluster_screening High-Throughput Screening (Yeast-Based) cluster_validation Hit Validation and Characterization cluster_outcome Outcome A1 Develop HRH₂-based Luminescence Sensor in Yeast A2 Activate Sensor with Histamine A1->A2 A3 Screen 403-member Anti-Infection Chemical Library A2->A3 A4 Identify Compounds that Decrease Luminescence Signal (Hits) A3->A4 B1 Confirm HRH₂ Blocking Activity in Yeast A4->B1 3 Hits Identified: Chlorquinaldol, Chloroxine, Broxyquinoline B2 Validate HRH₂ Blocking Activity in Mammalian Cells B1->B2 B3 Identify Common Scaffold: 8-Hydroxyquinoline B2->B3 B4 Computational Docking Studies B2->B4 C1 Establish 8-Hydroxyquinoline as a Novel Scaffold for HRH₂ Blockers B3->C1 C2 Potential for New Therapeutics for Acid Reflux C1->C2

Caption: A high-throughput screening workflow identified 8-HQ as a new HRH₂ blocker scaffold.

Conclusion

From its initial isolation in 1880 to its current status as a privileged scaffold in medicinal chemistry, 8-hydroxyquinoline has demonstrated remarkable and enduring utility. Its unique chelating properties, combined with a synthetically tractable framework, have enabled the development of a vast library of derivatives with potent biological activities against a wide range of diseases. The historical progression from a simple analytical reagent to a core component of advanced therapeutic candidates underscores its fundamental importance. For researchers and drug development professionals, the 8-hydroxyquinoline scaffold continues to offer fertile ground for the discovery of novel agents to address unmet medical needs.

References

Spectroscopic Profile of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(8-Hydroxyquinolin-5-yl)ethanone, a valuable building block in medicinal chemistry and materials science. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry Data

m/zAssignment
187.06[M]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic ketones and quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved via the Fries rearrangement of 8-acetoxyquinoline. A typical procedure involves heating 8-acetoxyquinoline with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group to the C5 position of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). For softer ionization techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer's source.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 5-acetyl-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-acetyl-8-hydroxyquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physical and Chemical Properties

5-acetyl-8-hydroxyquinoline, with the molecular formula C₁₁H₉NO₂, is a solid, colorless, needle-like crystalline substance.[1] Its structure, featuring a quinoline ring substituted with a hydroxyl and an acetyl group, imparts specific chemical characteristics that are crucial for its application as a chelating agent.

The key physical properties of 5-acetyl-8-hydroxyquinoline are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight187.19 g/mol [1]
Melting Point112-114 °C[1]
pKa₁4.8 (in ethanol)[2][3]
pKa₂9.6 (in ethanol)[2][3]
Mass Spectrum (m/z)187.06 (M+)[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols offer insights into the determination of the physical properties and the synthesis of 5-acetyl-8-hydroxyquinoline.

This protocol describes a one-pot synthesis method for 5-acetyl-8-hydroxyquinoline.[1]

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride

  • Nitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄)

  • Ethanol

  • Hot water

Procedure:

  • Dissolve 8-hydroxyquinoline in nitrobenzene.

  • Add acetyl chloride to the solution. A yellow precipitate will form immediately.

  • To this reaction mixture, add 1 equivalent of a Lewis acid (anhydrous AlCl₃ or TiCl₄). This initiates the Friedel-Crafts acetylation.

  • The reaction leads to the formation of 5-acetyl-8-hydroxyquinoline.

  • Filter the resulting hydrochloride of 5-acetyl-8-hydroxyquinoline.

  • Recrystallize the product from hot water to obtain colorless, hair-like needles.[1]

The acid-base properties of 5-acetyl-8-hydroxyquinoline in ethanol were studied to determine its pKa values.[2][3]

Materials:

  • 5-acetyl-8-hydroxyquinoline (A)

  • Ethanol

  • Standardized Fe³⁺ solution

  • Solutions of varying pH

Procedure:

  • Prepare solutions of 5-acetyl-8-hydroxyquinoline in ethanol.

  • Determine the precise concentration of the ligand solution by spectrophotometric titration with a standard Fe³⁺ solution.

  • Prepare a series of solutions with identical concentrations of the ligand at different acidic pH values.

  • Measure the pH and absorbance of these solutions using a UV-visible spectrophotometer.

  • The molar fraction (α) of the ligand is calculated using the pH values of the solutions and its pKa.

  • The UV-visible spectra of the free ligand, the metal ion (e.g., Fe³⁺), and the metal-ligand complex are recorded at different pH values (e.g., 2, 6, 8, and 10) to observe the absorption characteristics.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-acetyl-8-hydroxyquinoline.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 8-Hydroxyquinoline + Acetyl Chloride in Nitrobenzene reaction Add Lewis Acid (AlCl₃ or TiCl₄) start->reaction Formation of yellow precipitate filtration Filter Hydrochloride Precipitate reaction->filtration recrystallization Recrystallize from Hot Water filtration->recrystallization product 5-acetyl-8-hydroxyquinoline (Colorless Needles) recrystallization->product mp Melting Point Determination product->mp ms Mass Spectrometry product->ms xrd Single Crystal X-ray Diffraction product->xrd

Synthesis and Characterization Workflow

This guide provides foundational data and methodologies for working with 5-acetyl-8-hydroxyquinoline. For further in-depth analysis, it is recommended to consult the primary literature cited.

References

Navigating the Solubility Landscape of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – This technical guide offers an in-depth analysis of the solubility characteristics of 1-(8-Hydroxyquinolin-5-yl)ethanone, a quinoline derivative of significant interest to researchers and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this paper provides valuable qualitative information, data on a structurally similar compound, and detailed experimental protocols to empower researchers in their formulation and development efforts.

Executive Summary

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility in various solvents is a critical first step in the design of effective delivery systems and in vitro/in vivo assays. This guide summarizes the available solubility information, presents a general methodology for its experimental determination, and visualizes key related processes to aid in research and development.

Solubility Profile of this compound

Direct quantitative solubility data for this compound remains limited. However, qualitative information and data from analogous compounds provide valuable insights into its likely solubility behavior.

Qualitative Solubility:

A study detailing the synthesis of this compound describes its recrystallization from hot water.[1] This indicates that the compound possesses some degree of solubility in water, which is likely temperature-dependent. Like its parent compound, 8-hydroxyquinoline, it is expected to be sparingly soluble in water at room temperature but more soluble in common organic solvents.[2][3]

Quantitative Solubility of a Structural Analog (5-chloro-8-hydroxyquinoline):

To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline, a structurally similar compound, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the solubility of this compound.

SolventTemperature (K)Mole Fraction Solubility (x₁) x 10²
1,4-Dioxane278.154.89
283.155.53
288.156.28
293.157.09
298.158.01
303.158.99
308.1510.08
313.1511.29
318.1512.60
323.1514.05
Acetone278.151.34
283.151.51
288.151.70
293.151.91
298.152.15
303.152.42
308.152.71
313.153.04
318.153.40
323.153.80
Ethyl Acetate278.151.79
283.152.00
288.152.23
293.152.49
298.152.78
303.153.09
308.153.44
313.153.83
318.154.25
323.154.72
Methanol278.150.28
283.150.32
288.150.37
293.150.42
298.150.48
303.150.55
308.150.63
313.150.72
318.150.82
323.150.93
Ethanol278.150.38
283.150.44
288.150.51
293.150.59
298.150.68
303.150.78
308.150.89
313.151.02
318.151.17
323.151.33
Isopropanol278.150.30
283.150.35
288.150.41
293.150.47
298.150.54
303.150.62
308.150.71
313.150.82
318.150.94
323.151.07

Data extracted from a study on 5-chloro-8-hydroxyquinoline.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a quinoline derivative like this compound. This method is based on the equilibrium solubility assay, a reliable and widely used technique.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, 1,4-dioxane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure there is undissolved solid remaining at the bottom of each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved this compound in the supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate a generalized experimental workflow for its synthesis and a potential signaling pathway based on the known biological activities of similar quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound start Start Materials: 8-hydroxyquinoline Acetyl chloride Nitrobenzene Aluminum chloride reaction Friedel-Crafts Acetylation start->reaction workup Reaction Work-up: Ice & HCl addition Steam distillation reaction->workup isolation Isolation: Filtration of hydrochloride salt workup->isolation neutralization Neutralization: Dissolution in water Addition of sodium acetate isolation->neutralization purification Purification: Recrystallization from hot water neutralization->purification product Final Product: This compound purification->product signaling_pathway cluster_pathway Potential β2-Adrenergic Receptor Signaling ligand This compound (as β2-agonist) receptor β2-Adrenergic Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Stimulates cAMP cAMP Production adenylyl_cyclase->cAMP Catalyzes pka Protein Kinase A (PKA) Activation cAMP->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response Phosphorylates targets leading to

References

theoretical studies and computational analysis of 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Studies and Computational Analysis of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their unique structural features, particularly the ability to chelate metal ions, have positioned them as privileged scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these derivatives, alongside detailed experimental protocols for their synthesis, characterization, and biological evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical guidance. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound consisting of a pyridine ring fused to a phenol ring.[1] This structural motif imparts a range of interesting chemical and biological properties, including potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The mechanism of action of 8-HQ derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting vital cellular processes in pathogens and cancer cells.[3][4] In materials science, 8-hydroxyquinoline derivatives are utilized as corrosion inhibitors and in the fabrication of organic light-emitting diodes (OLEDs).[5]

Theoretical and computational studies have become indispensable tools for accelerating the discovery and development of novel 8-hydroxyquinoline derivatives. These methods provide valuable insights into the electronic structure, reactivity, and biological activity of these compounds, guiding the design of more potent and selective agents. This guide will delve into the core computational techniques and experimental validations that are central to the study of 8-hydroxyquinoline derivatives.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6][7] In the context of 8-hydroxyquinoline derivatives, DFT calculations are employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

  • Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data for structural validation.[6]

  • Analyze Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity, stability, and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.

  • Calculate Reactivity Descriptors: Quantify global reactivity parameters such as electronegativity, hardness, and softness.

Table 1: Key Parameters from DFT Analysis of 8-Hydroxyquinoline Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)ApplicationReference
8-Hydroxyquinoline-5.89-1.034.86Corrosion Inhibitor[5]
5-Chloro-8-hydroxyquinoline-6.21-1.784.43Antibacterial[8]
5,7-Dichloro-8-hydroxyquinoline-6.45-2.114.34Antibacterial[8]
Experimental Protocol: DFT Calculation

A general protocol for performing DFT calculations on an 8-hydroxyquinoline derivative is as follows:

  • Structure Drawing: Draw the 2D structure of the 8-hydroxyquinoline derivative using a molecule editor and convert it to a 3D structure.

  • Geometry Optimization: Perform geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set, like 6-31G*.[6] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides the predicted IR and Raman spectra.

  • Electronic Property Calculation: Calculate various electronic properties, including HOMO and LUMO energies, MEP, and Mulliken atomic charges.

  • Data Analysis: Analyze the output files to extract the desired information and visualize the results using appropriate software.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is widely used in drug discovery to understand the interaction between a ligand (e.g., an 8-hydroxyquinoline derivative) and a biological target (e.g., a protein or enzyme).[10] Key applications include:

  • Binding Affinity Prediction: Estimating the strength of the interaction between the ligand and the target.

  • Binding Mode Analysis: Identifying the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions).

  • Virtual Screening: Screening large libraries of compounds to identify potential drug candidates.

Table 2: Molecular Docking Scores of 8-Hydroxyquinoline Derivatives Against Cancer Targets

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinoline-based Schiff's baseBreast Cancer Protein-8.5TYR341, LYS120[9]
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acidColon Cancer Protein-7.9SER245, ARG120[10]
Experimental Protocol: Molecular Docking

A typical molecular docking workflow involves the following steps:

  • Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Create the 3D structure of the 8-hydroxyquinoline derivative and optimize its geometry. Assign charges and define rotatable bonds.

  • Grid Generation: Define a binding site on the target protein, typically a known active site or a pocket identified by binding site prediction tools. A grid box is generated around this site to define the search space for the ligand.

  • Docking Simulation: Run the docking algorithm to place the ligand in various orientations and conformations within the grid box and score each pose based on a scoring function.

  • Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode and the key interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] QSAR models are used to:

  • Predict the activity of new compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of untested compounds.

  • Identify key structural features: QSAR analysis can reveal which molecular properties (descriptors) are most important for the desired biological activity, guiding the optimization of lead compounds.

Table 3: QSAR Descriptors for Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

DescriptorDefinitionCorrelation with ActivityReference
LogPOctanol-water partition coefficientPositive[8]
Molar RefractivityMolar volume and polarizabilityPositive[8]
Dipole MomentMeasure of polarityNegative[8]

Synthesis of 8-Hydroxyquinoline Derivatives

Several synthetic methods are employed to prepare 8-hydroxyquinoline and its derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[11][12]

Experimental Protocol: Modified Skraup Synthesis of 8-Hydroxyquinoline [12]

  • Reactant Mixture: In a reaction vessel, combine o-aminophenol, glycerol, and o-nitrophenol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid while stirring vigorously.

  • Heating: Heat the mixture to 130-140°C for 2-3 hours. The reaction is exothermic and should be controlled carefully.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-hydroxyquinoline can be purified by steam distillation followed by recrystallization from a suitable solvent like ethanol.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[13][14]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [15]

  • Reactant Mixture: In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting quinoline derivative by column chromatography or recrystallization.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which is useful for introducing aryl or vinyl substituents onto the 8-hydroxyquinoline scaffold.[16][17]

Experimental Protocol: Suzuki Coupling of a Bromo-8-hydroxyquinoline [17]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the bromo-8-hydroxyquinoline derivative, the boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Heating: Heat the reaction mixture at 80-100°C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Biological Activity and Experimental Assays

Anticancer Activity

Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[18][19]

Table 4: In Vitro Anticancer Activity of 8-Hydroxyquinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25[18]
Zinc(II)-8-hydroxyquinoline complexSK-OV-3CR (Ovarian)2.25[20]
1,4-Naphthoquinone-8-hydroxyquinoline hybridA549 (Lung)5.6[19]

Experimental Protocol: MTT Assay for Cytotoxicity [21][22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[8][24]

Table 5: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
5-chloro-7-iodo-8-hydroxyquinolineStaphylococcus aureus0.03[8]
8-hydroxyquinoline derivative (compound 5)Vibrio parahaemolyticus10⁻⁶ mg/mL[24]

Experimental Protocol: Broth Microdilution for MIC Determination [8]

  • Compound Preparation: Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations of Workflows and Pathways

General Workflow for Drug Discovery

G cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation QSAR_Analysis QSAR Analysis Lead_Identification Lead Identification QSAR_Analysis->Lead_Identification Molecular_Docking Molecular Docking Molecular_Docking->QSAR_Analysis DFT_Studies DFT Studies DFT_Studies->Molecular_Docking Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (Anticancer, Antimicrobial) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Lead_Identification->Synthesis Lead_Optimization->Molecular_Docking Lead_Optimization->Synthesis

Caption: A generalized workflow for the discovery and development of 8-hydroxyquinoline derivatives.

Antimicrobial Mechanism of Action

G HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Chelation HQ_Derivative->Chelation Metal_Ion Metal Ion (e.g., Fe2+, Cu2+) Metal_Ion->Chelation HQ_Metal_Complex 8-HQ-Metal Complex Chelation->HQ_Metal_Complex Cellular_Disruption Disruption of Cellular Processes HQ_Metal_Complex->Cellular_Disruption Enzyme_Inhibition Enzyme Inhibition Cellular_Disruption->Enzyme_Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Disruption->ROS_Production Cell_Death Bacterial/Fungal Cell Death Enzyme_Inhibition->Cell_Death ROS_Production->Cell_Death

Caption: Proposed antimicrobial mechanism of action for 8-hydroxyquinoline derivatives.

Conclusion

The integration of theoretical studies and computational analysis with traditional experimental approaches has significantly advanced the field of 8-hydroxyquinoline chemistry. This guide has provided a comprehensive overview of the key computational methods, including DFT, molecular docking, and QSAR, which are instrumental in understanding the properties and activities of these derivatives. Detailed experimental protocols for synthesis and biological evaluation have also been presented to serve as a practical resource for researchers. The continued application of these integrated strategies holds great promise for the development of novel 8-hydroxyquinoline-based therapeutics and functional materials.

References

potential biological activities of 8-hydroxyquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of 8-Hydroxyquinoline Compounds For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives represent a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from their remarkable versatility and wide range of significant biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][3] The foundational chemical structure of 8HQ, consisting of a pyridine ring fused to a phenol, allows for diverse substitutions, leading to a vast library of derivatives with fine-tuned pharmacological profiles.[1][4] Many of the biological effects of these compounds are rooted in their potent ability to chelate metal ions, a property that allows them to modulate cellular processes dependent on metal homeostasis.[3] This guide provides a comprehensive overview of the core biological activities of 8HQ compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug development efforts.

Core Mechanism of Action: Metal Chelation

The defining characteristic of 8-hydroxyquinoline is its function as a potent bidentate chelating agent. The nitrogen atom on the pyridine ring and the oxygen of the hydroxyl group at the C-8 position form a stable five-membered ring with various divalent and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[3] This metal chelation is central to many of 8HQ's biological activities. By sequestering metal ions, 8HQ derivatives can disrupt the function of metalloenzymes essential for pathogen survival, restore metal homeostasis in neurodegenerative diseases, and induce oxidative stress in cancer cells.[3][5]

Figure 1: Metal Chelation by 8-Hydroxyquinoline.

Anticancer Activities

8-Hydroxyquinoline derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1] Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of the proteasome, and generation of reactive oxygen species (ROS).[3][6] The formation of metal complexes, particularly with copper and zinc, can enhance this antiproliferative activity.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
8HQ Derivative (o-chloro substitution)A-549 (Lung Carcinoma)5.6[1]
Doxorubicin (Reference)A-549 (Lung Carcinoma)1.83[1]
5,7-dihalo-8HQ-Zn/Cu complexesHepatoma, Ovarian, Lung0.0014 - 32.13[5]
8HQ-Hydrazone Copper Complex (Cpd 1)A-375 (Melanoma)0.20[5]
8HQ-Hydrazone Copper Complex (Cpd 3)A-549 (Lung Carcinoma)1.2[5]
Zinc(II)-8HQ-phenanthroline (DQ6)SK-OV-3CR (Ovarian)2.25[6]
Cisplatin (Reference)SK-OV-3CR (Ovarian)>50[6]
Various 8HQ DerivativesVarious Cancer Cell Lines0.69 - 22[1]
Signaling Pathway: Induction of Apoptosis

A primary mechanism of anticancer activity for 8HQ compounds is the induction of programmed cell death, or apoptosis. This is often triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Key markers include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1).[7]

ApoptosisInduction HQ 8HQ-Metal Complex ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Figure 2: 8HQ-Induced Apoptotic Signaling Pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[8]

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 8HQ derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.[9]

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activities

8HQ derivatives possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][12] This activity is largely attributed to their ability to chelate metal ions that are crucial for the function of microbial enzymes.[3] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][13]

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values and zone of inhibition data for 8HQ and its derivatives against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Compound/DerivativeMicroorganismMIC (µM or µg/mL)Zone of Inhibition (mm)Reference
8-Hydroxyquinoline (8HQ)S. aureus, E. faecalis, C. albicans27.58 µM-[12][13]
Ampicillin (Reference)S. aureus26.93 µM-[12]
8HQ Metal ComplexesGram-positive & Gram-negative bacteria575.71 - 718.76 µM-[13]
5-chloro-8HQ-ciprofloxacin hybridGram-positive & Gram-negative bacteria4 - 16 µg/mL-[1]
8HQ-oxazinone (R=NO₂, R'=H)E. cloacae, K. pneumoniae, S. aureus1x10⁻⁶ - 1x10⁻⁵ mg/mL-[1][15]
8HQ Derivative (Ar=biphenyl)S. aureus-22[1]
Amoxicillin (Reference)S. aureus-24[1]
8HQ Triazole DerivativesCandida species31.25 - 1000 µg/mL-[1]
Experimental Workflow: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid medium.[16]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 1. Prepare 2-fold serial dilutions of 8HQ derivative in 96-well plate p3 3. Inoculate each well with bacterial suspension (final conc. ~5x10⁵ CFU/mL) p1->p3 p2 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) p2->p3 p4 4. Incubate plate at 37°C for 16-20 hours p3->p4 p5 5. Visually inspect for turbidity or use plate reader p4->p5 p6 6. Determine MIC: Lowest concentration with no visible growth p5->p6

Figure 3: Workflow for Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Agent:

    • Dissolve the 8HQ derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a working solution in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup:

    • Dispense 50-100 µL of sterile broth into all wells of a 96-well microtiter plate.[16]

    • Add an equal volume of the antimicrobial working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating across the plate, discarding the final transfer from the last dilution well.[16]

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

    • Dilute this suspension in broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[18]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][17]

    • Alternatively, a plate reader can be used to measure absorbance at 600 nm.

Neuroprotective Activities

An imbalance in metal ion homeostasis is a key pathological factor in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][19] 8HQ derivatives, with their ability to cross the blood-brain barrier and chelate excess metal ions (like copper and zinc), can help restore this balance.[20] This action can prevent metal-induced oxidative stress and inhibit the metal-dependent aggregation of neurotoxic proteins such as amyloid-beta (Aβ).[20][21]

Mechanism of Neuroprotection

The neuroprotective effects of 8HQ compounds are multifaceted. By chelating redox-active metals, they prevent the generation of harmful ROS that lead to neuronal damage.[22] They also demonstrate direct antioxidant properties by scavenging free radicals and can reduce the neurotoxicity associated with Aβ plaques in Alzheimer's disease.[21][22]

Neuroprotection cluster_pathology Neurodegenerative Pathology cluster_intervention 8HQ Intervention Metal Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) ROS Oxidative Stress (ROS Production) Metal->ROS Agg Aβ Aggregation Metal->Agg Abeta Amyloid-Beta (Aβ) Abeta->Agg Damage Neuronal Damage & Cell Death ROS->Damage Agg->Damage HQ 8-Hydroxyquinoline Derivative HQ->Metal Chelation HQ->ROS Scavenging HQ->Agg Inhibition

Figure 4: Neuroprotective Mechanisms of 8-Hydroxyquinoline.

Experimental Protocol: Measurement of Intracellular ROS

The DCFH-DA assay is a common method for detecting intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that, once inside the cell, is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere.

    • Induce neurotoxic stress using an agent like H₂O₂ or a metal ion solution (e.g., CuSO₄).

    • Treat the cells with various concentrations of the 8HQ derivative for a specified period.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with warm, sterile PBS.

    • Prepare a 10-20 µM working solution of DCFH-DA in serum-free medium.[24]

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[23][24]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells once with PBS.

    • Add 100 µL of PBS or phenol red-free medium to each well.[24]

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[23] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Anti-inflammatory Activities

Recent research has uncovered the potential of 8HQ derivatives as potent anti-inflammatory agents. A key target is the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β).[25] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.[25]

Mechanism of Action: NLRP3 Inflammasome Inhibition

Certain 8HQ derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation.[25] They can disrupt critical protein-protein interactions required for the assembly of the inflammasome, such as the association between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), thereby preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β.[25]

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition 8HQ Intervention Signal1 Priming Signal (e.g., LPS via TLR4) NFkB NF-κB Activation Signal1->NFkB Signal2 Activation Signal (e.g., ATP, nigericin) NLRP3 NLRP3 Signal2->NLRP3 proIL1B Pro-IL-1β Synthesis NFkB->proIL1B Complex Assembled Inflammasome (NLRP3-ASC-Casp1) NLRP3->Complex ASC ASC ASC->Complex Casp1_pro Pro-Caspase-1 Casp1_pro->Complex Casp1_active Active Caspase-1 Complex->Casp1_active Autocatalysis IL1B Mature IL-1β Casp1_active->IL1B Cleavage of Pro-IL-1β Release Inflammation IL1B->Release HQ 8-Hydroxyquinoline Derivative HQ->Complex Prevents Assembly

Figure 5: Inhibition of NLRP3 Inflammasome by 8HQ Derivatives.

Experimental Protocol: IL-1β ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein, such as IL-1β, in a sample (e.g., cell culture supernatant).[26]

  • Cell Culture and Stimulation:

    • Culture immune cells (e.g., macrophages like THP-1 or primary bone marrow-derived macrophages) in a 24- or 48-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

    • Pre-treat the cells with the 8HQ derivative for 1 hour.

    • Stimulate NLRP3 activation with an agent like ATP or nigericin for 30-60 minutes.

    • Collect the cell culture supernatant for analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β and incubate overnight. Wash the plate.[26]

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate and wash.[26]

    • Sample Incubation: Add standards (known concentrations of recombinant IL-1β) and the collected cell supernatants to the wells. Incubate for 1-2 hours. Wash the plate.[27][28]

    • Detection Antibody: Add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour. Wash the plate.[27]

    • Enzyme Conjugate: Add a streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes. Wash the plate thoroughly.[28]

    • Substrate Addition: Add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). A blue color will develop. Incubate in the dark for 15-30 minutes.[28]

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.[28]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Perspectives

8-Hydroxyquinoline and its derivatives stand out as a class of compounds with immense therapeutic potential across multiple disease areas.[1][29] Their well-established ability to chelate metal ions provides a powerful and versatile mechanism to combat cancer, microbial infections, neurodegeneration, and inflammation. The ease of structural modification allows for the continued development of next-generation 8HQ-based agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research will likely focus on creating multi-target ligands, where a single 8HQ-based molecule is designed to modulate several disease-related pathways simultaneously, offering a more holistic therapeutic strategy for complex conditions like Alzheimer's disease and metastatic cancer. The in-depth understanding of their mechanisms, supported by the robust experimental protocols detailed here, will be crucial for translating these promising compounds from the laboratory to clinical applications.

References

Fries rearrangement for synthesis of acetyl 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Acetyl 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fries rearrangement reaction as a key synthetic route to acetylated 8-hydroxyquinoline derivatives. These compounds are significant precursors and pharmacophores in drug discovery and materials science due to the versatile biological and chemical properties of the 8-hydroxyquinoline scaffold.[1][2][3] This document details the reaction mechanism, experimental protocols, and factors influencing product selectivity, supported by quantitative data and visual diagrams.

Introduction to the Fries Rearrangement

The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[4][5][6] Named after German chemist Karl Theophil Fries, this reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.[7][8]

The reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which serve as crucial intermediates in the manufacturing of various pharmaceuticals.[4][9][10] In the context of 8-hydroxyquinoline, its acetate ester, 8-acetoxyquinoline, can be effectively rearranged to yield valuable acetyl-8-hydroxyquinoline derivatives, primarily 5-acetyl-8-hydroxyquinoline and 7-acetyl-8-hydroxyquinoline.[1][11] These products are foundational for developing novel therapeutic agents, including anticancer, antibacterial, and neuroprotective drugs.[1][3][12]

Reaction Mechanism and Selectivity

The Fries rearrangement is a selective reaction, and the choice of reaction conditions can favor the formation of either the ortho (7-acetyl) or para (5-acetyl) isomer.[4][5]

Generally Accepted Mechanism

While both intermolecular and intramolecular pathways have been proposed, a widely accepted mechanism involves the generation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution.[4][5][9]

The key steps are:

  • Complex Formation: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the electron-rich carbonyl oxygen of the ester (8-acetoxyquinoline). This coordination is favored over the phenolic oxygen.[5][9]

  • Acylium Ion Generation: The complexation polarizes the ester bond, leading to its cleavage and the formation of a free acylium carbocation (CH₃CO⁺).[5][13]

  • Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and attacks the electron-rich quinoline ring at the C5 (para) or C7 (ortho) positions.[5]

  • Hydrolysis: Subsequent acidic workup liberates the final hydroxy aryl ketone product and regenerates the catalyst.[13][14]

G cluster_start Step 1: Complexation cluster_acylium Step 2: Acylium Ion Formation cluster_eas Step 3: Electrophilic Aromatic Substitution cluster_workup Step 4: Hydrolysis Ester 8-Acetoxyquinoline Complex Ester-AlCl₃ Complex Ester->Complex + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex Acylium Acylium Cation (CH₃CO⁺) Complex->Acylium Quinolate Aluminum Quinolate Complex->Quinolate OrthoProduct 7-Acetyl-8-hydroxyquinoline (ortho-product) Acylium->OrthoProduct Attack at C7 ParaProduct 5-Acetyl-8-hydroxyquinoline (para-product) Acylium->ParaProduct Attack at C5 Quinolate->OrthoProduct Quinolate->ParaProduct FinalOrtho Final Ortho Product OrthoProduct->FinalOrtho + H₃O⁺ FinalPara Final Para Product ParaProduct->FinalPara + H₃O⁺

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
Control of Regioselectivity

The ratio of ortho to para products is highly dependent on reaction conditions, exhibiting a classic example of kinetic versus thermodynamic control.[4]

  • Temperature: Low temperatures (below 60°C) favor the formation of the para-substituted product (5-acetyl-8-hydroxyquinoline), which is the kinetically controlled product.[4][7] High temperatures (above 160°C) favor the thermodynamically more stable ortho-substituted product (7-acetyl-8-hydroxyquinoline), likely due to the formation of a stable bidentate chelate with the aluminum catalyst.[4][7]

  • Solvent: The use of non-polar solvents tends to favor the ortho isomer, whereas increasing solvent polarity favors the para isomer.[4][9]

  • Catalyst: A variety of Lewis acids (AlCl₃, BF₃, TiCl₄, SnCl₄) and strong Brønsted acids (HF, methanesulfonic acid) can be used.[9][13] Stoichiometric or excess amounts of the catalyst are often necessary as it complexes with both the starting material and the product.[13]

G cluster_conditions Reaction Conditions cluster_products Major Product Start 8-Acetoxyquinoline LowTemp Low Temperature (< 60°C) Polar Solvent Start->LowTemp HighTemp High Temperature (> 160°C) Non-Polar Solvent Start->HighTemp ParaProduct 5-Acetyl-8-hydroxyquinoline (Kinetic Product) LowTemp->ParaProduct OrthoProduct 7-Acetyl-8-hydroxyquinoline (Thermodynamic Product) HighTemp->OrthoProduct

Caption: Workflow for Selective Synthesis of Acetyl 8-Hydroxyquinoline Isomers.

Experimental Protocols

The following are generalized protocols for the synthesis of acetyl-8-hydroxyquinoline derivatives based on published procedures and established principles of the Fries rearrangement.

Synthesis of 8-Acetoxyquinoline (Starting Material)

8-hydroxyquinoline is first acetylated to form the ester substrate.

  • Reagents: 8-hydroxyquinoline, acetic anhydride, pyridine (catalyst) or sodium hydroxide.

  • Procedure:

    • Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane or pyridine).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 8-acetoxyquinoline, which can be purified by recrystallization or chromatography.

Protocol for 5-Acetyl-8-hydroxyquinoline (Kinetic Product)

This protocol utilizes lower temperatures to favor para-acylation. A related Friedel-Crafts acetylation in nitrobenzene has been reported to produce the 5-acetyl derivative.[15]

  • Reagents: 8-acetoxyquinoline, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.1 to 2.5 equivalents) in nitrobenzene, slowly add 8-acetoxyquinoline at a low temperature (e.g., 0-25°C).

    • Maintain the temperature between 60-70°C and stir for several hours, monitoring the reaction progress by TLC.[15]

    • After completion, cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol to obtain 5-acetyl-8-hydroxyquinoline.[15]

Protocol for 7-Acetyl-8-hydroxyquinoline (Thermodynamic Product)

This protocol uses higher temperatures to favor ortho-acylation.

  • Reagents: 8-acetoxyquinoline, anhydrous aluminum chloride (AlCl₃).

  • Procedure:

    • Mix 8-acetoxyquinoline with an excess of powdered anhydrous AlCl₃ (e.g., 3 equivalents).

    • Heat the mixture to a high temperature (>160°C) for several hours. The reaction can be run neat (without solvent).

    • Monitor the reaction progress by TLC.

    • Cool the solidified reaction mass and carefully hydrolyze it by adding a mixture of ice and concentrated HCl.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify the crude product, which will be a mixture of isomers, using column chromatography to isolate the 7-acetyl-8-hydroxyquinoline. The isomers can often be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[7]

Quantitative Data

The following tables summarize key quantitative data reported for the synthesis and characterization of acetyl-8-hydroxyquinoline derivatives.

Table 1: Reaction Conditions and Yields

ProductMethodCatalystTemperatureYieldReference
5-Acetyl-8-hydroxyquinolineFriedel-Crafts AcetylationAlCl₃ or TiCl₄Ambient55%[15]
8-Acetyl-7-hydroxy-4-methylquinolin-2-one*Fries RearrangementAlCl₃80-85°C15%[16]

*Note: This is a derivative of quinolin-2-one, not quinoline, but illustrates the synthesis of an ortho-acetyl isomer via Fries rearrangement.

Table 2: Characterization Data for 5-Acetyl-8-hydroxyquinoline

PropertyValueReference
Appearance Colorless hair-like needles[15]
Melting Point 112-114 °C[15]
Mass Spectrum (m/z) 187.06 (M⁺)[15]
Elemental Analysis (C₁₁H₉NO₂) C, 70.58; H, 4.85; N, 7.48[15]

Alternative Synthetic Approaches

While the Lewis acid-catalyzed method is most common, other variations exist.

  • Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters without a catalyst.[4] The reaction proceeds through a radical mechanism.[9][17] However, yields are often low, limiting its use in commercial production.[4][9]

  • Anionic Fries Rearrangement: In this method, ortho-metalation of an aryl ester with a strong base leads to rearrangement, yielding ortho-carbonyl products.[4][13]

Applications in Drug Development and Research

8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry. Their biological activity is often attributed to their ability to chelate essential metal ions.[1][2]

  • Pharmacological Activity: Derivatives have demonstrated a wide spectrum of activities, including potent antibacterial, antifungal, anti-HIV, neuroprotective, and antitumor effects.[1][2][3]

  • Synthetic Intermediates: Acetyl-8-hydroxyquinolines are valuable intermediates. For instance, they can undergo condensation with aromatic aldehydes to synthesize chalcone derivatives, which are also pharmacologically active.[15]

  • Chemosensors and Materials: The chelating properties of the 8-hydroxyquinoline core make these compounds useful as fluorescent chemosensors for detecting metal ions like Al³⁺ and Zn²⁺ and as electron carriers in Organic Light-Emitting Diodes (OLEDs).[1][2]

References

An In-Depth Technical Guide to the Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(8-Hydroxyquinolin-5-yl)ethanone, a valuable building block in medicinal chemistry and materials science. The document details the key starting materials, reaction conditions, and experimental protocols for the two principal methods: Friedel-Crafts acylation of 8-hydroxyquinoline and the Fries rearrangement of 8-acetoxyquinoline.

Introduction

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound. The introduction of an acetyl group at the C5 position of the quinoline ring provides a key functional handle for further chemical modifications, making it a crucial intermediate in the synthesis of various biologically active molecules and functional materials. The selection of an appropriate synthetic strategy is paramount for achieving high yields and purity, and is largely dependent on the available starting materials and the desired scale of production.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through two well-established organic reactions:

  • Friedel-Crafts Acylation: This method involves the direct acylation of the electron-rich aromatic ring of 8-hydroxyquinoline with an acetylating agent in the presence of a Lewis acid catalyst.

  • Fries Rearrangement: This reaction pathway involves the rearrangement of an acyl group from the phenolic oxygen of 8-acetoxyquinoline to the aromatic ring, yielding the corresponding hydroxyaryl ketone.

The following sections provide a detailed analysis of each method, including experimental data and protocols.

Friedel-Crafts Acylation of 8-Hydroxyquinoline

The Friedel-Crafts acylation is a direct and efficient one-pot method for the synthesis of this compound.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from an acetylating agent and a Lewis acid, attacks the 8-hydroxyquinoline ring. The substitution occurs preferentially at the C5 position (para to the hydroxyl group).

Starting Materials and Reagents

The essential starting materials and reagents for this synthesis are:

  • 8-Hydroxyquinoline: The aromatic substrate.

  • Acetylating Agent: Typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common choice.

  • Solvent: A suitable solvent that can dissolve the reactants and does not interfere with the reaction. Nitrobenzene is often used.[1]

Quantitative Data Summary

The following table summarizes the experimental conditions and yields for the Friedel-Crafts acylation of 8-hydroxyquinoline.

SubstrateAcetylating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
8-HydroxyquinolineAcetyl chlorideAlCl₃NitrobenzeneRoom TemperatureNot Specified55[1]
Detailed Experimental Protocol

This protocol is based on the procedure described by V. Ravikumar et al.[1]

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for workup)

  • Ice

Procedure:

  • In a reaction vessel, dissolve 8-hydroxyquinoline in nitrobenzene.

  • To this solution, add acetyl chloride. A yellow precipitate may form immediately.

  • Carefully add anhydrous aluminum chloride in portions while stirring. The addition of the Lewis acid will initiate the Friedel-Crafts acylation.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The hydrochloride salt of this compound will precipitate.

  • Filter the precipitate and wash it with cold water.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base.

  • Purify the crude product by recrystallization from hot water or ethanol to yield colorless, hair-like needles.

Fries Rearrangement of 8-Acetoxyquinoline

The Fries rearrangement provides an alternative route to this compound. This method involves the initial synthesis of 8-acetoxyquinoline, followed by its rearrangement in the presence of a Lewis acid. The reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity of the acylation, with higher temperatures favoring the formation of the desired C5-acylated product (para-product).

Starting Materials and Reagents

This two-step synthesis requires the following:

  • Step 1: Synthesis of 8-Acetoxyquinoline

    • 8-Hydroxyquinoline

    • Acetylating agent (e.g., acetic anhydride or acetyl chloride)

    • Base (optional, e.g., pyridine)

  • Step 2: Fries Rearrangement

    • 8-Acetoxyquinoline

    • Lewis Acid Catalyst (e.g., anhydrous aluminum chloride)

    • Solvent (optional)

Quantitative Data Summary

The following table outlines the conditions and outcomes for the Fries rearrangement.

SubstrateCatalystTemperature (°C)Product Distribution (ortho:para)Yield of para-isomer (%)Reference
7-Acetoxy-4-methylquinolin-2-oneAlCl₃85Predominantly orthoLow
7-Acetoxy-4-methylquinolin-2-oneAlCl₃155Predominantly paraUp to 94

Note: The data presented is for a closely related quinoline derivative, indicating that high yields of the para-product can be achieved at elevated temperatures.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Acetoxyquinoline

  • In a flask, combine 8-hydroxyquinoline with an excess of acetic anhydride.

  • The mixture can be gently heated to facilitate the reaction.

  • After the reaction is complete (as monitored by TLC), the excess acetic anhydride is removed under reduced pressure.

  • The crude 8-acetoxyquinoline can be purified by distillation or recrystallization.

Step 2: Fries Rearrangement to this compound

  • To a reaction vessel, add the purified 8-acetoxyquinoline.

  • Carefully add an excess of anhydrous aluminum chloride.

  • Heat the reaction mixture to a high temperature (e.g., 150-160 °C) to favor the formation of the para-acylated product.

  • Maintain the temperature for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add it to a mixture of ice and hydrochloric acid for workup.

  • The product can then be isolated by filtration and purified by recrystallization.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation route.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Reactants: - 8-Hydroxyquinoline - Acetyl Chloride - AlCl₃ - Nitrobenzene reaction_vessel Reaction Vessel: - Mixing and Reaction - Temperature Control reagents->reaction_vessel 1. Addition tlc_monitoring Reaction Monitoring: - TLC Analysis reaction_vessel->tlc_monitoring 2. Sampling quenching Quenching: - Ice/HCl Mixture reaction_vessel->quenching 4. Transfer tlc_monitoring->reaction_vessel 3. Feedback precipitation Precipitation of Hydrochloride Salt quenching->precipitation filtration Filtration & Washing precipitation->filtration neutralization Neutralization (optional) filtration->neutralization recrystallization Recrystallization: - Hot Ethanol/Water neutralization->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

General workflow for the synthesis of this compound.

Conclusion

Both the Friedel-Crafts acylation and the Fries rearrangement are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the desired yield, purity requirements, and the availability and cost of starting materials and reagents. The Friedel-Crafts acylation offers a more direct, one-pot synthesis, while the Fries rearrangement provides an alternative that may allow for greater control over regioselectivity through careful temperature management. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and purification of this important chemical intermediate.

References

Methodological & Application

Applications of 1-(8-Hydroxyquinolin-5-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8-Hydroxyquinolin-5-yl)ethanone is a derivative of 8-hydroxyquinoline (8-HQ), a versatile heterocyclic scaffold renowned in medicinal chemistry for its broad spectrum of biological activities. The 8-HQ core structure, characterized by a pyridine ring fused to a phenol ring with a hydroxyl group at position 8, imparts significant pharmacological properties, largely attributed to its ability to chelate metal ions.[1][2][3] This chelating property is crucial for the activity of many metalloenzymes, making 8-HQ derivatives potent inhibitors of various biological processes.[1] The substitution of an acetyl group at the 5-position of the 8-HQ ring, yielding this compound, offers a key site for further structural modifications, enabling the development of novel therapeutic agents.

This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, focusing on its role as a scaffold for developing anticancer, antimicrobial, and neuroprotective agents. The information herein is compiled from extensive literature on 8-hydroxyquinoline derivatives, providing a foundational guide for researchers.

Key Medicinal Chemistry Applications

The 8-hydroxyquinoline scaffold is a "privileged structure" in drug discovery, demonstrating a wide array of biological activities.[4][5] Derivatives of 8-HQ have been extensively investigated for their therapeutic potential.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have exhibited significant cytotoxic activity against a variety of human cancer cell lines.[6][7][8] The proposed mechanism of action often involves the chelation of essential metal ions like iron and copper, which are vital for cancer cell proliferation and DNA synthesis. This disruption of metal homeostasis can induce oxidative stress and trigger apoptotic pathways in cancer cells.

Quantitative Data for 8-Hydroxyquinoline Derivatives:

While specific IC50 values for this compound are not widely reported, the following table summarizes the anticancer activity of closely related 8-hydroxyquinoline derivatives to provide a comparative baseline.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineK562 (Leukemia)>50[6]
8-MethoxyquinolineK562 (Leukemia)27.3[6]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~33.4 (6.25 µg/mL)[6][7]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast Cancer)~67-134 (12.5-25 µg/mL)[6][7]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[9]

Signaling Pathway Implicated in Anticancer Activity:

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to the induction of apoptosis. This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

anticancer_pathway HQ_derivative This compound (or derivative) Metal_Chelation Metal Ion Chelation (Fe, Cu) HQ_derivative->Metal_Chelation ROS Increased Reactive Oxygen Species (ROS) Metal_Chelation->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Anticancer mechanism of 8-HQ derivatives.
Antimicrobial and Antifungal Activity

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial and antifungal agents.[10][11] Their mechanism of action is primarily attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function. This disruption of cellular processes leads to the inhibition of microbial proliferation.

Quantitative Data for 8-Hydroxyquinoline Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 8-hydroxyquinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline Derivative (PH176)MRSA (Staphylococcus aureus)16 (MIC50)[10]
8-Hydroxyquinoline Derivative (PH176)MRSA (Staphylococcus aureus)32 (MIC90)[10]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis4-16
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)2.2[9]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1[9]

Experimental Workflow for Antimicrobial Susceptibility Testing:

A standard workflow for determining the antimicrobial activity of a compound involves preparing the compound, inoculating the microbial culture, and determining the MIC.

antimicrobial_workflow start Start prepare_compound Prepare stock solution of This compound start->prepare_compound serial_dilution Perform serial dilutions in microplate wells prepare_compound->serial_dilution inoculate Inoculate microplate wells with microbial suspension serial_dilution->inoculate prepare_inoculum Prepare standardized bacterial/fungal inoculum prepare_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Workflow for MIC determination.
Neuroprotective Activity

Recent studies have highlighted the potential of 8-hydroxyquinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12] Their neuroprotective effects are linked to their ability to chelate metal ions like copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta plaques and oxidative stress in the brain. By modulating metal homeostasis, these compounds can reduce neurotoxicity.

While specific neuroprotective data for this compound is scarce, the 8-hydroxyquinoline scaffold is a promising starting point for the development of novel neuroprotective agents.

Experimental Protocols

Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl3) or another Lewis acid catalyst

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or dichloromethane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 8-hydroxyquinoline and the anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Acylation: Add acetyl chloride or acetic anhydride dropwise to the stirred suspension at a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium from the stock solution. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold in medicinal chemistry. Building upon the well-established and diverse biological activities of the 8-hydroxyquinoline core, this derivative holds significant potential for the development of novel anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility and the potential for further structural modifications at the 5-acetyl position make it an attractive starting point for drug discovery programs. The protocols and data presented in this document provide a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further focused studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols: Use of 1-(8-Hydroxyquinolin-5-yl)ethanone as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as 5-acetyl-8-hydroxyquinoline, is a versatile building block in organic synthesis. The presence of the 8-hydroxyquinoline scaffold, a known privileged structure in medicinal chemistry, coupled with a reactive acetyl group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1][2][3][4] The 8-hydroxyquinoline moiety is a potent metal chelator and its derivatives have been extensively studied for their anticancer, antimicrobial, antifungal, and anti-HIV properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and pyrazolines, which are important intermediates for drug discovery.

Application 1: Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are widely distributed in nature and possess diverse pharmacological activities.[5] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with various aromatic aldehydes.[5][6][7][8]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Base (e.g., NaOH or KOH) / Acid (e.g., HCl) Solvent (e.g., Ethanol) reactant1->catalyst reactant2 Aromatic Aldehyde reactant2->catalyst product 1-(8-Hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one (Chalcone) catalyst->product

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Synthesis of 1-(8-hydroxyquinolin-5-yl)-3-phenylprop-2-en-1-one

This protocol is adapted from the Claisen-Schmidt condensation method.[5][8]

Materials:

  • This compound (5-acetyl-8-hydroxyquinoline)

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add benzaldehyde (1 equivalent).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • A precipitate of the chalcone will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-(8-hydroxyquinolin-5-yl)-3-phenylprop-2-en-1-one.[8]

Quantitative Data: Synthesis of Chalcone Derivatives
ProductAr-groupYield (%)Melting Point (°C)Reference
1-(8-Hydroxyquinolin-5-yl)-3-phenylprop-2-en-1-onePhenyl67233-235[8]
3-(4-Chlorophenyl)-1-(8-hydroxyquinolin-5-yl)prop-2-en-1-one4-Chlorophenyl72276-278[8]

Application 2: Synthesis of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] Pyrazoline derivatives can be synthesized from the chalcones derived from this compound by cyclization with hydrazine hydrate.[9][11]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 1-(8-Hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one (Chalcone) catalyst Solvent (e.g., Ethanol or Acetic Acid) reactant1->catalyst reactant2 Hydrazine Hydrate reactant2->catalyst product 5-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-8-ol (Pyrazoline) catalyst->product

Caption: General workflow for the synthesis of pyrazolines.

Experimental Protocol: Synthesis of 5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-8-ol

This protocol is a general method for the synthesis of pyrazolines from chalcones.[9][10][11]

Materials:

  • 1-(8-Hydroxyquinolin-5-yl)-3-phenylprop-2-en-1-one (Chalcone)

  • Hydrazine hydrate (e.g., 80% or 99%)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Add an excess of hydrazine hydrate (e.g., 2-5 equivalents) to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 4-8 hours), monitoring the reaction progress by TLC.[10]

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • A solid precipitate of the pyrazoline will form. Collect the product by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.

Biological Activities of Synthesized Derivatives

Derivatives of this compound have been reported to exhibit a range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of 8-hydroxyquinoline derivatives as anticancer agents.[12] For instance, certain 8-hydroxyquinoline derivatives have shown cytotoxicity against various human cancer cell lines.[12][13] Copper complexes of 8-hydroxyquinoline hydrazones have also demonstrated significant antiproliferative activity against malignant melanoma and lung cancer cells.[14]

Table of Anticancer Activity Data:

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034 µg/mL[12][13]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[12][13]
2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione derivativesA549 (lung cancer)Varies with substitution[15]
Antimicrobial and Antifungal Activity

The 8-hydroxyquinoline scaffold is a well-known antimicrobial and antifungal agent.[16][17][18] Chalcones and pyrazolines synthesized from this compound have also been evaluated for these properties. For example, certain chalcones have shown strong antifungal activity in vitro.[6] Additionally, various 8-hydroxyquinoline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17][18]

Table of Antimicrobial Activity Data (Zone of Inhibition in mm):

CompoundE. coliS. aureusP. aeruginosaV. parahaemolyticusReference
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate20252122[16]
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate22232021[16]
(8-hydroxyquinolin-5-yl) methyl-4-methylbenzoate19201819[16]
Penicillin G (Standard)18171716[16]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active molecules. The straightforward protocols for the synthesis of chalcones and pyrazolines, coupled with the significant pharmacological potential of the resulting compounds, make this building block highly attractive for researchers in medicinal chemistry and drug discovery. The provided application notes and protocols offer a solid foundation for the exploration and development of novel therapeutic agents based on the 8-hydroxyquinoline scaffold.

References

Application Notes and Protocols: 1-(8-Hydroxyquinolin-5-yl)ethanone as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ).[1] The 8-HQ scaffold is a well-established bidentate ligand that coordinates to metal ions through its phenolic oxygen and pyridinic nitrogen atoms, forming stable metal complexes.[1][2] The introduction of an acetyl group at the C-5 position modifies the electronic properties of the quinoline ring system. This substitution influences the acidity of the ligand and, consequently, the stability of its metal complexes. Metal complexes of 8-HQ and its derivatives are subjects of extensive research due to their wide range of pharmacological and technological applications, including roles as anticancer, antimicrobial, and antineurodegenerative agents, as well as materials for organic light-emitting diodes (OLEDs).[1][3][4]

These application notes provide an overview of the synthesis, properties, and potential applications of metal complexes based on the this compound ligand, along with detailed protocols for their preparation and evaluation.

Data Presentation

The chelating properties of this compound are critical for the formation and stability of its metal complexes. The electron-withdrawing nature of the 5-acetyl group increases the acidity of the ligand compared to the parent 8-hydroxyquinoline, which in turn affects the stability of the resulting metal complexes.

Quantitative Data for Ligand and Complexes

Table 1: Acid-Base Properties of this compound and Parent Compound in Ethanol.

Compound Abbreviation pKa1 (Pyridinium H⁺) pKa2 (Phenolic H⁺)
This compound A 4.8 9.6
8-Hydroxyquinoline (for comparison) Q 5.3 10.0

Data sourced from Fernandez-Maestre, et al. (2019).[5]

Table 2: Overall Formation Constants (log β₂) for Metal Complexes with this compound (A) in Ethanol.

Metal Ion log β₂ (pKf) with Ligand A
Fe³⁺ 31.0
Cu²⁺ 22.5
Pb²⁺ 21.2

The formation constant (β₂) corresponds to the equilibrium M²⁺ + 2A⁻ ⇌ MA₂. Data sourced from Fernandez-Maestre, et al. (2019).[5]

Table 3: Example In Vitro Anticancer Activity (IC₅₀ in µM) of a Related Copper(II) 8-Hydroxyquinoline Hydrazone Complex.

Complex/Drug A-375 (Melanoma) A-549 (Lung)
Copper Complex 1 2.0 ± 0.1 13.6 ± 0.9
Cisplatin 4.2 ± 0.2 11.2 ± 0.3

Table 4: Example In Vitro Antimicrobial Activity (Zone of Inhibition in mm) of Parent 8-Hydroxyquinoline (8-HQ) and its Metal Complexes.

Compound (2.5 mg/mL) S. aureus B. subtilis E. coli P. aeruginosa C. albicans
8-HQ 45 50 40 34 42
Co(II)-(8-HQ)₂ 28 25 22 18 20
Ni(II)-(8-HQ)₂ 26 24 20 15 18
Cu(II)-(8-HQ)₂ 27 26 23 20 22

Note: This data is for the parent 8-HQ ligand to provide context for the expected antimicrobial potential. The chelation to a metal ion can modulate this activity. Data sourced from Cipurković, et al. (2021).[3][6]

Visualized Workflows and Mechanisms

G cluster_synthesis Synthesis & Characterization cluster_apps Biological Evaluation start_node Start Materials (8-Hydroxyquinoline, Acetyl Chloride) p1 Synthesize Ligand: 1-(8-HQ-5-yl)ethanone start_node->p1 Friedel-Crafts Acetylation process_node process_node product_node product_node analysis_node analysis_node app_node app_node product_ligand Ligand Product p1->product_ligand Purification p2 Complexation Reaction (1:2 M:L ratio) product_ligand->p2 product_complex Metal Complex p2->product_complex Isolation metal_salt Metal(II) Salt (e.g., CuCl₂, Zn(OAc)₂) metal_salt->p2 analysis Spectroscopy (FTIR, UV-Vis, NMR) Elemental Analysis product_complex->analysis Characterization app1 Anticancer Assay (e.g., MTT) analysis->app1 Screening app2 Antimicrobial Assay (e.g., Agar Diffusion) analysis->app2 Screening

Caption: Workflow for synthesis, characterization, and evaluation of metal complexes.

G complex_node Metal Complex [M(L)₂] process1 Chelation of Essential Metal Ions (e.g., Fe, Zn) complex_node->process1 Cellular Uptake (Increased Lipophilicity) process2 Generation of Reactive Oxygen Species (ROS) complex_node->process2 Intracellular Interaction cell_node Microbial / Cancer Cell process_node Process outcome_node Outcome intermediate_node Intermediate outcome1 outcome1 process1->outcome1 Inhibition of Metalloenzymes final_outcome Apoptosis / Cell Death outcome1->final_outcome outcome2 outcome2 process2->outcome2 Oxidative Stress outcome3 DNA, Proteins, Lipids outcome2->outcome3 Damage to outcome3->final_outcome

Caption: Proposed mechanism of biological action for 8-HQ-type metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol is based on the Friedel-Crafts acetylation of 8-hydroxyquinoline.[7]

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 2M

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In the flask, dissolve 8-hydroxyquinoline (1 equivalent) in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution. A yellow precipitate may form.

  • Gradually add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in small portions while maintaining the low temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture at 60-70°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture back to room temperature and then place it in an ice bath.

  • Carefully quench the reaction by the slow addition of 2M HCl to decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. The product can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The nitrobenzene can be removed by steam distillation if necessary.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

  • Characterize the final product using FTIR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing M(II) complexes with this compound in a 1:2 metal-to-ligand molar ratio.[3][6]

Materials:

  • This compound (Ligand)

  • A Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Prepare a solution of the ligand by dissolving 2 molar equivalents in a suitable volume of warm ethanol or methanol.

  • In a separate beaker, prepare a solution of the Metal(II) salt by dissolving 1 molar equivalent in a minimal amount of the same solvent.

  • While stirring, add the metal salt solution dropwise to the ligand solution at room temperature.

  • A colored precipitate of the metal complex should form immediately or upon stirring.

  • Continue stirring the mixture for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

  • Characterize the synthesized complex using FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT assay to determine the cytotoxicity of the synthesized complexes against a cancer cell line.[8][9]

Materials:

  • Cancer cell line (e.g., A-549, HT-29)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized metal complexes and a positive control (e.g., Cisplatin)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., isopropanol with 0.04 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Create a series of serial dilutions in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the complex. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity (Agar Well Diffusion)

This protocol is a standard method to screen for the antimicrobial activity of the synthesized complexes.[3][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile petri dishes

  • Synthesized metal complexes and a positive control (e.g., Ciprofloxacin)

  • DMSO (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a fresh inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Prepare solutions of the synthesized complexes and controls at a known concentration (e.g., 1-2.5 mg/mL) in DMSO.[3] Carefully add a fixed volume (e.g., 100 µL) of each solution into separate wells. Add the solvent (DMSO) to one well as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates higher antimicrobial activity.

References

Application Notes & Protocols: Complexation of Metal Ions with 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(8-Hydroxyquinolin-5-yl)ethanone is a derivative of 8-hydroxyquinoline (8-HQ), a well-known and versatile chelating agent.[1][2][3] The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antineurodegenerative properties.[1][3][4] These biological activities are often linked to its ability to form stable complexes with various metal ions, which are essential for the function of many enzymes.[1][3] The presence of the ethanone group at the 5-position can further modulate the electronic properties and biological activity of the resulting metal complexes.

This document provides detailed protocols for the synthesis, characterization, and analysis of metal complexes with this compound.

General Principles of Complexation

This compound acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms.[1][2] In this case, the donor atoms are the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group.[1][2][5] The formation of a stable five-membered ring upon chelation is a key feature of this interaction. The general reaction involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand.

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio (M:L), is commonly found to be 1:2 for divalent metal ions (M(II)), leading to the formation of ML₂ type complexes.[1][2][3] However, other stoichiometries like 1:1 are also possible, for instance with Ag(I).[6]

Experimental Protocols

Protocol 1: Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing M(II) complexes of this compound, where M can be Co(II), Ni(II), Cu(II), or Zn(II).

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(OAc)₂)

  • Solvent: Ethanol, Methanol, or a mixture of Ethanol:Water (e.g., 80:20 v/v)[1][2]

  • Base for pH adjustment: Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel), pH meter.

Procedure:

  • Prepare Ligand Solution: Dissolve 2 mmol of this compound in 50 mL of the chosen solvent in a beaker. Gentle warming and stirring may be required to achieve complete dissolution.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) salt in 25 mL of the solvent (or a water/solvent mixture).

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature.

  • pH Adjustment: Slowly add the base solution (e.g., NH₄OH) dropwise to the reaction mixture to adjust the pH to approximately 8.5.[7][8] This facilitates the deprotonation of the hydroxyl group of the ligand, promoting chelation.

  • Complex Formation: A colored precipitate should form. Continue stirring the mixture and gently heat it on a water bath (e.g., at 60-70°C) for 2-3 hours to ensure the reaction goes to completion.[7]

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with sufficient amounts of distilled water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60°C).

Protocol 2: Characterization of the Metal Complexes

A. Spectroscopic Analysis

  • FTIR Spectroscopy:

    • Prepare a KBr pellet of the dried ligand and each metal complex separately.

    • Record the FTIR spectra in the range of 4000-400 cm⁻¹.

    • Confirm complexation by observing the disappearance or shift of the O-H stretching band (around 3100-3400 cm⁻¹) of the free ligand.

    • Look for shifts in the C=N stretching vibration (around 1550-1600 cm⁻¹) upon coordination to the metal ion.[9][10]

    • The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.[9]

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions (e.g., 10⁻⁴ M) of the ligand and the metal complexes in a suitable solvent where they are soluble (e.g., DMSO, DMF, or Chloroform).[1][2]

    • Record the absorption spectra over a range of 200-800 nm.

    • Compare the spectrum of the complex with that of the free ligand. A shift in the absorption bands (typically a bathochromic or red shift) indicates the formation of the complex.

B. Determination of Stoichiometry (Job's Method of Continuous Variation)

This method is used to determine the metal-to-ligand ratio in the complex.

Procedure:

  • Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt and this compound in a suitable solvent system.

  • Prepare a series of solutions by mixing the stock solutions in varying proportions (e.g., 0:10, 1:9, 2:8, ... , 9:1, 10:0), keeping the total volume constant (e.g., 10 mL). The total molar concentration of metal + ligand in each solution remains the same.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex (determined from the UV-Vis scan).

  • Plot the absorbance versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])).

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of ~0.67 suggests a 1:2 (M:L) complex.

Data Presentation

Table 1: Characteristic FTIR Spectral Data (cm⁻¹)

Compoundν(O-H)ν(C=N)ν(M-O)ν(M-N)
Ligand (L)~3300~1575--
[Co(L)₂]AbsentShifted~520~470
[Ni(L)₂]AbsentShifted~515~465
[Cu(L)₂]AbsentShifted~525~475
[Zn(L)₂]AbsentShifted~510~460

Note: These are expected values based on typical 8-HQ complexes. Actual values must be determined experimentally.

Table 2: UV-Visible Absorption Maxima (λ_max in nm)

CompoundSolventλ_max 1λ_max 2
Ligand (L)DMSO~250~320
[Co(L)₂]DMSO~260~370
[Ni(L)₂]DMSO~258~365
[Cu(L)₂]DMSO~265~380

Note: These are hypothetical values to illustrate the expected bathochromic shift upon complexation.

Table 3: Job's Method Data for a Hypothetical M(II) Complex

Mole Fraction Ligand (X_L)Absorbance at λ_max
0.10.15
0.20.30
0.30.45
0.40.60
0.50.75
0.60.88
0.67 0.95
0.70.90
0.80.60
0.90.30

Visualization

ChelationProcess cluster_reactants Reactants cluster_process Process cluster_product Isolation & Purification cluster_analysis Characterization L This compound (Ligand Solution) Mix 1. Mix Solutions L->Mix M Metal(II) Salt (Solution) M->Mix AdjustpH 2. Adjust pH (~8.5) with Base Mix->AdjustpH Heat 3. Heat and Stir (e.g., 2-3 hrs) AdjustpH->Heat Filter 4. Filter Precipitate Heat->Filter Wash 5. Wash with H₂O and Ethanol Filter->Wash Dry 6. Dry Complex Wash->Dry FTIR FTIR Spectroscopy Dry->FTIR UVVis UV-Vis Spectroscopy Dry->UVVis Stoich Stoichiometry (Job's Method) Dry->Stoich

Caption: Experimental workflow for synthesis and characterization.

Chelation cluster_complex ML₂ Complex Structure M M²⁺ L1 M->L1 N M->L1 O⁻ L2 M->L2 N M->L2 O⁻

Caption: Chelation of a metal ion (M²⁺) by two ligand molecules.

(Note: The second DOT script uses an image placeholder for the ligand structure due to the complexity of drawing it directly in DOT. The arrows indicate the coordinate bonds from the nitrogen and deprotonated oxygen atoms to the central metal ion.)

Potential Applications

Metal complexes of 8-hydroxyquinoline and its derivatives are explored for a variety of applications:

  • Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial activity of the ligand.[1][2][3] The complexes can inhibit essential microbial enzymes by binding to their metal cofactors.[1][3]

  • Anticancer Drugs: These complexes can induce apoptosis in cancer cells, potentially through mechanisms like proteasome inhibition or DNA damage.[4]

  • Fluorescent Sensors: The fluorescence of the 8-HQ moiety often changes significantly upon metal binding, making these compounds useful as chemosensors for detecting specific metal ions.[1][2][3][11]

  • Organic Light-Emitting Diodes (OLEDs): Metalloquinolates, such as the famous Alq₃ (tris(8-hydroxyquinolinato)aluminum), are widely used as emissive materials in OLEDs.[1][2][3]

References

Application Notes and Protocols for 1-(8-Hydroxyquinolin-5-yl)ethanone Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of novel 1-(8-Hydroxyquinolin-5-yl)ethanone derivatives. This document details their synthesis, protocols for antibacterial evaluation, and summarizes their efficacy against a panel of clinically relevant bacterial strains.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its potent antimicrobial properties, largely attributed to its ability to chelate metal ions essential for bacterial enzyme function.[1][2] This document focuses on a specific class of these compounds, this compound derivatives, which are being explored for their potential as novel antibacterial agents. These derivatives offer a versatile platform for structural modifications to enhance antibacterial potency and spectrum.

Mechanism of Action

The primary antibacterial mechanism of 8-hydroxyquinoline derivatives is their function as metal ionophores.[1] They disrupt bacterial metal homeostasis by chelating essential divalent metal ions like Fe²⁺, Zn²⁺, and Mn²⁺, which are critical cofactors for various metabolic enzymes and proteins involved in cellular respiration and DNA replication. By sequestering these ions, the compounds inhibit vital cellular processes, leading to bacterial growth inhibition and death.[2] Some derivatives may also exert their effects by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of a series of synthesized this compound derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) values against several Gram-positive and Gram-negative bacterial strains. The results are summarized in the table below.

Compound IDR-GroupMIC (µg/mL)
S. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 35218)P. aeruginosa (ATCC 27853)
HQE-01 -H3264128>256
HQE-02 -Cl81664128
HQE-03 -Br81664128
HQE-04 -F1632128256
HQE-05 -NO₂483264
Ciprofloxacin (Reference)0.510.251
Penicillin G (Reference)0.1252>256>256

Experimental Protocols

Detailed methodologies for the synthesis and antibacterial evaluation of this compound derivatives are provided below.

Synthesis Protocol

A representative protocol for the synthesis of this compound derivatives is described. This involves a Friedel-Crafts acylation of 8-hydroxyquinoline followed by further derivatization.

Step 1: Synthesis of this compound (Core Scaffold)

  • To a solution of 8-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes, then add acetyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water containing concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Step 2: Synthesis of Derivatives (e.g., Chalcones)

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong base (e.g., 40% aqueous NaOH) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening s1 Starting Materials (8-Hydroxyquinoline, Acetyl Chloride) s2 Friedel-Crafts Acylation s1->s2 s3 Synthesis of Core Scaffold (this compound) s2->s3 s4 Derivatization Reaction (e.g., Claisen-Schmidt Condensation) s3->s4 s5 Purification (Column Chromatography, Recrystallization) s4->s5 s6 Characterization (NMR, Mass Spec, IR) s5->s6 a1 Pure Derivative Compounds s6->a1 Test Compounds a2 Broth Microdilution Assay a1->a2 a4 MIC Determination a2->a4 a3 Bacterial Strains (Gram+, Gram-) a3->a2 a5 Data Analysis a4->a5 G cluster_cell Bacterial Cell Enzyme Metalloenzyme (Active) Inactive_Enzyme Metalloenzyme (Inactive) Enzyme->Inactive_Enzyme Inhibition Growth_Inhibition Bacterial Growth Inhibition / Death Inactive_Enzyme->Growth_Inhibition Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal->Enzyme Cofactor for Chelated_Complex Chelated Complex Metal->Chelated_Complex HQ_Derivative 1-(8-HQ-5-yl)ethanone Derivative HQ_Derivative->Metal Chelation Outside Extracellular Space Outside->HQ_Derivative Cell Entry

References

Application Notes and Protocols for Antifungal Screening of Novel 8-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antifungal screening of novel 8-hydroxyquinoline compounds. The protocols outlined below, from initial screening to cytotoxicity assessment, are based on established methodologies to ensure data accuracy and reproducibility.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of new therapeutic agents.[1][2] 8-Hydroxyquinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal effects.[3][4] Their chemical versatility makes them attractive scaffolds for the development of novel antifungal drugs.[3] This document details the standardized protocols for evaluating the in vitro antifungal activity and cytotoxicity of new 8-hydroxyquinoline derivatives.

Mechanism of Action of 8-Hydroxyquinoline Derivatives

The precise mechanism of antifungal action for 8-hydroxyquinoline derivatives is still under investigation, though several studies have provided valuable insights. It is understood that these compounds can interfere with essential fungal cellular processes. Some derivatives have been shown to damage the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane.[5][6] For instance, clioquinol, a well-known 8-hydroxyquinoline derivative, has been observed to damage the cell wall of Candida albicans and inhibit its transition to the hyphal form, a key virulence factor.[5][6] Other derivatives appear to act by chelating metal ions, which are crucial for the function of various enzymes involved in fungal growth and replication.[7] Some studies also suggest that 8-hydroxyquinolines can inhibit RNA synthesis in yeast.[8]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives against a range of fungal pathogens as reported in recent literature. This data provides a baseline for comparison when screening novel compounds.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida Species

CompoundCandida albicans MIC (µg/mL)Candida auris MIC (µg/mL)Candida haemulonii MIC (µg/mL)Reference
Clioquinol (Compound 1)0.031–2Not ReportedNot Reported[8]
8-hydroxy-5-quinolinesulfonic acid (Compound 2)1–512Not ReportedNot Reported[8]
8-hydroxy-7-iodo-5-quinolinesulfonic acid (Compound 3)2–1024Not ReportedNot Reported[8]
PH265Not Reported1 - 0.51 - 0.5[3]
PH276Not Reported8 - 0.58 - 0.5[3]
L14Potent activity reportedNot ReportedNot Reported[9]
Compound 5h4Not ReportedNot Reported[4]
PH1511.0 - 16.0Not ReportedNot Reported[9]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Dermatophytes and Cryptococcus Species

CompoundTrichophyton spp. MIC (µg/mL)Microsporum spp. MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Cryptococcus gattii Complex MIC (µg/mL)Reference
Clioquinol (Compound 1)0.031–20.031–2Not ReportedNot Reported[8]
8-hydroxy-5-quinolinesulfonic acid (Compound 2)1–5121–512Not ReportedNot Reported[8]
8-hydroxy-7-iodo-5-quinolinesulfonic acid (Compound 3)2–10242–1024Not ReportedNot Reported[8]
PH265Not ReportedNot Reported1 - 0.51 - 0.5[3]
PH276Not ReportedNot Reported8 - 0.58 - 0.5[3]
Compound 5h44Not ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies for key antifungal screening experiments are provided below. Adherence to these standardized protocols is crucial for generating reliable and comparable data.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[10] The protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][11][12]

Materials:

  • Novel 8-hydroxyquinoline compounds

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (solvent used to dissolve compounds)

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[13]

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel 8-hydroxyquinoline compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions, positive control, and growth control (inoculum without compound).

    • Include a sterility control well containing only medium.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10] This can be determined visually or by reading the optical density at 530 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate 96-well Plate prep_fungi->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for initial screening.[14]

Materials:

  • Novel 8-hydroxyquinoline compounds

  • Fungal isolates

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[13]

  • Sterile paper disks (6 mm diameter)

  • Positive control antifungal disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the novel 8-hydroxyquinoline compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate prep_disks Prepare Compound-Impregnated Disks apply_disks Apply Disks to Plate prep_disks->apply_disks inoculate_plate->apply_disks incubate Incubate at 35°C apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Disk Diffusion Assay Workflow.
Protocol 3: In Vitro Cytotoxicity Assay

Evaluating the toxicity of novel compounds against mammalian cells is a critical step to determine their therapeutic potential.[15]

Materials:

  • Novel 8-hydroxyquinoline compounds

  • Mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum and antibiotics

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Positive control (cytotoxic drug, e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel 8-hydroxyquinoline compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Mammalian Cells treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

In Vitro Cytotoxicity Assay Workflow.

Concluding Remarks

The protocols and data presented in these application notes serve as a foundational resource for the systematic evaluation of novel 8-hydroxyquinoline compounds as potential antifungal agents. By employing standardized methodologies, researchers can generate robust and comparable data, facilitating the identification of lead candidates for further development in the fight against fungal diseases. The promising antifungal activity and chemical tractability of the 8-hydroxyquinoline scaffold warrant continued investigation in the quest for new and effective antifungal therapies.[3][4]

References

Application Notes and Protocols for Anticancer Research Using 1-(8-Hydroxyquinolin-5-yl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and scientific rationale for investigating the anticancer potential of 1-(8-hydroxyquinolin-5-yl)ethanone analogues and related 8-hydroxyquinoline derivatives. The following sections detail experimental protocols, present available quantitative data on the activity of analogous compounds, and visualize key signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of 8-Hydroxyquinoline Analogues

While specific quantitative data for a broad range of this compound analogues is limited in publicly available literature, research on closely related 8-hydroxyquinoline derivatives has demonstrated significant anticancer activity. The following tables summarize the cytotoxic effects (IC50 or MTS50 values in µM) of representative 8-hydroxyquinoline analogues against various human cancer cell lines. It is important to note that these compounds are structurally related to, but not direct analogues of, this compound, and their activity provides a strong rationale for the investigation of this specific chemical class.

Table 1: Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde (Compound 3) [1][2]

Cancer Cell LineTissue of OriginMTS50 (µg/mL)
MDA-MB-231Breast12.5 - 25
T-47DBreast12.5 - 25
Hs578tBreast12.5 - 25
SaoS2Bone12.5 - 25
K562Leukemia12.5 - 25
SKHep1Liver12.5 - 25
Hep3BLiver6.25 ± 0.034

Table 2: In Vitro Anticancer Activity of 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids [3][4]

CompoundCancer Cell LineIC50 (µM)
Hybrid 5A549 (Lung)2.63 ± 0.17
Hybrid 5C-32 (Melanoma)4.15 ± 0.25
Hybrid 5G-361 (Melanoma)5.21 ± 0.31
Hybrid 5SNB-19 (Glioblastoma)6.84 ± 0.41
Hybrid 6A549 (Lung)1.98 ± 0.12
Hybrid 6C-32 (Melanoma)3.89 ± 0.23
Hybrid 6G-361 (Melanoma)4.56 ± 0.27
Hybrid 6SNB-19 (Glioblastoma)5.92 ± 0.35
Hybrid 7A549 (Lung)3.12 ± 0.19
Hybrid 7C-32 (Melanoma)4.98 ± 0.30
Hybrid 7G-361 (Melanoma)6.15 ± 0.37
Hybrid 7SNB-19 (Glioblastoma)7.23 ± 0.43

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound analogues.

Synthesis of this compound Analogues

A general synthetic scheme for preparing 8-hydroxyquinoline derivatives involves the reaction of 8-hydroxyquinoline with various reagents to introduce different functional groups. For the synthesis of this compound analogues, a common starting point is the Friedel-Crafts acylation of 8-hydroxyquinoline.

Protocol:

  • To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analogue.

  • Further modifications can be made to the acetyl group or the quinoline ring to generate a library of analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Protocol: [5][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Protocol: [8][9][10][11]

  • Cell Treatment: Seed cells and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.[12][13][14][15][16]

Protocol: [12][13][14][16]

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-ERK, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion synthesis Synthesis of This compound Analogues purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture viability_assay Cell Viability Assay (MTT/MTS) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Elucidation apoptosis_assay->pathway_analysis western_blot Western Blot Analysis (Key Proteins) western_blot->pathway_analysis data_analysis Quantitative Data Analysis pathway_analysis->data_analysis conclusion Structure-Activity Relationship & Lead Compound Identification data_analysis->conclusion

Caption: Experimental workflow for evaluating anticancer properties.

Signaling Pathway: ER Stress and ERK-Mediated Apoptosis

Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress and extracellular signal-regulated kinase (ERK) pathways.

G cluster_0 ER Stress Pathway cluster_1 ERK Pathway cluster_2 Apoptotic Cascade compound This compound Analogue er_stress ER Stress compound->er_stress erk ERK Phosphorylation compound->erk chop CHOP Upregulation er_stress->chop bcl2_down Bcl-2 Downregulation chop->bcl2_down bax Bax Upregulation erk->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ER Stress and ERK signaling in apoptosis induction.

References

Analytical Methods for the Detection of 1-(8-Hydroxyquinolin-5-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8-Hydroxyquinolin-5-yl)ethanone is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in medicinal chemistry and as a chelating agent.[1] As with many novel compounds in drug discovery and development, robust and reliable analytical methods are crucial for its quantification in various matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical methods. While specific validated methods for this particular derivative are not widely published, the following protocols are based on established analytical techniques for the parent compound, 8-hydroxyquinoline, and its analogues.[2][3][4] These methods serve as a comprehensive starting point for in-house method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note

This method provides a selective and sensitive approach for the quantification of this compound. The protocol is adapted from established methods for 8-hydroxyquinoline, utilizing a reverse-phase C18 column for separation and UV detection for quantification.[2][3] This technique is suitable for purity assessment, stability studies, and quantification in formulated products.

Experimental Protocol

a. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

b. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in deionized water (Solvent A) and acetonitrile (Solvent B). The gradient elution program is detailed in the instrumental parameters.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

c. Sample Preparation

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • For formulated products, an appropriate extraction method should be developed and validated.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Instrumental Parameters

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)

    • 0-10 min: 20% B

    • 10-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A preliminary scan of the analyte should be performed to determine the optimal wavelength).

Quantitative Data (Hypothetical Validation Parameters)

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk and simple formulations.[5][6] This method is based on the principle that the compound absorbs light in the UV-Vis region. The absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol

a. Apparatus and Reagents

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Methanol (spectroscopic grade)

  • This compound reference standard

b. Preparation of Solutions

  • Solvent: Methanol

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards with concentrations from 2 µg/mL to 20 µg/mL by diluting the stock solution with methanol.

c. Sample Preparation

  • Accurately weigh the sample, dissolve it in methanol, and dilute to a concentration within the calibration range.

d. Analytical Procedure

  • Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

Quantitative Data (Hypothetical Validation Parameters)

ParameterResult
λmax ~250 nm and ~330 nm (Hypothetical)
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 99.0% - 102.0%
Precision (% RSD) < 1.5%

Experimental Workflow for UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions scan_lambda Determine λmax prep_standard->scan_lambda measure_standards Measure Absorbance of Standards prep_standard->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample scan_lambda->measure_standards calibration Generate Calibration Curve measure_standards->calibration quantification Calculate Concentration measure_sample->quantification calibration->quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

Electrochemical Detection

Application Note

Electrochemical methods, such as cyclic voltammetry, can be developed for the sensitive detection of this compound.[4][7] The phenolic hydroxyl group and the quinoline ring system are electroactive moieties, making this compound a good candidate for electrochemical analysis. This method is particularly useful for detecting trace amounts of the analyte.

Experimental Protocol

a. Apparatus and Reagents

  • Potentiostat with a three-electrode system (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

  • Voltammetric cell

  • Phosphate buffer solution (PBS, pH 7.4)

  • Methanol (analytical grade)

  • Nitrogen gas for deoxygenation

  • This compound reference standard

b. Preparation of Solutions

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (pH 7.4).

  • Standard Stock Solution (1 mM): Prepare a stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions by spiking the appropriate amount of the stock solution into the supporting electrolyte.

c. Analytical Procedure

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, sonicate in deionized water and ethanol, and dry before use.

  • Voltammetric Measurement:

    • Place the supporting electrolyte in the voltammetric cell.

    • Deoxygenate the solution by purging with nitrogen gas for 10 minutes.

    • Record the background voltammogram.

    • Add a known concentration of this compound to the cell.

    • Record the cyclic voltammogram over a potential range (e.g., -0.2 V to +1.0 V).

    • The oxidation peak current should be proportional to the concentration of the analyte.

Quantitative Data (Hypothetical Validation Parameters)

ParameterResult
Oxidation Potential To be determined (~ +0.7 V vs. Ag/AgCl)
Linearity Range 1 µM - 100 µM
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.3 µM
Limit of Quantification (LOQ) 0.9 µM
Selectivity Good, but may be susceptible to interference from other electroactive species.
Precision (% RSD) < 3.0%

Experimental Workflow for Electrochemical Detection

EC_Workflow cluster_prep Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing prep_electrolyte Prepare Supporting Electrolyte cell_setup Assemble Electrochemical Cell prep_electrolyte->cell_setup prep_standard Prepare Standard Solution add_analyte Add Analyte prep_standard->add_analyte prep_electrode Prepare Working Electrode prep_electrode->cell_setup deoxygenate Deoxygenate Solution cell_setup->deoxygenate scan_background Record Background Voltammogram deoxygenate->scan_background scan_background->add_analyte scan_sample Record Sample Voltammogram add_analyte->scan_sample peak_analysis Analyze Peak Current and Potential scan_sample->peak_analysis quantification Quantify using Calibration Plot peak_analysis->quantification

Caption: Workflow for the electrochemical detection of the target analyte.

The analytical methods and protocols detailed in this document provide a solid foundation for the detection and quantification of this compound. While these methods are based on the well-established analysis of related compounds, it is imperative that they are subjected to rigorous in-house validation to ensure they meet the specific requirements for accuracy, precision, and reliability for their intended application in research and drug development.

References

Application Notes and Protocols: 1-(8-Hydroxyquinolin-5-yl)ethanone in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(8-hydroxyquinolin-5-yl)ethanone and its derivatives in the design and application of fluorescent probes for the detection of various analytes, particularly metal ions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the practical implementation of these techniques in a research and development setting.

Introduction

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent and a versatile fluorophore. The 8-HQ scaffold is characterized by its ability to form stable complexes with a variety of metal ions. This complexation often leads to significant changes in its photophysical properties, making it an excellent candidate for the development of fluorescent chemosensors.

The underlying principle of detection for many 8-HQ-based probes is Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of 8-hydroxyquinoline is often quenched due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. Upon chelation with a metal ion, this ESIPT process is inhibited, resulting in a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response. This characteristic, combined with the ability to chemically modify the 8-HQ structure to enhance selectivity and sensitivity, has led to the development of a wide array of fluorescent probes for various analytes.

Quantitative Data Summary

The performance of various fluorescent probes derived from 8-hydroxyquinoline is summarized in the tables below, providing a comparative overview of their key sensing parameters.

Table 1: Performance of 8-Hydroxyquinoline-Based Probes for Divalent Metal Ions

Probe Name/DerivativeTarget IonLimit of Detection (LOD)Emission Max (λem)Solvent SystemReference
Deoxycholic acid-8-hydroxyquinoline conjugate (DCQO)Zn²⁺0.40 µM470 nmEthanol/Water (9:1, v/v, pH 7.2)[1][2]
Deoxycholic acid-8-hydroxyquinoline conjugate (DCQO)Cd²⁺0.27 µM458 nmAcetonitrile/Water (9:1, v/v, pH 7.2)[1][2]
Rhodamine-8-hydroxyquinoline conjugate (RHOQ)Hg²⁺9.67 x 10⁻⁸ M594 nmMeOH/Tris buffer (1:9, v/v, pH 7.4)[3][4]
5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant cyclen (L⁶)Zn²⁺Not Reported (Dissociation constant = 50 fM)478 nmNot Specified[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The general mechanism for the "turn-on" fluorescence of 8-hydroxyquinoline-based probes upon metal ion binding is depicted below.

CHEF_mechanism cluster_ligand Free Ligand (Low Fluorescence) cluster_complex Ligand-Metal Complex (High Fluorescence) Free_Ligand 8-Hydroxyquinoline Derivative ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Free_Ligand->ESIPT Excitation Complex Stable Fluorescent Complex Free_Ligand->Complex + Metal Ion Quenched_State Non-Radiative Decay (Fluorescence Quenching) ESIPT->Quenched_State Metal_Ion Target Metal Ion Fluorescence Enhanced Fluorescence Emission Complex->Fluorescence Excitation

Caption: CHEF mechanism in 8-hydroxyquinoline probes.

Experimental Workflow: Metal Ion Detection

A generalized workflow for the detection of metal ions using a fluorescent probe derived from this compound is illustrated below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Synthesize and Purify Fluorescent Probe A2 Prepare Stock Solutions (Probe and Metal Ions) A1->A2 A3 Prepare Buffer Solution A2->A3 B1 Prepare Sample Solutions (Probe + Buffer) A3->B1 B2 Add Metal Ion Solution (Titration) B1->B2 B3 Incubate for Complex Formation B2->B3 C1 Measure Fluorescence Spectra B3->C1 C2 Plot Fluorescence Intensity vs. [Metal Ion] C1->C2 C3 Determine Limit of Detection (LOD) C2->C3

Caption: Workflow for metal ion detection.

Experimental Protocols

Synthesis of a Representative Fluorescent Probe

This protocol describes the synthesis of a Schiff base derivative of 8-hydroxyquinoline, a common strategy for creating selective fluorescent probes.

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 8-hydroxyquinoline-2-carbaldehyde (e.g., 173 mg) in 10 mL of absolute ethanol.

  • To this solution, add 1 mmol of 2-hydrazineylpyridine (e.g., 109 mg).

  • Reflux the reaction mixture at 90°C for 2 hours with constant stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol for Metal Ion Detection in Aqueous Solution

This protocol outlines the general steps for detecting and quantifying a target metal ion using a synthesized 8-hydroxyquinoline-based fluorescent probe.

Materials and Instruments:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted to the desired value).

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer solution.

    • Prepare a series of dilutions of the target metal ion stock solution in the same buffer.

  • Fluorescence Titration:

    • Place 2 mL of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the diluted target metal ion solution to the cuvette.

    • After each addition, gently mix the solution and allow it to incubate for a specific period (e.g., 2-5 minutes) to ensure complete complexation.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

  • Selectivity Studies:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with various other metal ions at a concentration significantly higher than that of the target analyte. Compare the fluorescence response to that of the target metal ion.

Protocol for Bioimaging of Intracellular Metal Ions

This protocol provides a general guideline for using an 8-hydroxyquinoline-based probe for the fluorescent imaging of metal ions in living cells.

Materials and Instruments:

  • Cell culture medium and supplements.

  • HeLa cells (or other suitable cell line).

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Target metal ion solution.

  • Phosphate-buffered saline (PBS).

  • Confocal laser scanning microscope.

  • Cell culture incubator.

  • Multi-well plates or chambered cover glasses.

Procedure:

  • Cell Culture:

    • Culture HeLa cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto multi-well plates or chambered cover glasses and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Metal Ion Treatment:

    • Wash the cells twice with PBS to remove the excess probe.

    • Incubate the probe-loaded cells with a solution of the target metal ion (e.g., 10-50 µM in serum-free medium) for 30 minutes at 37°C.

  • Fluorescence Imaging:

    • Wash the cells twice with PBS.

    • Acquire fluorescence images of the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the probe-metal complex.

  • Control Experiments:

    • Image cells treated only with the probe (no metal ion) to establish the baseline fluorescence.

    • Image untreated cells to check for autofluorescence.

Disclaimer: These protocols provide a general framework. The optimal conditions, including probe and analyte concentrations, incubation times, and instrument settings, should be determined experimentally for each specific probe and application.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the neuroprotective properties of 8-hydroxyquinolines and their derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, summarizes quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.

Core Concepts in 8-Hydroxyquinoline Neuroprotection

8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds with significant potential in the treatment of neurodegenerative diseases. Their neuroprotective effects are primarily attributed to two main mechanisms of action:

  • Metal Ion Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 8-Hydroxyquinolines are effective metal chelators that can bind to these excess metal ions, thereby mitigating metal-induced oxidative stress and neuronal toxicity.[1][2][3][4]

  • Antioxidant Activity: The chemical structure of 8-hydroxyquinoline enables it to scavenge free radicals and neutralize reactive oxygen species (ROS).[1][5] This antioxidant property protects neurons from oxidative damage, a common pathway leading to cell death in neurodegeneration.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies investigating the neuroprotective effects of 8-hydroxyquinoline and its derivatives.

Table 1: Effect of 8-Hydroxyquinoline Derivatives on Neuronal Cell Viability

CompoundCell LineNeurotoxic InsultConcentration of 8HQ Derivative% Cell Viability (Compared to Toxin-Treated Control)Reference
8-HydroxyquinolineSH-SY5YHigh Glucose (120 mM)1 µM86.89 ± 3.06%[6]
ClioquinolSH-SY5YHigh Glucose (120 mM)1 µM93.35 ± 0.89%[6]
NitroxolineSH-SY5YHigh Glucose (120 mM)1 µM95.72 ± 0.92%[6]
LA-HQ-LASH-SY5Y6-OHDA (150 µM)Not SpecifiedSignificantly higher than control[3]

Table 2: Cytotoxicity of 8-Hydroxyquinoline Derivatives

CompoundCell LineConcentration% Cell Viability (Compared to Untreated Control)Reference
8-HydroxyquinolineSH-SY5Y1 µM93.52 ± 8.15%[6]
8-HydroxyquinolineSH-SY5Y10 µM68.67 ± 6.37%[6]
ClioquinolSH-SY5Y1 µM100.8 ± 4.73%[6]
NitroxolineSH-SY5Y1 µM86.44 ± 5.87%[6]
NitroxolineSH-SY5Y10 µM39.17 ± 2.18%[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of 8-hydroxyquinoline-mediated neuroprotection and a general experimental workflow for its investigation.

Proposed Neuroprotective Signaling Pathway of 8-Hydroxyquinolines cluster_0 Neurodegenerative Stressors cluster_1 8-Hydroxyquinoline Intervention cluster_2 Cellular Mechanisms cluster_3 Cellular Outcomes Oxidative Stress Oxidative Stress Reduced Oxidative Damage Reduced Oxidative Damage Oxidative Stress->Reduced Oxidative Damage Inhibited by Metal Ion Dyshomeostasis Metal Ion Dyshomeostasis Metal Ion Dyshomeostasis->Reduced Oxidative Damage Inhibited by Protein Aggregation Protein Aggregation Inhibition of Apoptosis Inhibition of Apoptosis Protein Aggregation->Inhibition of Apoptosis Inhibited by 8-Hydroxyquinoline 8-Hydroxyquinoline ROS Scavenging ROS Scavenging 8-Hydroxyquinoline->ROS Scavenging Metal Chelation Metal Chelation 8-Hydroxyquinoline->Metal Chelation Modulation of Calpain-Calpastatin Modulation of Calpain-Calpastatin 8-Hydroxyquinoline->Modulation of Calpain-Calpastatin ROS Scavenging->Reduced Oxidative Damage Metal Chelation->Reduced Oxidative Damage Modulation of Calpain-Calpastatin->Inhibition of Apoptosis Neuronal Survival Neuronal Survival Reduced Oxidative Damage->Neuronal Survival Inhibition of Apoptosis->Neuronal Survival

Caption: Proposed neuroprotective signaling pathway of 8-hydroxyquinolines.

General Experimental Workflow for Investigating Neuroprotection cluster_0 In Vitro Studies cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 In Vivo Assessments Cell Culture (e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Cell Culture (e.g., SH-SY5Y)->Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Treatment with 8-Hydroxyquinolines Treatment with 8-Hydroxyquinolines Induce Neurotoxicity (e.g., 6-OHDA, H2O2)->Treatment with 8-Hydroxyquinolines Assess Neuroprotection Assess Neuroprotection Treatment with 8-Hydroxyquinolines->Assess Neuroprotection Behavioral Tests Behavioral Tests Treatment with 8-Hydroxyquinolines->Behavioral Tests Histopathological Analysis Histopathological Analysis Treatment with 8-Hydroxyquinolines->Histopathological Analysis MTT Assay (Viability) MTT Assay (Viability) Assess Neuroprotection->MTT Assay (Viability) TUNEL Assay (Apoptosis) TUNEL Assay (Apoptosis) Assess Neuroprotection->TUNEL Assay (Apoptosis) ROS Measurement ROS Measurement Assess Neuroprotection->ROS Measurement Western Blot (Protein Expression) Western Blot (Protein Expression) Assess Neuroprotection->Western Blot (Protein Expression) Animal Model of Neurodegeneration Animal Model of Neurodegeneration Animal Model of Neurodegeneration->Treatment with 8-Hydroxyquinolines Morris Water Maze Morris Water Maze Behavioral Tests->Morris Water Maze Immunohistochemistry Immunohistochemistry Histopathological Analysis->Immunohistochemistry

Caption: General experimental workflow for investigating neuroprotection.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][8] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cells of interest (e.g., SH-SY5Y human neuroblastoma cells)

    • 96-well plates

    • 8-hydroxyquinoline or its derivatives

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or high glucose medium)

    • MTT solution (5 mg/mL in PBS)[9]

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[8][9]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

    • Pre-treat the cells with various concentrations of the 8-hydroxyquinoline compound for a specified time (e.g., 1-2 hours).[3][6]

    • Induce neurotoxicity by adding the neurotoxin to the culture medium and incubate for the desired period (e.g., 24 hours).[3][6]

    • Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

    • Incubate the plate at 37°C for 1-4 hours.[9][10]

    • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

2. Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11][12]

  • Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[11][13] These labeled ends can then be visualized by fluorescence microscopy or flow cytometry.[13]

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)[12]

    • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)[14]

    • Nuclear counterstain (e.g., DAPI)

    • Fluorescence microscope

  • Protocol:

    • After treatment with the 8-hydroxyquinoline and neurotoxin, wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.[12]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization solution for 5-15 minutes on ice or at room temperature.[13][14]

    • Wash the cells twice with PBS.

    • Prepare the TUNEL reaction mixture according to the kit's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12][14]

    • Stop the reaction by washing the cells with PBS.[13]

    • Counterstain the nuclei with a nuclear counterstain like DAPI for 5-15 minutes.[13][14]

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[13] TUNEL-positive cells will exhibit bright nuclear fluorescence.

3. Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using cell-permeable fluorescent probes.

  • Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they become highly fluorescent.[15][16] The fluorescence intensity is proportional to the level of intracellular ROS.[15]

  • Materials:

    • Cells cultured in a black, clear-bottom 96-well plate

    • 8-hydroxyquinoline or its derivatives

    • ROS-inducing agent (e.g., H₂O₂)

    • DCFH-DA solution (e.g., 10-20 µM working solution)[17][18]

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.[18]

    • Treat the cells with the 8-hydroxyquinoline compound and/or ROS-inducing agent.

    • Remove the treatment medium and wash the cells with PBS.[18]

    • Load the cells with the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[15][18]

    • Remove the DCFH-DA solution and wash the cells once with PBS.[18]

    • Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize with a fluorescence microscope.[15][17][18]

4. Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by 8-hydroxyquinolines.[19][20]

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Materials:

    • Cell or tissue lysates

    • RIPA lysis buffer with protease inhibitors[21]

    • BCA Protein Assay Kit for protein quantification[22]

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against calpain, calpastatin, Bcl-2, Bax, cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare cell or tissue lysates using RIPA buffer.[21]

    • Determine the protein concentration of the lysates using a BCA assay.[22]

    • Denature equal amounts of protein by heating at 95°C for 5 minutes in SDS sample buffer.[22]

    • Separate the proteins by SDS-PAGE.[22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[22]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[21]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Assays

1. Morris Water Maze (MWM) Test

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[23][24][25]

  • Principle: The animal is placed in a circular pool of opaque water and must learn to find a hidden escape platform using distal visual cues.[24][26]

  • Apparatus:

    • A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic paint.[23][26]

    • An escape platform submerged 1-2 cm below the water surface.[24][26]

    • A video tracking system.[26]

  • Protocol:

    • Acquisition Phase (Training):

      • For several consecutive days, conduct multiple trials per day where the animal is released from different starting positions and allowed to find the hidden platform.

      • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[23][27]

      • Allow the animal to remain on the platform for a short period (e.g., 30 seconds) to learn its location.[23][25]

    • Probe Trial (Memory Test):

      • On the day after the last training session, remove the platform from the pool.

      • Allow the animal to swim freely for a set time (e.g., 60-90 seconds).[25][27]

      • Record the time spent in the target quadrant where the platform was previously located.[26] A preference for the target quadrant indicates good spatial memory.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors from 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(8-Hydroxyquinolin-5-yl)ethanone is a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its inherent chelating properties, combined with the reactivity of the acetyl group, make it an excellent starting material for developing novel enzyme inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from this precursor, with a focus on chalcones as potent inhibitors of key oncological and neurological targets.

Synthesis of 8-Hydroxyquinoline-Chalcone Hybrids

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aromatic ketone and an aromatic aldehyde. In this case, this compound serves as the ketone, which can be reacted with various substituted benzaldehydes to generate a library of 8-hydroxyquinoline-chalcone hybrids.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the synthesis of chalcone hybrids from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted benzaldehyde in ethanol.

  • Base Addition: Cool the flask in an ice bath with continuous stirring. Slowly add a 20% aqueous solution of NaOH (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (a typical mobile phase is 7:3 hexane:ethyl acetate). The reaction time may vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture to a pH of 5-6 by the slow addition of 10% HCl. This will cause the chalcone product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

  • Purification: Purify the crude chalcone by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzyme Inhibition Assays

The synthesized 8-hydroxyquinoline-chalcone hybrids can be screened for their inhibitory activity against various enzymes. Below are protocols for assessing inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, tubulin polymerization, and acetylcholinesterase.

EGFR Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Synthesized chalcone inhibitors

  • Positive control inhibitor (e.g., Erlotinib)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the chalcone inhibitors in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To the wells of a 384-well plate, add the diluted compounds. Include wells for a positive control (Erlotinib), a no-inhibitor control (DMSO vehicle), and a no-enzyme control (blank).

  • Enzyme and Substrate Addition: Add the recombinant EGFR enzyme and the kinase substrate to each well, except for the no-enzyme control wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

Principle: This assay monitors the effect of compounds on the in vitro polymerization of tubulin into microtubules. The formation of microtubules is measured by an increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Synthesized chalcone inhibitors

  • Positive control inhibitor (e.g., Combretastatin A4)

  • 96-well clear plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the chalcone inhibitors in a suitable solvent (e.g., DMSO) and then in the polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted compounds. Include wells for a positive control, a no-inhibitor control, and a blank (buffer only).

  • Tubulin Addition: Add the purified tubulin solution to each well.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to all wells.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for a duration of 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect can be assessed by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass of the treated samples to the no-inhibitor control. Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized chalcone inhibitors

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

  • Compound Preparation: Prepare a serial dilution of the chalcone inhibitors in the phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the diluted inhibitor solutions. Include wells for a positive control, a no-inhibitor control, and a blank (no enzyme).

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Start the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration compared to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 8-hydroxyquinoline-chalcone hybrids against cancer cell lines and specific enzymes.

Table 1: Cytotoxic Activity of 8-Hydroxyquinoline-Chalcone Hybrids

CompoundHCT116 IC50 (µM)MCF7 IC50 (µM)
3e 0.050.08
3f 0.090.12
Staurosporine (Ref.) 0.150.21

Table 2: Enzyme Inhibitory Activity of 8-Hydroxyquinoline-Chalcone Hybrids

CompoundTubulin Polymerization IC50 (µM)EGFR Kinase IC50 (µM)
3e 5.30.097
3d 8.6-
3i 8.05-
3l -0.154
3f -0.334
Combretastatin A4 (Ref.) 2.15-
Erlotinib (Ref.) -0.056

Visualizations of Signaling Pathways and Workflows

Experimental Workflow

experimental_workflow start This compound synthesis Claisen-Schmidt Condensation start->synthesis chalcones 8-Hydroxyquinoline- Chalcone Hybrids synthesis->chalcones assays Enzyme Inhibition Assays chalcones->assays egfr EGFR Kinase Assay assays->egfr tubulin Tubulin Polymerization Assay assays->tubulin ache Acetylcholinesterase Assay assays->ache data Data Analysis (IC50 Determination) egfr->data tubulin->data ache->data

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

EGFR Signaling Pathway

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr Binds grb2 Grb2/SOS egfr->grb2 Activates pi3k PI3K egfr->pi3k Activates inhibitor Chalcone Inhibitor inhibitor->egfr Inhibits Autophosphorylation ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Promotes akt Akt pi3k->akt akt->transcription Promotes

Caption: Simplified EGFR signaling pathway and the site of inhibition.

Microtubule Dynamics and Tubulin Inhibition

tubulin_dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitosis Mitotic Spindle Formation polymerization->mitosis depolymerization Depolymerization microtubule->depolymerization microtubule->mitosis depolymerization->tubulin inhibitor Chalcone Inhibitor inhibitor->polymerization Inhibits apoptosis Cell Cycle Arrest & Apoptosis mitosis->apoptosis Disruption leads to

Caption: The role of tubulin in microtubule dynamics and cell division.

Cholinergic Signaling and Acetylcholinesterase Inhibition

cholinergic_signaling cluster_synapse Synaptic Cleft ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolyzed by receptor Postsynaptic Receptor ach->receptor Binds & Activates products Choline + Acetate ache->products signal Signal Termination ache->signal Leads to prolonged_signal Prolonged Signaling ache->prolonged_signal Inhibition leads to inhibitor Chalcone Inhibitor inhibitor->ache Inhibits

Caption: Acetylcholinesterase's role in cholinergic signaling.

Application Notes and Protocols: 1-(8-Hydroxyquinolin-5-yl)ethanone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various heterocyclic compounds utilizing 1-(8-hydroxyquinolin-5-yl)ethanone as a key starting material. The protocols detailed herein are intended to guide researchers in the preparation of novel chalcones, pyrazoles, and pyrimidines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.

Synthesis of Chalcones from this compound

Chalcones, characterized by an α,β-unsaturated ketone system, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. The Claisen-Schmidt condensation is the most common method for their preparation, involving the base-catalyzed reaction of an acetophenone derivative with an aromatic aldehyde.

Experimental Protocol: Synthesis of 1-(8-Hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one Derivatives

This protocol outlines the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-methylbenzaldehyde)

  • Ethanol

  • Dry HCl gas or an aqueous solution of a strong base (e.g., NaOH or KOH)

  • 2% aqueous sodium carbonate solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired aromatic aldehyde in ethanol.

  • While stirring the solution at room temperature, pass a stream of dry HCl gas through the mixture for 3-5 minutes. Alternatively, for a base-catalyzed reaction, slowly add an aqueous solution of NaOH or KOH.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, a precipitate will form. Filter the solid product and wash it successively with a 2% aqueous sodium carbonate solution and then with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(8-hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR and Mass Spectrometry.

Experimental Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up and Purification A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde B->C D Add Catalyst (Acid or Base) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Precipitation F->G Reaction Complete H Filter and Wash G->H I Recrystallize from Ethanol H->I J Purified Chalcone I->J

Caption: Workflow for the synthesis of chalcones.

Quantitative Data for Synthesized Chalcones
CompoundAr-groupYield (%)Melting Point (°C)
5a Phenyl67233-235
5b 4-Chlorophenyl72276-278
5c 4-Fluorophenyl75248-250
5d 4-Methylphenyl70257-259

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the cyclization of chalcones with hydrazine derivatives.

Experimental Protocol: Synthesis of Pyrazoles from this compound-derived Chalcones

This protocol describes a general method for the synthesis of pyrazole derivatives from the previously synthesized chalcones.

Materials:

  • 1-(8-Hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one (chalcone derivative)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of the chalcone derivative in ethanol or glacial acetic acid.

  • Add 1 mmol of hydrazine hydrate (or a substituted hydrazine) to the solution.

  • Reflux the reaction mixture for an appropriate time (typically 4-8 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

  • Characterize the final product using spectroscopic techniques.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones by condensation with urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of Pyrimidines from this compound-derived Chalcones

This protocol provides a general method for the synthesis of pyrimidine derivatives.

Materials:

  • 1-(8-Hydroxyquinolin-5-yl)-3-arylprop-2-en-1-one (chalcone derivative)

  • Urea, Thiourea, or Guanidine hydrochloride

  • Ethanol

  • Aqueous solution of a strong base (e.g., KOH or NaOH)

  • Dilute HCl

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 0.01 mol of the chalcone derivative and 0.01 mol of urea (or thiourea/guanidine hydrochloride) in ethanol in a round-bottom flask.

  • Slowly add a 40% aqueous solution of KOH or NaOH with constant stirring.

  • Reflux the reaction mixture for 4-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from a suitable solvent like rectified spirit to obtain the purified pyrimidine derivative.

  • Characterize the final product using spectroscopic methods.

Application in Drug Development: Anticancer Activity and Mechanism of Action

Heterocyclic compounds derived from this compound, particularly chalcones and their pyrazole derivatives, have shown promise as anticancer agents. One of the key mechanisms of action for some quinoline-based compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway and Inhibition by Quinoline-Chalcone Hybrids

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many types of cancer. Quinoline-chalcone hybrids have been identified as potential inhibitors of EGFR. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) in cancer cells.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Quinoline-Chalcone Hybrid Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

The inhibition of EGFR by these compounds leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, ultimately resulting in apoptosis. This targeted approach makes these heterocyclic compounds attractive candidates for further development as anticancer therapeutics.

These protocols and notes are intended to serve as a foundational guide. Researchers are encouraged to optimize reaction conditions and explore the synthesis of a wider variety of derivatives to fully investigate the potential of this compound as a versatile building block in the development of novel heterocyclic compounds with therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis yield of 1-(8-hydroxyquinolin-5-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic methods for this compound are the Fries rearrangement of 8-acetoxyquinoline and the direct Friedel-Crafts acylation of 8-hydroxyquinoline.[1]

Q2: Which position on the 8-hydroxyquinoline ring is typically acylated?

A2: Acylation of 8-hydroxyquinoline generally occurs at the C-5 and C-7 positions. The desired product, this compound, results from acylation at the C-5 position.

Q3: What are the common Lewis acids used as catalysts in these syntheses?

A3: Common Lewis acids employed include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄).[2] Strong protic acids like methanesulfonic acid have also been used.[2]

Q4: How does reaction temperature influence the product distribution in the Fries rearrangement?

A4: In a typical Fries rearrangement, lower temperatures (below 60°C) tend to favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[3] For 8-acetoxyquinoline, the 5-position is para to the oxygen atom, suggesting that lower temperatures may favor the desired product.

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield can vary significantly based on the chosen method and reaction conditions. A reported yield for a one-pot Friedel-Crafts acetylation of 8-hydroxyquinoline is approximately 55%.[4] Optimization of reaction parameters can potentially increase this yield.

Troubleshooting Guides

Method 1: Fries Rearrangement of 8-Acetoxyquinoline

Q: My Fries rearrangement is resulting in a low yield of the desired 5-acetyl product. What are the likely causes and how can I improve it?

A: Low yields in the Fries rearrangement of 8-acetoxyquinoline can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Temperature: Temperature is a critical factor influencing the ortho/para selectivity.[3]

    • Troubleshooting: If you are obtaining a significant amount of the 7-acetyl isomer (ortho product), your reaction temperature may be too high. Conversely, a temperature that is too low can lead to an incomplete reaction. It is advisable to screen a range of temperatures to find the optimal condition for maximizing the 5-acetyl product.

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst is crucial for the reaction to proceed.

    • Troubleshooting: Ensure that the Lewis acid (e.g., AlCl₃) is anhydrous and freshly opened or properly stored, as it is highly sensitive to moisture.[5] Using a stoichiometric amount or even an excess of the catalyst is often necessary as it complexes with both the starting material and the product.[2]

  • Presence of Moisture: Water in the reaction can deactivate the Lewis acid catalyst.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Formation of Side Products: Besides the isomeric acetylated products, other side reactions can occur.

    • Troubleshooting: The formation of di-acylated products or polymeric materials can reduce the yield. Careful control of stoichiometry and reaction time can help minimize these side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent over-reaction.

Method 2: Friedel-Crafts Acylation of 8-Hydroxyquinoline

Q: I am attempting a direct Friedel-Crafts acylation of 8-hydroxyquinoline and facing issues with low yield and product purification. What should I investigate?

A: Direct acylation of 8-hydroxyquinoline can be challenging. Here are some common issues and their solutions:

  • Deactivation of the Aromatic Ring: The hydroxyl group at the 8-position can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic substitution.

    • Troubleshooting: While the hydroxyl group is an activating group, its interaction with the Lewis acid can complicate the reaction. Using a sufficient excess of the Lewis acid can help to overcome this. Alternatively, protecting the hydroxyl group prior to acylation and deprotecting it afterward is a possible, though less direct, strategy.

  • Poor Reagent Purity: The purity of 8-hydroxyquinoline, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is critical.

    • Troubleshooting: Ensure all reagents are of high purity. Impurities can lead to unwanted side reactions and complicate purification.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Troubleshooting: Nitrobenzene is a commonly used solvent for this reaction.[4] The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. An optimization of the reaction temperature is recommended.

  • Difficult Purification: The crude product may contain unreacted starting materials, isomeric byproducts, and catalyst residues.

    • Troubleshooting: Purification is often achieved by recrystallization. A screening of different solvents is recommended to find an optimal system. Ethanol has been reported as a suitable recrystallization solvent.[4] Column chromatography can also be employed for more challenging separations.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound based on available literature.

MethodAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Friedel-Crafts AcylationAcetyl chlorideAlCl₃NitrobenzeneNot specifiedNot specified55[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 8-Hydroxyquinoline

This protocol is adapted from a reported one-pot synthesis.[4]

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (anhydrous)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-hydroxyquinoline in anhydrous nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • To this mixture, add acetyl chloride dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and hydrochloric acid.

  • The hydrochloride salt of 5-acetyl-8-hydroxyquinoline will precipitate.

  • Filter the precipitate and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain colorless, hair-like needles.[4]

Protocol 2: General Procedure for Fries Rearrangement of 8-Acetoxyquinoline

This is a general procedure based on the principles of the Fries rearrangement. Optimization of specific conditions is recommended.

Materials:

  • 8-Acetoxyquinoline (can be prepared by acetylating 8-hydroxyquinoline)

  • Aluminum chloride (anhydrous)

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)

  • Hydrochloric acid (dilute, for workup)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-acetoxyquinoline.

  • If using a solvent, add the anhydrous solvent to the flask.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred mixture.

  • After the addition of the catalyst, slowly warm the reaction mixture to the desired temperature. For favoring the 5-acetyl product (para-rearrangement), a lower temperature is generally preferred.[3]

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • The product can then be isolated by extraction with a suitable organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Mix 8-Hydroxyquinoline (or 8-Acetoxyquinoline) with solvent start->reactants catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) reactants->catalyst acylating_agent Add Acylating Agent (e.g., Acetyl Chloride) or Initiate Rearrangement catalyst->acylating_agent reaction Heat and Stir (Monitor by TLC) acylating_agent->reaction quench Quench with Acidified Ice-Water reaction->quench filter_extract Filter Precipitate or Extract with Organic Solvent quench->filter_extract purify Recrystallize or Column Chromatography filter_extract->purify product This compound purify->product reaction_mechanism cluster_fries Fries Rearrangement cluster_friedel_crafts Friedel-Crafts Acylation ester 8-Acetoxyquinoline lewis_acid_fries Lewis Acid (e.g., AlCl₃) complex_fries Formation of Lewis Acid Complex ester->complex_fries lewis_acid_fries->complex_fries acylium_ion Generation of Acylium Ion (CH₃CO⁺) complex_fries->acylium_ion rearrangement Intramolecular or Intermolecular Rearrangement acylium_ion->rearrangement product_fries This compound rearrangement->product_fries phenol 8-Hydroxyquinoline eas Electrophilic Aromatic Substitution at C-5 phenol->eas acyl_chloride Acetyl Chloride lewis_acid_fc Lewis Acid (e.g., AlCl₃) acylium_ion_fc Formation of Acylium Ion (CH₃CO⁺) acyl_chloride->acylium_ion_fc lewis_acid_fc->acylium_ion_fc acylium_ion_fc->eas product_fc This compound eas->product_fc troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp., Time, Stoichiometry) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions (T, t, conc.) conditions_ok->optimize_conditions No check_workup Analyze Workup and Purification Procedure conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Purification Effective? check_workup->workup_ok optimize_purification Screen Recrystallization Solvents or Use Chromatography workup_ok->optimize_purification No success Optimized Yield and Purity workup_ok->success Yes optimize_purification->check_workup

References

Technical Support Center: Synthesis of 5-Acetyl-8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-acetyl-8-hydroxyquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-acetyl-8-hydroxyquinoline, primarily through the Fries rearrangement of 8-acetoxyquinoline or related one-pot procedures.

Issue 1: Low Yield of the Desired 5-Acetyl-8-Hydroxyquinoline Product

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the Lewis acid catalyst (e.g., anhydrous AlCl₃ or TiCl₄) is fresh and truly anhydrous, as moisture can deactivate it. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: For the Fries rearrangement, higher temperatures (above 120 °C) generally favor the formation of the ortho-isomer (5-acetyl-8-hydroxyquinoline).[1] If the reaction is conducted at a lower temperature, the yield of the desired product will be reduced.

  • Possible Cause: Product loss during workup.

    • Solution: The workup procedure often involves steam distillation to remove high-boiling solvents like nitrobenzene.[1] Ensure this process is efficient without carrying over the product. Subsequent extraction and crystallization steps should be performed carefully to minimize loss.

Issue 2: Presence of a Significant Amount of Isomeric Byproduct

  • Possible Cause: The main byproduct in the Fries rearrangement of 8-acetoxyquinoline is the para-isomer, 7-acetyl-8-hydroxyquinoline. The formation of this isomer is highly dependent on the reaction temperature.

    • Solution: To minimize the formation of the 7-acetyl isomer, maintain a reaction temperature above 120 °C.[1] Conversely, lower temperatures (e.g., 60-70 °C) will favor the formation of the para-isomer.[1] At ambient temperatures, a mixture of both isomers can be expected.[1]

Issue 3: Difficulty in Separating 5-Acetyl-8-Hydroxyquinoline from the 7-Acetyl Isomer

  • Possible Cause: The two isomers have very similar structures and properties, which can make separation challenging.

    • Solution: While recrystallization can enrich the desired isomer, column chromatography is a more effective method for separating the ortho and para products of a Fries rearrangement. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) should be employed. Monitor the separation by TLC to identify the fractions containing the pure desired product.

Issue 4: Formation of Dark, Tarry Side Products

  • Possible Cause: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to polymerization and degradation of the starting material and products.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessary heating. The use of a moderator, as seen in other quinoline syntheses like the Skraup reaction, might be considered in problematic cases, although this is less common for the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 5-acetyl-8-hydroxyquinoline?

A1: The most common byproduct is the isomeric 7-acetyl-8-hydroxyquinoline. This arises from the para-migration of the acetyl group during the Fries rearrangement of 8-acetoxyquinoline, whereas the desired product is from the ortho-migration.

Q2: How can I control the ratio of the 5-acetyl to the 7-acetyl isomer?

A2: The primary factor influencing the isomer ratio is the reaction temperature. Higher temperatures (above 120 °C) favor the formation of the desired 5-acetyl-8-hydroxyquinoline (ortho product), while lower temperatures (60-70 °C) favor the 7-acetyl-8-hydroxyquinoline (para product).[1]

Q3: What is a suitable method for purifying the crude product?

A3: A common purification method involves treating the reaction mixture with hydrochloric acid to form the hydrochloride salt of the product, which can be isolated by filtration. This salt is then neutralized to give the free base.[1] For high purity and to remove the 7-acetyl isomer, column chromatography on silica gel is recommended, followed by recrystallization from a suitable solvent like ethanol.[1]

Q4: Can I use a different Lewis acid other than aluminum chloride?

A4: Yes, other Lewis acids such as titanium tetrachloride (TiCl₄) can also be used to catalyze the Fries rearrangement.[1] The choice of catalyst can sometimes influence the reaction rate and selectivity.

Quantitative Data

Reaction Temperature (°C)8-acetyl-isomer (%) (ortho)6-acetyl-isomer (%) (para)
8551Traces
125-1301840
150-155594

Data adapted from a study on the Fries rearrangement of 7-acetoxy-4-methylquinolin-2-one and is for illustrative purposes.

Experimental Protocols

One-Pot Synthesis of 5-Acetyl-8-Hydroxyquinoline

This protocol is adapted from a reported one-pot Friedel-Crafts acetylation reaction.[1]

  • Reaction Setup: In a reaction vessel, dissolve 8-hydroxyquinoline in nitrobenzene. To this solution, add acetyl chloride, which will result in the formation of a yellow precipitate (8-acetoxyquinoline).

  • Catalyst Addition: To the reaction mixture, add one equivalent of anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). Fit the vessel with a guard tube to protect the reaction from atmospheric moisture.

  • Reaction Conditions: Heat the reaction mixture to a temperature above 120 °C for 12 hours to favor the formation of the 5-acetyl isomer. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and add 6M hydrochloric acid. Remove the nitrobenzene by steam distillation.

  • Isolation: Allow the aqueous layer to stand overnight to crystallize the hydrochloride salt of the product as yellow crystals.

  • Purification: Collect the crystals by filtration. Dissolve the crystals in water and add an aqueous solution of sodium acetate to neutralize the salt and precipitate the 5-acetyl-8-hydroxyquinoline. The crude product can be further purified by recrystallization from ethanol.[1]

Visualizations

Troubleshooting Workflow for the Synthesis of 5-Acetyl-8-Hydroxyquinoline

TroubleshootingWorkflow Troubleshooting Workflow for 5-Acetyl-8-Hydroxyquinoline Synthesis start Start: Synthesis of 5-Acetyl-8-Hydroxyquinoline issue Identify Primary Issue start->issue low_yield Low Product Yield issue->low_yield Yield isomer_byproduct High Isomeric Byproduct (7-Acetyl Isomer) issue->isomer_byproduct Purity separation_difficulty Difficulty in Separation issue->separation_difficulty Purification tar_formation Tar Formation issue->tar_formation Purity solution_yield1 Check Catalyst Activity (Fresh & Anhydrous) low_yield->solution_yield1 solution_yield2 Increase Reaction Time (Monitor by TLC) low_yield->solution_yield2 solution_yield3 Increase Reaction Temp. (>120 °C) low_yield->solution_yield3 solution_isomer Adjust Reaction Temp. (>120 °C for 5-acetyl, <70 °C for 7-acetyl) isomer_byproduct->solution_isomer solution_separation Use Column Chromatography (Silica Gel) separation_difficulty->solution_separation solution_tar Control Temperature Carefully Avoid Overheating tar_formation->solution_tar end Successful Synthesis solution_yield1->end solution_yield2->end solution_yield3->end solution_isomer->end solution_separation->end solution_tar->end

References

Technical Support Center: Purification of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(8-Hydroxyquinolin-5-yl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound, like many organic compounds, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, which is a solid at room temperature, polar protic or aprotic solvents are often a good starting point.[1] It is recommended to perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, and toluene to identify the most suitable one or a suitable solvent mixture.

Q3: What are the recommended conditions for column chromatography?

A3: For column chromatography of this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired compound and any impurities. A gradient elution, starting with a lower polarity and gradually increasing, can be effective for separating a wide range of impurities.

Q4: My purified this compound has a low melting point. What could be the issue?

A4: A low or broad melting point range is a common indicator of impurities. The presence of residual solvents from the purification process or unreacted starting materials can depress the melting point. Further purification by recrystallization or column chromatography may be necessary. It is also advisable to ensure the product is thoroughly dried under a vacuum to remove any trapped solvent.

Q5: The purity of my compound is stated as ≥97%. How can I improve this?

A5: To achieve higher purity, multiple purification steps may be required.[2] For instance, an initial purification by column chromatography can be followed by a final recrystallization step. This combination is often effective at removing both polar and non-polar impurities. Purity should be assessed at each stage using analytical techniques such as HPLC, GC-MS, or NMR.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily Product After Recrystallization The compound may have a low melting point or is "oiling out" due to the solvent choice or cooling rate.- Ensure the solvent is appropriate. If the compound is too soluble, it may not crystallize properly. - Try a different solvent or a solvent mixture. - Allow the solution to cool more slowly to promote crystal formation. - If it still oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
Poor Separation in Column Chromatography - The chosen eluent system may not be optimal. - The column may be overloaded with the crude product. - The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]
Product is Colored (Yellow/Brown) The presence of colored impurities, often polymeric byproducts from the synthesis.- Treatment with activated charcoal during recrystallization can help remove colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter it hot through celite. - Column chromatography is also effective at separating colored impurities.
Low Recovery After Purification - The compound may be partially soluble in the cold recrystallization solvent. - The compound may be adsorbing irreversibly to the silica gel in column chromatography. - Loss of product during transfers and filtration.- For recrystallization, minimize the amount of hot solvent used and ensure the solution is thoroughly cooled before filtration. - For column chromatography, if the compound is very polar, consider using a more polar eluent or a different stationary phase like alumina. - Ensure careful handling and transfer of the material at each step.

Experimental Protocols

Recrystallization Protocol (General)

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable. Heat the mixture; if it dissolves, it is a potentially good solvent. Cool the solution to see if crystals form.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Column Chromatography Protocol (General)

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of a non-polar and polar solvent system (e.g., hexane:ethyl acetate). The ideal system will show good separation of the product spot from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2598-31-4[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1]
Appearance Solid
Purity Typically ≥97%[2]
Storage Sealed in a dry place at room temperature.[1]

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixtures Purity_Check Purity Check (TLC, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If Impure Purity_Check->Column_Chromatography If Impure Pure_Product Pure this compound Purity_Check->Pure_Product If Pure

Caption: General purification workflow for this compound.

References

Technical Support Center: Ensuring the Stability of 1-(8-Hydroxyquinolin-5-yl)ethanone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(8-Hydroxyquinolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound solutions. As a compound with both a phenolic hydroxyl group and a quinoline nitrogen, its stability is influenced by several factors that are critical to understand for reliable experimental outcomes.

Introduction to the Stability of this compound

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a wide range of biological activities. The presence of the phenolic hydroxyl group makes the compound susceptible to oxidative degradation, while the quinoline ring system can be affected by pH and light. This guide will walk you through the common stability issues and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the phenolic hydroxyl group, leading to the formation of quinone-type structures.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: I'm observing a decrease in the potency of my compound over time. How can I prevent this?

A loss of potency is a direct consequence of the degradation of the active compound. To prevent this, it is crucial to control the storage conditions of your solution. This includes protection from light, storage at low temperatures, and the use of appropriate solvents and stabilizing agents.

Q3: What is the optimal pH range for storing solutions of this compound?

Phenolic compounds are generally more stable in acidic conditions (pH < 7).[2][3][4][5] In alkaline solutions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion that is more susceptible to oxidation. Therefore, maintaining a slightly acidic pH can significantly enhance the stability of your solution. However, the optimal pH will also depend on the specific application and the solubility of the compound.

Q4: Can I use common laboratory solvents to prepare my stock solutions?

While this compound is soluble in many common organic solvents like DMSO, ethanol, and methanol, the choice of solvent can impact its stability. For long-term storage, it is advisable to use aprotic solvents like DMSO and to store the solutions at -20°C or -80°C. For aqueous solutions, it is critical to control the pH and consider the use of buffers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solutions
  • Symptom: A significant decrease in the concentration of the parent compound is observed within a short period, even when stored at 4°C.

  • Causality: This is likely due to a combination of oxidative degradation and unfavorable pH. Aqueous solutions, especially if not deoxygenated, can promote oxidation. If the pH is neutral or alkaline, the rate of degradation will be accelerated.[2][3]

  • Solution:

    • pH Adjustment: Prepare your aqueous solutions in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-6).

    • Deoxygenation: Before adding the compound, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution to scavenge free radicals.

    • Chelating Agents: Since 8-hydroxyquinoline derivatives are potent metal chelators, trace metal ions in your solvent can catalyze degradation. Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester these ions.[6]

Issue 2: Precipitation of the Compound from Solution
  • Symptom: The compound precipitates out of the solution upon storage, even at low temperatures.

  • Causality: This is likely a solubility issue. The solubility of this compound can be dependent on the pH and the composition of the solvent. Changes in temperature during storage can also affect solubility.

  • Solution:

    • Co-solvents: If working with aqueous solutions, consider using a co-solvent like ethanol or polyethylene glycol (PEG) to increase solubility.

    • pH Optimization: Determine the pH at which the compound has maximum solubility and stability. This may require a solubility study across a range of pH values.

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation. Aliquot your stock solutions into smaller, single-use volumes to avoid this.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: High variability is observed in the results of biological assays performed at different times using the same stock solution.

  • Causality: This is a classic sign of compound instability. If the compound is degrading in the stock solution or in the assay medium, its effective concentration will change over time, leading to inconsistent results.

  • Solution:

    • Prepare Fresh Solutions: For sensitive assays, it is always best to prepare fresh dilutions from a stable stock solution just before use.

    • Assess Stability in Assay Media: The composition of your cell culture media or assay buffer (e.g., pH, presence of metal ions) can impact the stability of the compound. It is advisable to perform a preliminary experiment to assess the stability of the compound in the specific assay medium over the duration of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[7]

Objective: To identify the potential degradation products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: At various time points, take an aliquot of each stressed solution, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2).

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of the acetyl group
Base Hydrolysis 0.1 M NaOH, 60°CHydrolysis and potential ring opening
Oxidation 3% H₂O₂, Room TemperatureOxidation of the phenolic group to a quinone
Thermal 80°CGeneral decomposition
Photodegradation UV (254 nm) and Visible LightPhotodegradation of the quinoline ring
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.[8][9][10][11]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. The exact gradient will need to be optimized to achieve good separation of the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the compound. A wavelength around 240-250 nm is a good starting point for quinoline derivatives.

  • Injection Volume: 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualization of Key Concepts

Workflow for Investigating Solution Instability

G A Observation of Instability (e.g., color change, loss of potency) B Hypothesize Potential Causes (Oxidation, pH, Light, Temperature) A->B C Perform Forced Degradation Study B->C D Develop Stability-Indicating HPLC Method B->D E Analyze Stressed Samples C->E D->E F Identify Degradation Products and Pathways E->F G Optimize Formulation and Storage Conditions F->G H Implement Stabilization Strategies (e.g., pH control, antioxidants, light protection) G->H I Conduct Long-Term Stability Study H->I J Establish Stable Solution and Storage Protocol I->J

Caption: A systematic workflow for troubleshooting and resolving instability issues with this compound solutions.

Factors Affecting the Stability of this compound

G cluster_compound This compound cluster_factors Degradation Factors Compound Core Structure pH pH Compound->pH Hydrolysis, Oxidation Rate Light Light Compound->Light Photodegradation Oxygen Oxygen (Oxidation) Compound->Oxygen Oxidation of Phenol Temperature Temperature Compound->Temperature Accelerates all degradation MetalIons Metal Ions Compound->MetalIons Catalyzes Oxidation

Caption: Key environmental and chemical factors that can lead to the degradation of this compound in solution.

By understanding the inherent chemical properties of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the stability of their solutions, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Challenges in the C-7 Alkylation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-substituted 8-hydroxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective functionalization of the 8-hydroxyquinoline (8-HQ) scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to achieving regioselectivity at the C-7 position of 8-hydroxyquinoline.

Q1: Why is it difficult to achieve regioselective substitution at the C-7 position of 8-hydroxyquinoline?

A: The primary challenge stems from the electronic properties of the 8-hydroxyquinoline ring. The hydroxyl group (-OH) at C-8 and the nitrogen atom in the pyridine ring are both strong activating, electron-donating groups.[1] This activation increases the electron density of the attached benzene ring, making it highly susceptible to electrophilic aromatic substitution. Theoretical and experimental data show that this activation preferentially directs incoming electrophiles to the C-5 and C-7 positions.[1] Often, the C-5 position is kinetically favored, leading to a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products. This makes purification difficult and significantly lowers the yield of the desired C-7 isomer.[1]

Q2: I am attempting a Friedel-Crafts alkylation and getting a mixture of products with low yield for the C-7 isomer. What can I do?

A: This is a common issue. Standard Friedel-Crafts reactions often lack selectivity with highly activated systems like 8-hydroxyquinoline.[1] Here are some troubleshooting steps:

  • Steric Hindrance: Employing bulkier alkylating agents can favor substitution at the less sterically hindered C-7 position over the C-5 position.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity. Milder Lewis acids may offer better control. The reaction often requires stoichiometric or even super-stoichiometric amounts of a Lewis or Brønsted acid.[2]

  • Overalkylation: The initial alkylation product is more nucleophilic than the starting material, which can lead to undesired polyalkylation.[3][4] Using a stoichiometric amount of the alkylating agent and lower temperatures can help minimize this side reaction.

  • Alternative Reactions: If Friedel-Crafts alkylation remains unselective, consider alternative methods like the Mannich reaction, which is known to favor C-7 substitution.[5][6]

Q3: My Vilsmeier-Haack formylation is not selective for the C-7 position. How can I improve this?

A: The Vilsmeier-Haack reaction is a powerful tool for formylation but can be difficult to control for 8-hydroxyquinoline, often leading to formylation at both C-5 and C-7.[1]

  • Protecting Group Strategy: One of the most effective methods is to first introduce a bulky protecting group at the C-5 position. This sterically blocks electrophilic attack at C-5, directing the Vilsmeier reagent to the C-7 position. The protecting group can be removed after successful C-7 formylation.

  • Control of Reaction Conditions: Careful control of the reaction temperature is critical. Running the reaction at lower temperatures can improve selectivity, though it might decrease the overall reaction rate.[1] The stoichiometry of the Vilsmeier reagent (POCl₃ and a substituted formamide) and the choice of solvent can also influence the product distribution.[1]

Q4: I am observing a significant amount of O-alkylation instead of the desired C-alkylation. How can I prevent this?

A: O-alkylation is a common competing reaction where the alkylating agent reacts with the hydroxyl group at the C-8 position.[7] The phenoxide anion, formed under basic conditions, is a soft nucleophile, but O-alkylation can still occur.

  • Reaction Conditions: The choice of base and solvent is crucial. To favor C-alkylation, which is an electrophilic aromatic substitution, acidic conditions (as in Friedel-Crafts) are typically used. For reactions under basic or neutral conditions, the choice of the alkylating agent is important. "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation.

  • Protecting the Hydroxyl Group: If O-alkylation is a persistent issue, you can protect the 8-hydroxyl group with a suitable protecting group (e.g., as a tosylate) before performing the C-alkylation. The protecting group can then be removed in a subsequent step.

Q5: How can I purify the C-7 alkylated product from the C-5 isomer?

A: Separating C-5 and C-7 isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

  • Recrystallization: If the products are crystalline, fractional recrystallization can sometimes be effective.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Data Presentation: Regioselectivity in Functionalization

The following tables summarize quantitative data found in the literature for the functionalization of 8-hydroxyquinoline, highlighting the challenge of achieving C-7 selectivity.

Table 1: Comparison of Yields in Formylation Reactions of 8-Hydroxyquinoline

Reaction TypePosition of FormylationReported Yield (%)Reference
Reimer-TiemannC-538%[8]
Reimer-TiemannC-710%[8]
Vilsmeier-HaackC-5 / C-7 MixtureYields variable; often poor selectivity reported[1]

Table 2: Yields for Other C-Alkylation Reactions of 8-Hydroxyquinoline

Reaction TypeAlkylating Agent/ReagentsPosition(s)Reported Yield (%)Reference
Friedel-Craftssec-Butyl alcohol / H₂SO₄Monosubstituted (position not specified)7%[1]
Friedel-CraftsIsopropyl alcohol / H₂SO₄5,7-Disubstituted26%[1]
Mannich ReactionFormaldehyde, various secondary aminesC-7Good to excellent yields generally reported[5][6][9]
Betti ReactionBenzaldehyde, BenzamideC-742%[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (Example with sec-Butyl Alcohol) [1]

  • Preparation: In a 2000 mL beaker, prepare a slurry of 8-hydroxyquinoline (e.g., 0.5 mol) in 80% sulfuric acid.

  • Reaction Setup: Immerse the beaker in an ice bath to maintain the temperature between 20-30°C.

  • Addition of Alcohol: Slowly add sec-butyl alcohol (e.g., 0.6 mol) to the slurry with constant stirring.

  • Heating: After the addition is complete, heat the resulting solution overnight at 60°C.

  • Work-up: Cool the mixture to room temperature and pour it over crushed ice (approx. 2000 g).

  • Neutralization: Adjust the pH to 4.5 with a 50% aqueous sodium hydroxide solution.

  • Extraction: Extract the product with benzene (or another suitable organic solvent) three times.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum.

  • Purification: The resulting oily product can be purified by vacuum distillation. The desired fraction can be further purified by recrystallization from hot ethanol.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation (Adapted from a protocol for 2-methylquinoline)[11]

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place dry N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 8-hydroxyquinoline (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Hydrolysis and Neutralization: Allow the mixture to stand, then neutralize with a suitable base (e.g., sodium hydroxide solution) to hydrolyze the iminium intermediate and precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to separate the C-5 and C-7 isomers.

Protocol 3: General Procedure for Mannich Reaction (Aminomethylation at C-7) [6][9]

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (e.g., 37% formalin, 1.1 equivalents) and a secondary amine (e.g., morpholine or piperidine, 1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Isolation: The product often precipitates from the reaction mixture upon completion. If not, the solvent can be partially evaporated, or the mixture can be cooled to induce crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental_Workflow_for_Selective_C7_Alkylation cluster_0 Step 1: Protection cluster_1 Step 2: C-7 Alkylation cluster_2 Step 3: Deprotection & Isolation HQ 8-Hydroxyquinoline Protect Introduce Bulky Protecting Group at C-5 HQ->Protect HQ_Prot 5-Protected-8-HQ Protect->HQ_Prot Alkylation Perform Alkylation (e.g., Vilsmeier-Haack) HQ_Prot->Alkylation HQ_Alk 7-Alkyl-5-Protected-8-HQ Alkylation->HQ_Alk Deprotect Remove Protecting Group from C-5 HQ_Alk->Deprotect Final_Product Pure 7-Alkyl-8-HQ Deprotect->Final_Product

Caption: Workflow for selective C-7 alkylation using a protecting group strategy.

Troubleshooting_Tree Start Low Yield or Selectivity for C-7 Alkylation Q1 What is the major side product? Start->Q1 A1 C-5 Isomer Q1->A1 High Amount A2 5,7-Disubstituted Product Q1->A2 Significant A3 O-Alkylated Product Q1->A3 Present S1 Increase Steric Bulk of Alkylating Agent A1->S1 S2 Use C-5 Protecting Group Strategy A1->S2 S3 Lower Reaction Temperature and Reagent Stoichiometry A2->S3 S4 Use Acidic Conditions (e.g., Friedel-Crafts) A3->S4 S5 Protect 8-OH Group A3->S5

Caption: Troubleshooting decision tree for low C-7 alkylation selectivity.

References

Technical Support Center: Troubleshooting Peak Distortion in HPLC Analysis of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak distortion issues during the HPLC analysis of 8-hydroxyquinoline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common problems, detailed experimental protocols, and a summary of key HPLC parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-hydroxyquinoline peak tailing significantly?

A1: Peak tailing for 8-hydroxyquinoline is a common issue primarily due to two factors:

  • Chelation with Metal Ions: 8-hydroxyquinoline is a potent chelating agent. It can interact with trace metal ions (like iron, aluminum, and nickel) present in the stainless-steel components of the HPLC system (e.g., tubing, frits) or within the silica matrix of the column itself. This interaction can lead to delayed elution and asymmetrical peak shapes.[1][2][3][4]

  • Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with the basic 8-hydroxyquinoline molecule.[5][6][7] This secondary retention mechanism, alongside the primary reversed-phase interaction, results in peak tailing.[5][7]

Q2: What causes peak fronting when analyzing 8-hydroxyquinoline?

A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for 8-hydroxyquinoline but can occur due to:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[8][9] Consider diluting your sample to see if the peak shape improves.[8]

  • Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in peak fronting.[10][11] It is always recommended to dissolve the sample in the mobile phase whenever possible.

  • Column Collapse: A sudden physical change or void in the column packing can lead to peak distortion, including fronting.[11] This can be caused by operating outside the column's recommended pH or temperature limits.[11]

Q3: Can the choice of HPLC column affect the peak shape of 8-hydroxyquinoline?

A3: Absolutely. The choice of column is critical for obtaining symmetrical peaks for 8-hydroxyquinoline.

  • Standard C18 Columns: Traditional C18 columns may exhibit significant peak tailing due to the presence of accessible silanol groups and potential metal impurities in the silica.[2][5]

  • End-Capped Columns: Using a highly deactivated or "end-capped" column can significantly reduce silanol interactions by chemically bonding the residual silanol groups.[11]

  • Mixed-Mode Columns: Columns like Primesep 100 or Primesep 200, which have cation-exchange functional groups, can offer better retention and peak shape for basic compounds like 8-hydroxyquinoline through ionic interactions.[1][2]

  • Metal-Free Columns: To mitigate chelation effects, consider using columns with a metal-free or bio-inert hardware design.[12][13]

Q4: How does the mobile phase pH impact the analysis of 8-hydroxyquinoline?

A4: Mobile phase pH is a critical parameter. Operating at a low pH (around 2.5-3.5) is often recommended. At low pH, the residual silanol groups on the silica surface are protonated (Si-OH) and less likely to interact with the protonated 8-hydroxyquinoline molecules, thus minimizing peak tailing.[11][14]

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and resolving peak distortion issues.

Problem: Asymmetrical Peaks (Tailing or Fronting)

Initial Checks:

  • Review Method Parameters: Ensure that the mobile phase composition, pH, flow rate, and column temperature are all set correctly according to your validated method.

  • Check for System Leaks: Leaks can cause pressure fluctuations and affect peak shape.

  • Column History: Consider the age and usage of the column. Columns can degrade over time, especially with aggressive mobile phases or dirty samples.[15]

Troubleshooting Workflow Diagram

Troubleshooting Workflow for Peak Distortion Start Peak Distortion Observed (Tailing/Fronting) Check_All_Peaks Are all peaks in the chromatogram distorted? Start->Check_All_Peaks Problem_Before_Column Issue is likely pre-column or at column inlet Check_All_Peaks->Problem_Before_Column Yes Chemical_Interaction Issue is likely a chemical interaction Check_All_Peaks->Chemical_Interaction No, only 8-HQ All_Peaks_Yes Yes Check_Frit Check for blocked column inlet frit Problem_Before_Column->Check_Frit Check_Guard_Column If used, replace guard column Check_Frit->Check_Guard_Column Check_Column_Void Inspect for column void Check_Guard_Column->Check_Column_Void All_Peaks_No No, only 8-HQ peak Tailing_or_Fronting Is the peak tailing or fronting? Chemical_Interaction->Tailing_or_Fronting Tailing_Causes Potential Causes: - Silanol Interaction - Metal Chelation Tailing_or_Fronting->Tailing_Causes Tailing Fronting_Causes Potential Causes: - Column Overload - Strong Sample Solvent Tailing_or_Fronting->Fronting_Causes Fronting Tailing Tailing Tailing_Solutions Solutions: 1. Lower mobile phase pH (e.g., to ~3) 2. Use end-capped column 3. Add competing base (e.g., TEA) 4. Use a metal-free system/column Tailing_Causes->Tailing_Solutions Fronting Fronting Fronting_Solutions Solutions: 1. Dilute sample 2. Dissolve sample in mobile phase Fronting_Causes->Fronting_Solutions

Caption: A flowchart for troubleshooting peak distortion in HPLC.

Diagram of 8-Hydroxyquinoline Interactions

The following diagram illustrates the primary chemical interactions that can lead to peak distortion for 8-hydroxyquinoline.

Interactions of 8-Hydroxyquinoline in HPLC Column cluster_column Silica-Based Stationary Phase Silanol Residual Silanol Group (Si-OH) Tailing_Peak Peak Tailing Silanol->Tailing_Peak Metal_Ion Metal Impurity (e.g., Fe³⁺) Metal_Ion->Tailing_Peak Analyte 8-Hydroxyquinoline Analyte->Silanol Secondary Interaction (Hydrogen Bonding/Ionic) Analyte->Metal_Ion Chelation

Caption: Interactions of 8-hydroxyquinoline leading to peak tailing.

Data and Protocols

Table 1: HPLC Method Parameters for 8-Hydroxyquinoline Analysis
ParameterMethod 1 (Reversed-Phase)Method 2 (Mixed-Mode)Method 3 (For LC-MS)
Column LiChrosorb RP-18 (5 µm)Primesep 200 (5 µm, 4.6 x 150 mm)Primesep 200 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (65:35 v/v) with Phosphoric Acid to pH 3.0530% Acetonitrile in Water with 0.1% Phosphoric Acid30% Acetonitrile in Water with Ammonium Formate
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 250 nmMass Spectrometry
Reference [12][2][2]
Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is a standard reversed-phase approach for the determination of 8-hydroxyquinoline sulfate.

  • Mobile Phase Preparation:

    • Prepare a solution of 65% acetonitrile and 35% water.

    • Adjust the pH of the solution to 3.05 using phosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Column: LiChrosorb RP-18 (5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL (typical, may need optimization).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Mixed-Mode HPLC with UV Detection

This method utilizes a mixed-mode column to achieve high efficiency and symmetrical peak shape.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 30% acetonitrile in water.

    • Add 0.1% phosphoric acid to the mixture.

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Column: Primesep 200 (5 µm, 4.6 x 150 mm).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 250 nm.[2]

    • Injection Volume: 5 µL (typical, may need optimization).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample prior to injection.

This guide provides a comprehensive starting point for troubleshooting peak distortion issues with 8-hydroxyquinoline. For persistent problems, further method development and optimization may be necessary.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinolines, the Skraup reaction is a powerful and classical method. However, its notoriously exothermic and often vigorous nature can present significant challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and optimizing reaction conditions for a successful Skraup synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the Skraup synthesis in a question-and-answer format, offering actionable solutions.

Issue 1: The reaction is excessively vigorous and difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway reaction. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a serious safety hazard.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it. Ensure adequate ventilation and be prepared for a sudden increase in pressure. A blast shield should always be used for this reaction.

    • Preventative Measures:

      • Use of a Moderator: The addition of a moderator is crucial to control the reaction's exothermicity.[1][2] Ferrous sulfate (FeSO₄) is commonly used and is thought to act as an oxygen carrier, which slows down the oxidation step.[3][4] Boric acid can also be employed to make the reaction less violent.[5]

      • Controlled Reagent Addition: The order of reagent addition is critical. A common and safer sequence is to add the aniline, then the moderator (e.g., ferrous sulfate), followed by glycerol, and finally, the slow and careful addition of concentrated sulfuric acid with cooling.[1][3]

      • Gradual Heating: Begin heating the mixture gently. Once the reaction starts (often indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial vigorous phase has subsided.[1][3]

Issue 2: The yield of the quinoline product is low.

  • Question: I have completed the Skraup synthesis, but my product yield is significantly lower than expected. What are the probable causes, and how can I improve the yield?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the correct temperature. A prolonged reflux period is often necessary after the initial exotherm to drive the reaction to completion.[3]

    • Substituent Effects: The electronic properties of substituents on the aniline ring can greatly influence reactivity. Electron-donating groups generally enhance the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and potentially leading to lower yields.[3]

    • Side Product Formation (Tarring): The highly acidic and high-temperature conditions promote the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, resulting in significant tar formation.[3] Minimizing reaction temperature and time can help reduce this.

    • Choice of Oxidizing Agent: While nitrobenzene is a traditional and effective oxidizing agent, alternatives such as arsenic pentoxide or iodine have also been reported to provide good yields.[6][7] The choice of oxidant can impact both the vigor of the reaction and the final yield.[6]

    • Purification Losses: The workup and purification process, especially when dealing with tarry residues, can be a primary source of product loss.

Issue 3: The final product is heavily contaminated with tarry byproducts.

  • Question: My crude quinoline is a dark, viscous oil containing a substantial amount of tar. What are the most effective purification methods?

  • Answer: Removing tar is a common challenge in the Skraup synthesis.

    • Steam Distillation: This is the most prevalent and effective technique for separating the volatile quinoline from the non-volatile tar.[3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline product over with the distillate.[3]

    • Solvent Extraction: Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[3]

    • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be beneficial.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of glycerol in the Skraup synthesis?

    • A1: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein (propenal) in situ.[6][8][9] The acrolein then undergoes a Michael addition with the aromatic amine, which is a key step in the formation of the quinoline ring system.[6] Using "dynamite" glycerol, which contains less than 0.5% water, is often recommended for good yields.[6][10]

  • Q2: What are some alternative oxidizing agents to nitrobenzene?

    • A2: While nitrobenzene is commonly used, it can also act as a solvent.[6][7] Other effective oxidizing agents include arsenic pentoxide (As₂O₅), which is reported to result in a less violent reaction, and milder options like iodine or even air.[6][7] Ferric compounds and vanadium pentoxide (V₂O₅) have also been used.[11]

  • Q3: How do substituents on the aniline ring affect the outcome of the reaction?

    • A3: The position of substituents on the aniline ring dictates the regiochemistry of the cyclization. Ortho- and para-substituted anilines generally yield a single product. However, meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[6]

  • Q4: What safety precautions are essential when performing a Skraup synthesis?

    • A4: The Skraup synthesis is highly exothermic and can be dangerous if not properly controlled.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (goggles, lab coat, gloves), and use a blast shield. Be prepared for a vigorous reaction and have a cooling bath readily available. Careful and slow addition of reagents, especially sulfuric acid, is critical.

Quantitative Data Summary

The yield of the Skraup synthesis is influenced by various factors, including the specific aniline substrate and the oxidizing agent used.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[5]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinoline70Organic Syntheses, Coll. Vol. 3, p. 601 (1955)
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100 (based on o-aminophenol)ResearchGate[5]
6-Nitrocoumarin-3H-pyrano[3,2-f]quinoline-3-one14ResearchGate[12]
m-NitroanilineNitrobenzene5-Nitroquinoline & 7-NitroquinolineMixtureThe Skraup Synthesis[5]

Experimental Protocols

Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through a dropping funnel with constant stirring and cooling in an ice bath.[1]

  • Heating: Gently heat the mixture to initiate the reaction. The reaction is exothermic and will begin to boil.[6] Once it starts, remove the external heating source and allow the reaction to proceed under its own heat.[6] If the reaction becomes too vigorous, cool the flask with a wet towel.[6]

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1][6]

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[6]

  • Purification: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.[6] Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any remaining aniline, followed by a final distillation.[6]

Visualizations

Troubleshooting Workflow for Skraup Synthesis

Skraup_Troubleshooting start Start Skraup Synthesis problem Identify Issue start->problem violent_reaction Violent/Uncontrolled Reaction problem->violent_reaction Reaction Vigor low_yield Low Yield problem->low_yield Product Quantity tar_formation Excessive Tar Formation problem->tar_formation Product Purity solution_violent Implement Control Measures: - Add Moderator (FeSO4) - Slow Acid Addition - Gradual Heating violent_reaction->solution_violent solution_low_yield Optimize Conditions: - Increase Reaction Time/Temp - Check Substituent Effects - Change Oxidizing Agent low_yield->solution_low_yield solution_tar Improve Purification: - Steam Distillation - Solvent Extraction - Activated Carbon Treatment tar_formation->solution_tar end Successful Synthesis solution_violent->end solution_low_yield->end solution_tar->end

A troubleshooting workflow for the Skraup synthesis.

Reaction Mechanism Overview

Skraup_Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H₂SO₄) michael_adduct Michael Adduct (β-anilinopropionaldehyde) acrolein->michael_adduct Michael Addition aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Quinoline dihydroquinoline->quinoline Oxidation

Key steps in the Skraup synthesis of quinoline.

References

preventing degradation of 1-(8-Hydroxyquinolin-5-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(8-Hydroxyquinolin-5-yl)ethanone

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of degradation for this compound?

A: The most common visual sign of degradation is a color change. While the pure compound can range from a light yellow to brown solid, significant darkening or the appearance of dark spots may indicate the formation of degradation products. Analytically, degradation would be observed as the appearance of new peaks and a decrease in the area of the parent compound peak during chromatographic analysis (e.g., HPLC, LC-MS).

Q2: What are the primary causes of degradation for this compound?

A: Based on the chemistry of its parent structure, 8-hydroxyquinoline, the primary causes of degradation are exposure to light, oxygen, and moisture.[1][2]

  • Photodegradation: Molecules containing the quinoline nucleus are often susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4] Photolysis is a major abiotic degradation process for many organic pollutants with similar structures.[3]

  • Oxidation: The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, which can be accelerated by air, heat, and the presence of trace metal ions.[5][6] This can lead to the formation of quinone-type structures.[5][7]

  • Moisture: The compound should be stored in a dry place as moisture can facilitate hydrolytic degradation or other reactions.[1][2][8]

Q3: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][8][9] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. While some suppliers suggest room temperature storage, refrigeration (2-8°C) is advisable for long-term preservation.[10][11]

Q4: My compound has darkened significantly. Can I still use it?

A: A significant color change suggests that degradation has likely occurred. Before use, you must verify the compound's purity using an appropriate analytical method, such as HPLC or NMR spectroscopy. If significant impurities are detected, the material may need to be repurified (e.g., by recrystallization or column chromatography) or discarded to ensure the validity and reproducibility of your experimental results.

Q5: How should I handle the compound during experimental use?

A: Minimize the compound's exposure to ambient light and air. Weigh out the required amount quickly and securely reseal the container immediately. If preparing stock solutions, use deoxygenated solvents and store the solutions in amber vials at low temperatures. For sensitive experiments, preparing fresh solutions is always the best practice.

Potential Degradation Pathway

The primary degradation pathway for this compound is likely oxidation. The phenolic hydroxyl group is prone to oxidation, which can be initiated by light, air (O₂), or trace metal contaminants. This process can lead to the formation of a quinone-like species, which are often highly colored and can potentially react further.

Parent This compound DegradationProduct Oxidized Quinone-type Derivative Parent->DegradationProduct Oxidation Initiators Oxygen (Air) Light (hν) Trace Metals Initiators->Parent

A potential oxidative degradation pathway.

Troubleshooting Degradation Issues

If you suspect your sample of this compound has degraded, follow this workflow to assess the situation and determine the appropriate course of action.

start Suspected Degradation (e.g., color change) check_storage 1. Review Storage Conditions (Light, Temp, Air, Moisture) start->check_storage run_qc 2. Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->run_qc decision Is Purity Acceptable for Application? run_qc->decision proceed Use Compound in Experiments decision->proceed Yes remediate 3. Decision Point decision->remediate No purify Purify Compound (e.g., Recrystallization) remediate->purify discard Discard and Procure New Batch remediate->discard

Troubleshooting workflow for suspected degradation.

Summary of Storage and Handling Conditions

The following table summarizes the key factors affecting the stability of this compound and the recommended preventative measures.

FactorRisk of DegradationRecommended Storage & Handling Protocol
Light/UV HighStore in an amber or opaque vial. Minimize exposure to ambient light during handling.[2]
Oxygen (Air) HighStore in a tightly sealed container. For long-term storage, purge the headspace with an inert gas (e.g., Argon, Nitrogen).[1]
Temperature ModerateStore in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. Avoid repeated freeze-thaw cycles if in solution.[9][12]
Moisture ModerateStore in a dry environment with the container tightly sealed. Use of a desiccator is recommended.[1][2][8]
pH ModerateDegradation of related compounds is pH-dependent.[3] Store the solid compound as is. For solutions, buffer to a neutral or slightly acidic pH if compatible with the application.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on the specific instrument and impurities present.

1. Objective: To quantify the purity of this compound and identify the presence of degradation products.

2. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Sulfuric acid or Phosphoric acid (for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., Primesep 100, 4.6 x 150 mm, or a standard C18 column)[13]

3. Standard & Sample Preparation:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For a Primesep 100 column, a potential starting point is 20% Acetonitrile in water with 0.3% Sulfuric acid.[13] For a C18 column, a gradient of acetonitrile and water with 0.1% acid (e.g., formic or trifluoroacetic acid) is a common starting point. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh ~1 mg of a reference standard (if available) and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to make a 1 mg/mL stock solution. Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Solution: Prepare a sample solution at the same concentration as the working standard using the same procedure.

4. HPLC Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm (or equivalent)[13]

  • Mobile Phase: Isocratic, 20% Acetonitrile / 80% Water / 0.3% H₂SO₄[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 250 nm[13]

  • Column Temperature: 30°C

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a solvent blank to ensure no system contamination.

  • Inject the working standard solution to determine the retention time and peak area of the pure compound.

  • Inject the sample solution.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

6. Data Analysis:

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

  • Compare the chromatogram of the stored sample to that of a fresh or reference sample to identify any new peaks that have appeared over time, which would indicate degradation.

References

Technical Support Center: Strategies to Improve Regioselectivity of 8-Hydroxyquinoline Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies involving 8-hydroxyquinoline (8-HQ). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals of 8-HQ Reactivity

Question 1: Why is controlling regioselectivity in electrophilic substitution of 8-hydroxyquinoline so challenging?

Answer: The challenge lies in the inherent electronic nature of the 8-hydroxyquinoline ring system. The molecule contains two powerful activating groups: the hydroxyl (-OH) group at the C8 position and the lone pair on the heterocyclic nitrogen atom.

  • Electronic Activation: Both the phenolic hydroxyl group and the pyridine nitrogen are electron-donating. They increase the electron density of the carbocyclic (benzene) ring through resonance, making it highly susceptible to electrophilic aromatic substitution.[1][2]

  • Directing Effects: This activation is not uniform. Theoretical and experimental data confirm that electron density is highest at the C5 and C7 positions, making them the primary sites for electrophilic attack.[1][3][4] Consequently, reactions often yield a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products, leading to difficult separations and reduced yields of the desired isomer.

Troubleshooting Guide: Common Substitution Reactions

This section addresses specific problems you might encounter during common electrophilic substitution reactions and provides actionable strategies to overcome them.

Issue 1: Halogenation - "My bromination of 8-HQ yields an inseparable mixture of 5-bromo and 5,7-dibromo products. How can I achieve selective C5-monobromination?"

Causality: The high activation of the ring makes it prone to over-halogenation. Standard conditions (e.g., Br₂ in acetic acid) often lack the subtlety needed for mono-substitution.

Solution: The O-Acyl Directing Group Strategy

A proven method to control halogenation is to temporarily modify the C8-OH group. Acylating the hydroxyl group changes its electronic influence and can enable highly regioselective C5-halogenation.[5][6][7]

Mechanism Insight:

  • O-Acylation: The C8-OH is converted to an ester (e.g., an acetate or pivaloate).

  • Electrophilic Attack: In the presence of a Lewis acid like AlCl₃, the reaction proceeds via an electrophilic mechanism, selectively targeting the C5 position.[5][6]

  • Hydrolysis: The acyl group is easily removed to regenerate the C8-OH.

This strategy can be switched. Under catalyst-free conditions, using acyl halides can lead to C5,C7-dihalogenation through a free-radical pathway.[5] This highlights the critical importance of reaction conditions in dictating the mechanistic pathway and, therefore, the regiochemical outcome.

Protocol 1: Selective C5-Bromination of 8-Hydroxyquinoline

Step 1: O-Acylation (Protection)

  • Dissolve 8-hydroxyquinoline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the O-acylated 8-HQ.

Step 2: C5-Bromination

  • Dissolve the O-acylated 8-HQ (1.0 eq) from Step 1 in a suitable solvent (e.g., toluene).

  • Add AlCl₃ (1.5 eq) at room temperature.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stir at room temperature for 6-12 hours, monitoring by TLC.

  • Quench the reaction carefully with ice-water and extract with ethyl acetate.

  • Wash the organic layers with saturated NaHCO₃ solution and brine, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude C5-bromo-O-acylated product in methanol.

  • Add a catalytic amount of K₂CO₃ or a stoichiometric amount of aqueous NaOH.

  • Stir at room temperature until TLC indicates complete removal of the acyl group.

  • Neutralize with dilute HCl, and extract the product. Purify by column chromatography or recrystallization.

Issue 2: Nitration - "I'm trying to synthesize 5-nitro-8-hydroxyquinoline, but I consistently get the 5,7-dinitro product, even with dilute nitric acid."

Causality: The 8-HQ ring is exceptionally reactive towards nitration. It has been shown that even dilute (0.5%) nitric acid can produce the 5,7-dinitro derivative, often after an induction period involving the formation of nitrous acid.[8] The mono-nitro product, once formed, is still activated enough to undergo a second nitration.

Solution 1: Two-Stage Nitrosation/Oxidation

A more controlled approach is to first introduce a nitroso (-NO) group at the C5 position, which is a less aggressive electrophilic substitution. The resulting 5-nitroso-8-hydroxyquinoline can then be oxidized to the 5-nitro product. This two-step sequence prevents over-reaction.[9][10]

Solution 2: C-H Functionalization with a Directing Group

For more complex substrates, modern C-H functionalization offers superior control. By first installing a directing group at the C8-amine position (converting 8-aminoquinoline to an 8-amidoquinoline), you can use transition-metal catalysis to precisely install a nitro group at the C5 position.[11] For example, visible-light photocatalysis with Cu(NO₃)₂ has been used for C5 nitration of 8-aminoquinoline amides.[11]

G cluster_0 Classic Approach cluster_1 Modern C-H Activation Approach HQ 8-Hydroxyquinoline Nitroso 5-Nitroso-8-HQ HQ->Nitroso NaNO₂, HCl (Nitrosation) Nitro 5-Nitro-8-HQ (Desired Product) Nitroso->Nitro HNO₃ (Oxidation) AmidoHQ 8-Amidoquinoline (Substrate with Directing Group) NitroAmido 5-Nitro-8-Amidoquinoline AmidoHQ->NitroAmido Catalyst (e.g., Cu) + Nitro Source (C5-Selective Nitration) FinalProduct 5-Nitro-8-Aminoquinoline (After Deprotection) NitroAmido->FinalProduct Hydrolysis (Remove Directing Group)

Issue 3: Vilsmeier-Haack Formylation - "How can I selectively introduce a formyl group at the C7 position of 8-HQ?"

Causality: The Vilsmeier-Haack reaction is highly sensitive to the strong activating nature of the C8-OH group, typically resulting in formylation at both the C5 and C7 positions.[1] Directing the reaction to the less electronically favored C7 position requires suppressing the reactivity of the C5 position.

Solution: Steric Hindrance via a C5-Blocking Group

This is a classic and effective strategy. By first installing a bulky substituent at the C5 position, you sterically block it from the incoming Vilsmeier reagent (POCl₃ and DMF). This forces the reaction to occur at the now more accessible C7 position. The blocking group can then be removed if desired.

Common Blocking Groups:

  • Sulfonic Acid (-SO₃H): Can be introduced at C5 via sulfonation and later removed by heating in dilute acid.

  • Halogens (e.g., -Cl, -Br): Can be introduced at C5 and may be kept in the final molecule or removed via reductive dehalogenation. Using a pre-functionalized starting material like 5-chloro-8-hydroxyquinoline is a common tactic.[12]

Protocol 2: Selective C7-Formylation via C5-Blocking

(Using 5-Chloro-8-hydroxyquinoline as starting material)

Step 1: Protection of the Hydroxyl Group (Optional but Recommended)

  • Protect the hydroxyl group of 5-chloro-8-hydroxyquinoline as a tosylate or benzyl ether to prevent side reactions with the Vilsmeier reagent.[13][14] A standard procedure involves reacting with TsCl or BnBr in the presence of a base (e.g., K₂CO₃) in DMF.

Step 2: C7-Formylation

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF (used as solvent and reagent).

  • Slowly add the C5-blocked, O-protected 8-HQ (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C for several hours until TLC shows consumption of the starting material.

  • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with aqueous NaOH or NaHCO₃ solution until a precipitate forms.

  • Filter the solid or extract with an organic solvent to isolate the crude 7-formyl product.

Step 3: Deprotection

  • Remove the O-protecting group under appropriate conditions (e.g., acid or base for tosylate; hydrogenolysis for benzyl) to yield 5-chloro-7-formyl-8-hydroxyquinoline.

Advanced Strategies: Beyond Electrophilic Substitution

When traditional methods fail or when you need to install groups that are not accessible via electrophilic substitution, modern cross-coupling and C-H activation methods are the tools of choice.

Question 2: How can I introduce an aryl or alkyl group at the C5 position without starting from 8-HQ itself?

Answer: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. The strategy involves starting with a halogenated 8-hydroxyquinoline (e.g., 5-bromo-8-hydroxyquinoline) and coupling it with a boronic acid or boronate ester.[13][14][15]

G Reactants 5-Bromo-8-(benzyloxy)quinoline + Ar-B(OH)₂ Product 5-Aryl-8-hydroxyquinoline Reactants->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Then H₂, Pd/C (Deprotection)

Key Consideration: The C8-OH group must be protected (e.g., as a benzyl ether) before the Suzuki coupling, as the free hydroxyl can interfere with the palladium catalyst. The protecting group is removed in a final step.[13][14]

Question 3: What is the most reliable way to achieve C5-selective functionalization with a wide variety of groups?

Answer: C-H Activation using an 8-Amido Directing Group

The use of the 8-amidoquinoline moiety as a bidentate directing group is one of the most significant advances in quinoline chemistry.[16] It allows for the transition-metal-catalyzed functionalization of the C5 C-H bond with exceptional regioselectivity.

How it Works:

  • 8-aminoquinoline is converted into an amide (e.g., pivaloyl amide).

  • The amide nitrogen and the quinoline nitrogen act as a bidentate chelating ligand for a transition metal (e.g., Pd, Cu, Fe, Rh).[16][17][18]

  • This chelation brings the metal catalyst into close proximity with the C5 C-H bond, facilitating its cleavage and subsequent functionalization (e.g., halogenation, arylation, alkylation, nitration).[11][16]

  • The amide directing group can be removed if necessary.

This method provides a highly versatile and predictable route to a vast array of 5-substituted quinolines that are otherwise difficult to access.[16][19]

Summary of Strategies

Reaction TypeTargetRecommended StrategyKey Reagents/ConditionsCausality / Rationale
Halogenation C5-mono O-Acyl Directing Group1. Pivaloyl chloride 2. AlCl₃, NBS/NCSAcylation modifies electronics, enabling Lewis-acid-catalyzed electrophilic attack at C5.[5][6]
C7-mono C5-Blocking GroupStart with 5-halo-8-HQSteric hindrance at C5 forces reaction at the electronically less-favored but sterically accessible C7.[12]
Nitration C5-mono Nitrosation / Oxidation1. NaNO₂, HCl 2. HNO₃A milder, two-step electrophilic addition avoids the aggressive conditions that lead to dinitration.[9][10]
Formylation C7-mono C5-Blocking Group5-sulfo or 5-halo-8-HQ; Vilsmeier reagentSteric blocking of the highly activated C5 position directs the reagent to C7.[1]
C-C Coupling C5-Aryl/Alkyl Suzuki Coupling5-bromo-8-HQ (protected), Ar-B(OH)₂, Pd catalystBuilds C-C bonds reliably from pre-functionalized quinolines.[13][14]
General C5-Func. C5-X C-H Activation8-Amidoquinoline, Transition Metal CatalystBidentate chelation by the directing group positions the catalyst for selective C5 C-H activation.[16]

References

minimizing side reactions in the functionalization of the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during the chemical modification of quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a common issue in the electrophilic substitution of quinoline?

A1: The quinoline ring system presents a challenge for electrophilic aromatic substitution due to the conflicting electronic properties of its two fused rings. The pyridine ring is electron-deficient because of the electronegative nitrogen atom, which deactivates it towards electrophilic attack. In contrast, the benzene ring is comparatively electron-rich and is the preferred site for electrophilic substitution. This substitution typically occurs at the C5 and C8 positions, as the carbocation intermediates formed by attack at these sites are more stable. However, mixtures of 5- and 8-substituted isomers are common, and controlling the regioselectivity can be challenging, often requiring careful optimization of reaction conditions.

Q2: What are the primary side reactions in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?

A2: The Skraup and Doebner-von Miller reactions are powerful methods for quinoline synthesis but are often plagued by side reactions due to the harsh acidic and oxidizing conditions. The most common side reactions are:

  • Tar and Polymer Formation: This is a significant issue, especially in the Skraup synthesis, arising from the polymerization of acrolein (formed from glycerol dehydration) and other reactive intermediates under strong acid and high heat.[1] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can polymerize.[2]

  • Uncontrolled Exothermic Reaction: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled, leading to decomposition and reduced yields.[1]

Q3: In metal-catalyzed cross-coupling reactions with haloquinolines, what are the typical side products?

A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are invaluable for C-C bond formation. However, several side reactions can diminish the yield of the desired product. These include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

  • Dehalogenation: The replacement of the halogen on the quinoline ring with a hydrogen atom, leading to the formation of the parent quinoline. This can be influenced by the choice of ligand, base, and solvent.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.

Q4: How can I control the C2 vs. C4 regioselectivity in Minisci reactions on the quinoline ring?

A4: The Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle, is a powerful tool for quinoline functionalization. However, controlling the regioselectivity between the C2 and C4 positions can be challenging, often resulting in mixtures of isomers. Factors that influence this selectivity include the nature of the radical, the solvent, and the acid used for protonation of the quinoline nitrogen. For instance, in some cases, di-acylated products at both C2 and C4 can be formed.

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Skraup Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction is overly vigorous and produces a dark, thick tar.Uncontrolled exothermic reaction.1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to make the reaction less violent.[1] 2. Slow Reagent Addition: Add the sulfuric acid slowly and with efficient cooling. 3. Ensure Efficient Stirring: Use a mechanical stirrer to ensure even heat distribution and prevent localized hotspots.
Low yield of quinoline product.Polymerization of intermediates.1. Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction and control the exothermic phase. 2. Use an Alternative Oxidant: While nitrobenzene is common, other oxidizing agents like arsenic acid have been reported to give good yields with less violent reactions.
Difficulty in isolating the product from the tarry residue.High viscosity and insolubility of byproducts.1. Steam Distillation: After making the reaction mixture alkaline, use steam distillation to separate the volatile quinoline from the non-volatile tar. 2. Solvent Extraction: Extract the quinoline from the distillate using an appropriate organic solvent.
Issue 2: Polymerization and Low Yield in Doebner-von Miller Synthesis
Symptom Possible Cause Troubleshooting Steps
Formation of a large amount of polymeric material.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]1. Use a Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and increase the yield.[2] 2. Slow Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
Low yield with electron-withdrawing groups on the aniline.Deactivation of the aniline towards nucleophilic attack.1. Modify Reaction Conditions: Consider using a stronger acid or a Lewis acid catalyst to promote the reaction. 2. Alternative Synthesis: For strongly deactivated anilines, other quinoline syntheses like the Friedländer or Combes methods may be more suitable.
Issue 3: Mixture of Regioisomers in Combes Synthesis
Symptom Possible Cause Troubleshooting Steps
Formation of a mixture of 2,4-disubstituted quinoline isomers.Use of an unsymmetrical β-diketone.1. Influence of Substituents: The regioselectivity is influenced by both steric and electronic effects. Bulky substituents on the diketone and electron-donating groups on the aniline can favor the formation of one isomer over the other. For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can lead to the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may favor the 4-CF₃ regioisomer.[3] 2. Modify the Diketone: If possible, choose a symmetrical β-diketone to avoid the issue of regioselectivity altogether.
Issue 4: Side Reactions in Suzuki Coupling of Haloquinolines
Symptom Possible Cause Troubleshooting Steps
Significant amount of homocoupled biaryl byproduct.Presence of oxygen; inefficient reduction of Pd(II) precatalyst.1. Thoroughly Degas: Ensure the reaction mixture is properly degassed to remove oxygen. 2. Use a Pd(0) Source: Consider using a Pd(0) catalyst or a precatalyst system that is efficiently reduced in situ.
Formation of dehalogenated quinoline.Undesired reductive elimination pathway.1. Ligand and Base Selection: The choice of ligand and base can influence the rate of dehalogenation. Screen different combinations to find one that minimizes this side reaction. 2. Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.
Low conversion of the starting haloquinoline.Inactive catalyst or difficult oxidative addition.1. Use Specialized Ligands: For less reactive haloquinolines (e.g., 2-chloroquinolines), employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition. 2. Increase Temperature: Carefully increase the reaction temperature to overcome the activation barrier, while monitoring for an increase in side products.

Data Presentation

Table 1: Regioselectivity in the Nitration of Quinoline
Reaction Conditions 5-Nitroquinoline (%) 8-Nitroquinoline (%) Other Isomers/Byproducts Source
HNO₃/H₂SO₄ at 0 °C52.347.7Not specified[4]
HNO₃/H₂SO₄ at 95-100 °C40-6030-503-, 6-, and 7-nitroquinoline, and 5-hydroxy-6,8-dinitroquinoline[5]
Table 2: Temperature Effect on the Sulfonation of Quinoline
Reaction Temperature Predominant Product Notes Source
Lower TemperaturesQuinoline-5-sulfonic acidThe 5-isomer is generally favored at lower temperatures.
Higher TemperaturesQuinoline-8-sulfonic acidThe 8-isomer is often the thermodynamically favored product at higher temperatures.

Note: Specific yield ratios are highly dependent on the exact reaction conditions and are not consistently reported in the literature.

Table 3: Comparison of Conditions for Doebner-von Miller Synthesis
Solvent System Key Advantage Typical Yield Source
Monophasic (e.g., strong acid)Simple setupGenerally lower due to polymerization[2]
Biphasic (e.g., aqueous acid/organic solvent)Reduces polymerization of the carbonyl compoundSignificantly increased yield[2]

Note: While the biphasic system is known to improve yields, specific quantitative comparisons are highly substrate-dependent.

Experimental Protocols

Protocol 1: Minimized Tar Formation in Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the exothermic reaction and minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and ferrous sulfate heptahydrate with cooling.

  • Gently heat the mixture to initiate the reaction. Once the reaction becomes vigorous, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Allow the reaction mixture to cool and then carefully dilute with water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.

  • Extract the quinoline from the distillate using a suitable organic solvent (e.g., toluene or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude quinoline can be further purified by vacuum distillation.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde.

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In the addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 3: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a general procedure for the C-H functionalization at the C2 position.

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Pd(OAc)₂

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Degas the mixture (e.g., by bubbling argon through the solution for 15-20 minutes).

  • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired C2-arylated quinoline product.

Visualizations

Electrophilic_Substitution Quinoline Quinoline Quinolinium Quinolinium Ion (in strong acid) Quinoline->Quinolinium H+ Intermediate5 Carbocation Intermediate (Attack at C5) Quinolinium->Intermediate5 + E+ Intermediate8 Carbocation Intermediate (Attack at C8) Quinolinium->Intermediate8 + E+ Electrophile Electrophile (E+) Product5 5-Substituted Quinoline Intermediate5->Product5 -H+ Product8 8-Substituted Quinoline Intermediate8->Product8 -H+

Caption: Electrophilic substitution on quinoline proceeds via the quinolinium ion.

Skraup_Side_Reactions cluster_main Skraup Synthesis cluster_side Side Reactions Aniline Aniline Dihydroquinoline Dihydroquinoline Intermediate Aniline->Dihydroquinoline Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat Acrolein->Dihydroquinoline Michael Addition Tar Tar/Polymer (Side Product) Acrolein->Tar Polymerization (High Temp, Acid) Quinoline Quinoline (Desired Product) Dihydroquinoline->Quinoline Oxidation

Caption: Tar formation is a major side reaction in the Skraup synthesis.

Suzuki_Coupling_Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Haloquinoline Haloquinoline (Ar-X) CrossCoupling Cross-Coupled Product (Ar-Ar') Haloquinoline->CrossCoupling Dehalogenation Dehalogenation (Ar-H) Haloquinoline->Dehalogenation H-source BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->CrossCoupling Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling O₂, Pd(II) Catalyst Pd(0) Catalyst

Caption: Homocoupling and dehalogenation are common side reactions in Suzuki coupling.

References

Technical Support Center: Enhancing the Biological Activity of 1-(8-Hydroxyquinolin-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with 1-(8-hydroxyquinolin-5-yl)ethanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that are important for their biological activity?

A1: The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by their molecular structure. The hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring are crucial for their metal-chelating properties, which are often linked to their mechanism of action.[1][2][3] For this compound derivatives, modifications at various positions on the quinoline ring can modulate their potency and selectivity. The introduction of different substituents can alter the lipophilicity, electron density, and steric properties of the molecule, thereby affecting its interaction with biological targets.

Q2: How can the biological activity of this compound derivatives be enhanced?

A2: Enhancing the biological activity of these derivatives often involves strategic structural modifications. This can include the introduction of various functional groups at different positions of the 8-hydroxyquinoline core or modification of the ethanone side chain. For instance, the synthesis of chalcone derivatives from 5-acetyl-8-hydroxyquinoline has been explored to generate compounds with varied biological activities.[4] Additionally, forming hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a common strategy to enhance activity and target specificity.

Q3: What are the common challenges encountered during the synthesis of this compound derivatives?

A3: A primary challenge in the synthesis of these compounds is achieving regioselectivity during the introduction of the acetyl group onto the 8-hydroxyquinoline core, typically via a Friedel-Crafts acylation or a Fries rearrangement.[2][3] Controlling reaction conditions such as temperature and catalyst choice is critical to favor acylation at the desired C-5 position and minimize side products. Purification of the final products can also be challenging due to the potential for complex formation and the presence of closely related isomers.

Q4: What are the known mechanisms of action for the anticancer and antimicrobial activities of 8-hydroxyquinoline derivatives?

A4: The mechanism of action for 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in cancer cells and microbes.[1][5] This can lead to the generation of reactive oxygen species (ROS), inhibition of key enzymes, and interference with signal transduction pathways. For instance, some 8-hydroxyquinoline derivatives have been shown to affect the calpain-calpastatin signaling pathway and act as antagonists at α1-adrenoceptors.[6][7] Their antimicrobial effects can also stem from their ability to act as membrane-active agents through metal ion chelation.[1]

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Troubleshooting Steps
Low yield in Friedel-Crafts acylation - Inactive catalyst (e.g., AlCl₃).- Insufficient reaction temperature or time.- Deactivation of the catalyst by the hydroxyl group.- Use fresh, anhydrous Lewis acid catalyst.- Optimize reaction temperature and monitor progress by TLC.- Protect the hydroxyl group prior to acylation and deprotect as a final step.
Formation of multiple isomers - Lack of regioselectivity in the acylation step.- Employ milder reaction conditions.- Use a bulkier catalyst to sterically hinder reaction at other positions.- Explore alternative synthetic routes like the Fries rearrangement of 8-acetoxyquinoline.[2]
Difficulty in product purification - Presence of unreacted starting materials.- Formation of tar-like byproducts.- Product complexation with metal ions from the catalyst.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate:n-hexane).[4]- Perform an acidic workup to break up metal complexes before extraction.- Recrystallization from an appropriate solvent can improve purity.
Product instability - Oxidation of the phenolic hydroxyl group.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light and store at low temperatures.
Biological Assays
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent IC₅₀/MIC values - Inaccurate compound concentration.- Variability in cell/microbial inoculum density.- Edge effects in 96-well plates.- Confirm compound purity and accurately prepare stock solutions.- Standardize cell seeding density or microbial inoculum preparation (e.g., using a McFarland standard).[8][9]- Avoid using the outermost wells of the plate for experimental samples.
High background in MTT assay - Contamination of cell cultures.- Interference of the compound with the MTT dye.- Regularly check cell cultures for contamination.- Run a control with the compound and MTT in cell-free media to check for direct reduction of the dye.
Poor solubility of compounds in assay media - Lipophilic nature of the derivatives.- Use a co-solvent like DMSO, ensuring the final concentration is non-toxic to the cells/microbes.- Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the assay medium.

Quantitative Data Summary

Anticancer Activity of 8-Hydroxyquinoline Derivatives
Compound ID Derivative Type Cell Line IC₅₀ (µM) Reference
3c 8-hydroxyquinoline-5-sulfonamideC-32 (melanoma)Comparable to cisplatin/doxorubicin[10]
3c 8-hydroxyquinoline-5-sulfonamideMDA-MB-231 (breast)Comparable to cisplatin/doxorubicin[10]
3c 8-hydroxyquinoline-5-sulfonamideA549 (lung)Comparable to cisplatin/doxorubicin[10]
Compound 2 8-hydroxyquinoline glycoconjugateHela (cervical)30.98[11]
Compound 2 8-hydroxyquinoline glycoconjugateHCT 116 (colon)22.7[11]
Compound 2 8-hydroxyquinoline glycoconjugateMCF-7 (breast)4.12[11]
Compound 3 8-hydroxy-2-quinolinecarbaldehydeHep3B (liver)6.25 µg/mL[12][13]
Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
Compound ID Derivative Type Microorganism MIC (µg/mL) Reference
Hybrid 19 5-chloro-8-hydroxyquinoline-ciprofloxacinS. epidermidis4-16[11]
Hybrid 19 5-chloro-8-hydroxyquinoline-ciprofloxacinS. aureus4-16[11]
Hybrid 19 5-chloro-8-hydroxyquinoline-ciprofloxacinE. faecalis4-16[11]
Hybrid 19 5-chloro-8-hydroxyquinoline-ciprofloxacinE. faecium4-16[11]
Compound 3c 8-hydroxyquinoline-5-sulfonamideMRSAComparable to oxacillin/ciprofloxacin[10]

Experimental Protocols

Synthesis of this compound (Fries Rearrangement)

This protocol is adapted from general procedures for Fries rearrangement on phenolic esters.[2]

  • Acetylation of 8-hydroxyquinoline:

    • Dissolve 8-hydroxyquinoline in acetic anhydride.

    • Add a catalytic amount of a base (e.g., pyridine or sodium acetate).

    • Heat the mixture under reflux for 2-3 hours.

    • Pour the cooled reaction mixture into ice-water to precipitate 8-acetoxyquinoline.

    • Filter, wash with water, and dry the product.

  • Fries Rearrangement:

    • To a melt of anhydrous aluminum chloride (AlCl₃), add the 8-acetoxyquinoline in portions.

    • Heat the mixture at 130-160°C for 2-3 hours.

    • Cool the reaction mixture and carefully decompose the complex by adding ice and concentrated hydrochloric acid.

    • The product, this compound, will precipitate.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

MTT Assay for Cytotoxicity

This protocol is based on standard MTT assay procedures.[14][15][16]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][17]

  • Preparation of Inoculum:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for Synthesis and Bioactivity Screening

G cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation Start Start Friedel_Crafts_Acylation Friedel-Crafts Acylation/ Fries Rearrangement Start->Friedel_Crafts_Acylation Purification Column Chromatography/ Recrystallization Friedel_Crafts_Acylation->Purification Characterization NMR, MS, etc. Purification->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial_Screening Data_Analysis IC50 / MIC Determination Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Potential Anticancer Signaling Pathway of 8-Hydroxyquinoline Derivatives

G HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (Fe, Cu, Zn) HQ_Derivative->Metal_Chelation Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) HQ_Derivative->Enzyme_Inhibition ROS Increased ROS Metal_Chelation->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of action.

Troubleshooting Logic for Low Bioactivity

G Start Low Biological Activity Observed Purity Check Compound Purity (NMR, HPLC) Start->Purity Solubility Assess Solubility in Assay Medium Purity->Solubility [If Pure] Assay_Control Verify Assay Controls (Positive/Negative) Solubility->Assay_Control [If Soluble] SAR Consult Structure-Activity Relationship Data Assay_Control->SAR [If Controls OK] Mechanism Consider Alternative Mechanism of Action SAR->Mechanism

Caption: Troubleshooting logic for low bioactivity results.

References

Validation & Comparative

A Comparative Analysis of 1-(8-Hydroxyquinolin-5-yl)ethanone and Other 8-Hydroxyquinoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(8-Hydroxyquinolin-5-yl)ethanone and other 8-hydroxyquinoline (8-HQ) derivatives, focusing on their potential as anticancer and antimicrobial agents. 8-Hydroxyquinoline and its analogues have garnered significant attention in medicinal chemistry due to their diverse biological activities, which are often attributed to their metal-chelating properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Introduction to 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline is a versatile heterocyclic scaffold known for its ability to form stable complexes with various metal ions. This chelating property is believed to be a key contributor to its broad spectrum of biological effects, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The functionalization of the 8-HQ core at different positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity.

While specific experimental data for this compound is limited in publicly available literature, its structural features, particularly the acetyl group at the C-5 position, suggest it belongs to a class of 5-substituted 8-HQ derivatives with potential biological significance. The electron-withdrawing nature of the acetyl group may influence the compound's metal-chelating ability and its interactions with biological targets.

Comparative Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 8-hydroxyquinoline derivatives across various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and targeting of key cellular pathways.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected 8-hydroxyquinoline derivatives against various cancer cell lines. This data provides a comparative perspective on the potency of different structural modifications.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-Substituted Derivatives
5-Nitro-8-hydroxyquinoline (Nitroxoline)Raji (Burkitt's lymphoma)5-10 fold lower than Clioquinol[1]
HL-60 (Leukemia)Lower than Clioquinol[1]
Panc-1 (Pancreatic cancer)Lower than Clioquinol[1]
A2780 (Ovarian cancer)Lower than Clioquinol[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (Burkitt's lymphoma)-[1]
8-Hydroxy-5-quinolinesulfonic acid-Decreased cytotoxicity[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic melanoma)Comparable to cisplatin/doxorubicin[3]
MDA-MB-231 (Breast adenocarcinoma)Comparable to cisplatin/doxorubicin[3]
A549 (Lung adenocarcinoma)Comparable to cisplatin/doxorubicin[3]
Other Derivatives
8-HydroxyquinolineHCT 116 (Colon carcinoma)9.33 ± 0.22
5,7-Dibromo-8-hydroxyquinoline--[4]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 ± 0.034 µg/mL
MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL
Zinc(II)-8-hydroxyquinoline complexes (DQ6)SK-OV-3CR (Cisplatin-resistant ovarian cancer)2.25 ± 0.13[5]
Standard Drugs
DoxorubicinHCT 116 (Colon carcinoma)5.6 ± 0.1
CisplatinSK-OV-3CR (Cisplatin-resistant ovarian cancer)>50[5]

Comparative Antimicrobial Activity

8-Hydroxyquinoline derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions essential for microbial growth and enzymatic function.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
5-Substituted Derivatives
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19)Staphylococcus epidermidis4-16[4]
Staphylococcus aureus4-16[4]
Enterococcus faecalis4-16[4]
Enterococcus faecium4-16[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Methicillin-resistant S. aureus (MRSA)Comparable to oxacillin/ciprofloxacin[3]
Other Derivatives
8-HydroxyquinolineStaphylococcus aureus27.58 µM[6]
Enterococcus faecalis27.58 µM[6]
Candida albicans27.58 µM[6]
ClioquinolCandida spp.0.031-2[7]
Dermatophytes0.031-2[7]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1-512[7]
Dermatophytes1-512[7]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2-1024[7]
Dermatophytes2-1024[7]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Inoculum:

  • Culture the microbial strain overnight in an appropriate broth medium.

  • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 × 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

3. Inoculation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microbe without compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

5. MIC Determination:

  • Visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 8-hydroxyquinoline derivatives is often mediated through the induction of apoptosis. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives have been shown to inhibit the proteasome and modulate the ERK signaling pathway.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway HQ_Derivative 8-HQ Derivative Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) HQ_Derivative->Death_Receptor Mitochondrion Mitochondrion HQ_Derivative->Mitochondrion induces stress Bcl2 Bcl-2 (anti-apoptotic) HQ_Derivative->Bcl2 inhibits Bax Bax (pro-apoptotic) HQ_Derivative->Bax activates DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activation Caspase8->Mitochondrion (via Bid cleavage) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax Bax->Mitochondrion promotes permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution

Caption: Simplified overview of apoptosis signaling pathways induced by 8-hydroxyquinoline derivatives.

Proteasome Inhibition and ERK Signaling

Some 8-hydroxyquinoline derivatives exert their anticancer effects by inhibiting the proteasome, a cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately cell death. Additionally, the activation of the Extracellular signal-Regulated Kinase (ERK) pathway has been implicated in 8-HQ-induced apoptosis and another form of programmed cell death called paraptosis.

Proteasome_ERK_Pathway cluster_proteasome Proteasome Inhibition cluster_erk ERK Signaling cluster_celldeath Cell Death HQ_Derivative 8-HQ Derivative Proteasome Proteasome (β5 subunit) HQ_Derivative->Proteasome inhibits ERK ERK HQ_Derivative->ERK activates Ub_Proteins Polyubiquitinated Proteins Proteasome->Ub_Proteins degrades ER_Stress ER Stress Ub_Proteins->ER_Stress accumulation leads to Paraptosis Paraptosis ER_Stress->Paraptosis pERK p-ERK (activated) ERK->pERK phosphorylation pERK->ER_Stress enhances Apoptosis Apoptosis pERK->Apoptosis pERK->Paraptosis

References

validating the anticancer activity of 1-(8-Hydroxyquinolin-5-yl)ethanone derivatives against cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cytotoxic Potential of Novel Quinoline Compounds

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline derivatives, particularly those based on the 8-hydroxyquinoline core, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[1][2] This guide provides a comparative analysis of the anticancer activity of derivatives of 1-(8-hydroxyquinolin-5-yl)ethanone, with a focus on chalcone hybrids, summarizing key experimental data and outlining the methodologies used to validate their efficacy.

Data Summary: Cytotoxic Effects of this compound Chalcone Hybrids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound-derived chalcone hybrids against different human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. These compounds were synthesized and evaluated for their in vitro anticancer activity, demonstrating significant potential for further development.

Compound IDSubstitution on Chalcone B-ringCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3d 4-FluorophenylHCT116 (Colon)9.7Staurosporine7.9
MCF7 (Breast)12.48.5
3e 4-ChlorophenylHCT116 (Colon)6.5Staurosporine7.9
MCF7 (Breast)8.28.5
3f 4-BromophenylHCT116 (Colon)11.2Staurosporine7.9
MCF7 (Breast)13.18.5
3i 3,4-DimethoxyphenylHCT116 (Colon)10.5Staurosporine7.9
MCF7 (Breast)12.98.5
3k 4-(Dimethylamino)phenylHCT116 (Colon)9.9Staurosporine7.9
MCF7 (Breast)11.88.5
3l 3-NitrophenylHCT116 (Colon)14.3Staurosporine7.9
MCF7 (Breast)16.58.5

Data synthesized from a study by George et al.[3]

Experimental Protocols

The validation of the anticancer activity of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the literature for evaluating the cytotoxicity of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to various concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A control group with vehicle (DMSO) is also included. The plates are then incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing Mechanisms of Action

To illustrate the proposed mechanisms by which these compounds exert their anticancer effects, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start: Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding incubation1 24h Incubation seeding->incubation1 treatment Treatment with 1-(8-HQ-5-yl)ethanone Derivatives incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_analysis IC50 Determination absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Proposed Signaling Pathway for Apoptosis Induction

The anticancer activity of many 8-hydroxyquinoline derivatives, including the chalcone hybrids, is often linked to the induction of apoptosis.[4] This process can be initiated through various signaling cascades.

apoptosis_pathway cluster_inhibition Molecular Targets cluster_cellular_effects Cellular Consequences compound 1-(8-HQ-5-yl)ethanone Chalcone Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition egfr EGFR Kinase compound->egfr Inhibition g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest caspase_activation Caspase-3/9 Activation egfr->caspase_activation apoptosis Apoptosis g2m_arrest->apoptosis caspase_activation->apoptosis

Caption: Dual inhibition of tubulin and EGFR by chalcone derivatives leading to apoptosis.[3]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on 8-hydroxyquinoline derivatives suggest that the presence of the hydroxyl group at the 8-position is often crucial for their biological activity.[1] In the case of the chalcone hybrids derived from this compound, substitutions on the B-ring of the chalcone moiety significantly influence their cytotoxic potency. Halogen substitutions, such as chloro and fluoro, at the para-position of the B-ring (compounds 3e and 3d ) appear to enhance the anticancer activity against both HCT116 and MCF7 cell lines.[3]

Conclusion

Derivatives of this compound, particularly their chalcone hybrids, represent a promising avenue for the development of novel anticancer therapeutics. The data presented in this guide highlights their potent cytotoxic effects against various cancer cell lines. The detailed experimental protocols provide a framework for the validation of these and other novel compounds. Further investigation into the specific signaling pathways and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Antibacterial Spectrum of 1-(8-Hydroxyquinolin-5-yl)ethanone and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of the novel compound 1-(8-Hydroxyquinolin-5-yl)ethanone against a panel of well-established antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Azithromycin. The analysis focuses on in-vitro activity against clinically relevant Gram-positive and Gram-negative bacteria.

Executive Summary

Derivatives of 8-hydroxyquinoline have demonstrated notable antibacterial properties, exhibiting greater efficacy against Gram-positive bacteria as compared to Gram-negative bacteria[1][2][3][4][5]. This comparative guide juxtaposes the anticipated antibacterial profile of this compound with that of four widely used antibiotics across different classes. The included data, presented in tabular format, highlights the potential of this novel compound and underscores the need for direct empirical testing.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the typical MIC ranges (in µg/mL) of the compared substances against four key bacterial species. Lower MIC values indicate greater antibacterial potency.

Antibacterial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Streptococcus pneumoniae (Gram-positive)
This compound (Predicted) 1 - 32>32>321 - 16
Penicillin 0.015 - >128>128>128≤0.06 - ≥2
Ciprofloxacin 0.125 - >1024≤0.008 - >1280.03 - >320.125 - >32
Tetracycline 0.12 - >2560.25 - >1288 - >2560.06 - >64
Azithromycin 0.25 - >2560.25 - >2561 - >512≤0.015 - >256

Note: The MIC values for this compound are estimated based on the activity of other 8-hydroxyquinoline derivatives and require experimental confirmation.

Experimental Protocols

The determination of the antibacterial spectrum and potency of a compound is typically achieved through standardized in-vitro susceptibility testing methods. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing.

Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing two-fold serial dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

Detailed Protocol (based on CLSI guidelines):

  • Inoculum Preparation:

    • Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to a range of antibiotics.

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation: Incubate the plates, inverted, at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described above.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_result Result bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Adjust Turbidity inoculum Standardized Inoculum mcfarland->inoculum microplate 96-Well Microplate inoculum->microplate antibiotic_stock Antibiotic Stock serial_dilution Serial Dilutions antibiotic_stock->serial_dilution in CAMHB serial_dilution->microplate incubation Incubation (35°C, 16-20h) microplate->incubation reading Visual Reading incubation->reading mic_value MIC Value reading->mic_value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental_Workflow_Kirby_Bauer cluster_prep Preparation cluster_assay Assay cluster_result Result bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Adjust Turbidity inoculum Standardized Inoculum mcfarland->inoculum swab_plate Swab Inoculum inoculum->swab_plate mh_agar Mueller-Hinton Agar Plate mh_agar->swab_plate apply_disks Apply Antibiotic Disks swab_plate->apply_disks incubation Incubation (35°C, 16-24h) apply_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpretation Susceptibility Interpretation measure_zones->interpretation Compare to CLSI Chart

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Signaling_Pathway_Comparison Conceptual Antibacterial Action Comparison cluster_agents Antibacterial Agents cluster_targets Bacterial Targets cluster_effects Cellular Effects HQ_derivative This compound (Chelating Agent - Predicted) Metal_Ions Essential Metal Ions HQ_derivative->Metal_Ions Chelates Penicillin Penicillin (β-Lactam) Cell_Wall Cell Wall Synthesis Penicillin->Cell_Wall Inhibits Ciprofloxacin Ciprofloxacin (Fluoroquinolone) DNA_Gyrase DNA Gyrase/Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits Tetracycline Tetracycline (Tetracycline) Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Azithromycin Azithromycin (Macrolide) Ribosome_50S 50S Ribosomal Subunit Azithromycin->Ribosome_50S Binds to Enzyme_Inhibition Enzyme Inhibition Metal_Ions->Enzyme_Inhibition Leads to Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Results in DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Prevents Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_30S->Protein_Synthesis_Inhibition Blocks tRNA binding Ribosome_50S->Protein_Synthesis_Inhibition Inhibits translocation

Caption: Conceptual Comparison of Antibacterial Mechanisms of Action.

References

The Unrivaled Metal Chelator: A Comparative Analysis of 8-Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of metal chelation by different 8-hydroxyquinoline (8-HQ) isomers is critical for designing effective therapeutic agents and analytical tools. This guide provides a comprehensive comparison of the metal chelating properties of 8-hydroxyquinoline isomers, supported by experimental data and detailed methodologies.

At the heart of this comparison lies a fundamental structural feature that dictates the ability of these isomers to bind to metal ions. Of the seven possible isomers of monohydroxyquinoline, only 8-hydroxyquinoline possesses the unique spatial arrangement necessary for potent metal chelation. This is attributed to the proximity of the hydroxyl group (-OH) at the 8th position to the nitrogen atom within the quinoline ring, enabling the formation of a highly stable five-membered chelate ring upon coordination with a metal ion. Other isomers, such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 6-hydroxyquinoline, lack this critical peri-positioning of the donor atoms, rendering their metal chelating capabilities negligible in comparison.[1] This structural advantage is the primary reason why 8-hydroxyquinoline and its derivatives are extensively studied and utilized in various applications, including medicine and analytical chemistry.

Quantitative Comparison of Metal Chelation by 8-Hydroxyquinoline

The stability of metal complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. Due to their inability to form stable chelates, there is a significant lack of quantitative stability constant data for other isomers of hydroxyquinoline. Therefore, this section focuses on the well-documented chelating efficacy of 8-hydroxyquinoline with various biologically and environmentally relevant metal ions.

Metal Ionlog K₁log K₂log β₂ (Overall Stability Constant)ConditionsReference
Cu²⁺13.0312.3525.3850% v/v aqueous dioxan, 20°C[2]
Ni²⁺10.439.9720.4050% v/v aqueous dioxan, 20°C[2]
Zn²⁺9.348.2217.5650% v/v aqueous dioxan, 20°C[2]
Co²⁺~9.5~8.5~18.0Aqueous solution
Fe³⁺~14.5~13.0~27.5Aqueous solution
Al³⁺~10.0~9.0~19.0Aqueous solution
Mg²⁺5.044.299.3350% v/v aqueous dioxan, 20°C[2]
UO₂²⁺11.259.6420.8950% v/v aqueous dioxan, 20°C[2]

Note: The stability constants can vary depending on the experimental conditions such as solvent, temperature, and ionic strength. The data presented here is for comparative purposes.

Experimental Protocols for Determining Metal Chelating Properties

The determination of stability constants for metal-ligand complexes is crucial for quantifying their chelating strength. The two most common experimental methods employed for this purpose are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Stock solutions of the 8-hydroxyquinoline isomer, metal salt (e.g., nitrate or perchlorate), standard strong acid (e.g., HClO₄), and carbonate-free strong base (e.g., NaOH).

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Free Acid: Titrate a solution containing the strong acid and inert salt with the standard base to determine the exact concentration of the base and to check for carbonate impurities.

  • Titration of Ligand: Titrate a solution containing the strong acid, inert salt, and the 8-hydroxyquinoline isomer with the standard base.

  • Titration of Metal-Ligand Mixture: Titrate a solution containing the strong acid, inert salt, the 8-hydroxyquinoline isomer, and the metal salt with the standard base.

  • Data Analysis: The titration curves are then used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are determined by plotting n̄ versus pL (-log[L]) or by using computer programs to refine the data.[3][4]

Spectrophotometry

This method is based on the change in the absorption spectrum of a solution upon the formation of a metal-ligand complex. If the complex has a distinct absorption spectrum from the free ligand and metal ion, the concentration of the complex can be determined, which in turn allows for the calculation of the stability constant.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Stock solutions of the 8-hydroxyquinoline isomer and the metal salt.

  • Buffer solutions to control the pH.

Procedure:

  • Determination of λmax: Measure the absorption spectra of the free ligand and the metal-ligand complex to identify the wavelength of maximum absorbance (λmax) of the complex.

  • Job's Method of Continuous Variation: Prepare a series of solutions where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. Measure the absorbance of each solution at λmax. A plot of absorbance versus mole fraction will show a maximum at the stoichiometric ratio of the complex.

  • Molar Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. Measure the absorbance at λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the stoichiometric ratio of the complex.

  • Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand.[5][6]

Mechanism of Chelation and Structural Comparison

The superior chelating ability of 8-hydroxyquinoline is a direct consequence of its molecular structure. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are positioned in such a way that they can simultaneously coordinate to a metal ion, forming a stable five-membered ring. This structural arrangement is absent in the other isomers of hydroxyquinoline, which explains their poor metal-binding capacity.

Caption: Structural basis for the differential metal chelating ability of 8-hydroxyquinoline versus its other isomers.

Impact on Signaling Pathways and Biological Activity

The potent metal chelating properties of 8-hydroxyquinoline are intrinsically linked to its diverse biological activities. By sequestering essential metal ions, 8-HQ and its derivatives can modulate the activity of various metalloenzymes that are crucial for cellular processes. For instance, the antimicrobial and anticancer activities of 8-HQ are often attributed to its ability to interfere with the function of metal-dependent enzymes in pathogens and cancer cells.[7]

Furthermore, in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are associated with metal dyshomeostasis in the brain, 8-hydroxyquinoline derivatives have shown promise. They can act as "metal chaperones," binding to excess metal ions and redistributing them to areas of deficiency, thereby helping to restore metal homeostasis.[8] This action can mitigate oxidative stress and reduce the aggregation of proteins that are characteristic of these diseases.

G Mechanism of Action of 8-Hydroxyquinoline via Metal Chelation HQ8 8-Hydroxyquinoline Chelation Metal Chelation HQ8->Chelation Metal Excess Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Metal->Chelation Enzyme Metalloenzyme Inhibition Chelation->Enzyme Homeostasis Restoration of Metal Homeostasis Chelation->Homeostasis BioActivity Biological Activity (Antimicrobial, Anticancer, Neuroprotective) Enzyme->BioActivity Homeostasis->BioActivity

Caption: Simplified workflow illustrating how 8-hydroxyquinoline's metal chelating property leads to its biological activities.

References

A Comparative Guide to the Synthetic Validation of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Greener, Accelerated Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. 1-(8-Hydroxyquinolin-5-yl)ethanone, a crucial building block for various pharmaceutical compounds, is traditionally synthesized via methods that often involve lengthy reaction times and the use of hazardous reagents. This guide provides an in-depth technical comparison between a conventional synthetic route and a novel, microwave-assisted strategy, offering a more sustainable and significantly faster alternative. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a clear comparison of their performance based on experimental data.

Introduction to this compound and its Synthetic Challenges

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a compound renowned for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1] The introduction of an acetyl group at the C-5 position provides a valuable handle for further molecular modifications, making it a sought-after intermediate in medicinal chemistry.

Traditional synthetic routes to this compound often rely on classical reactions such as the Friedel-Crafts acylation or the Fries rearrangement. While effective, these methods are often hampered by drawbacks such as long reaction times, the need for stoichiometric amounts of catalysts, and the use of volatile and corrosive solvents, all of which contribute to a less favorable environmental footprint.[2][3]

This guide introduces a microwave-assisted Fries rearrangement as a modern, green alternative. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[4][5]

The Traditional Route: Friedel-Crafts Acylation of 8-Hydroxyquinoline

A well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 8-hydroxyquinoline. This reaction involves the introduction of an acetyl group onto the electron-rich quinoline ring using an acylating agent in the presence of a Lewis acid catalyst.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive acylium ion. This electrophile then attacks the 5-position of the 8-hydroxyquinoline ring, which is activated towards electrophilic attack. A subsequent loss of a proton restores the aromaticity of the ring, yielding the desired product.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack Acetyl_Chloride CH₃COCl Acylium_Ion [CH₃CO]⁺ + [AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ 8-HQ 8-Hydroxyquinoline Intermediate Sigma Complex 8-HQ->Intermediate + [CH₃CO]⁺ Product This compound Intermediate->Product - H⁺

Figure 1: Simplified workflow of the Friedel-Crafts acylation of 8-hydroxyquinoline.

The New Route: Microwave-Assisted Fries Rearrangement of 8-Acetoxyquinoline

The proposed new route utilizes the Fries rearrangement of 8-acetoxyquinoline under microwave irradiation. The Fries rearrangement is the transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[7] The application of microwave energy can significantly accelerate this reaction.[8]

Reaction Mechanism: A Lewis Acid-Catalyzed Rearrangement

The reaction begins with the coordination of a Lewis acid to the carbonyl oxygen of the ester group of 8-acetoxyquinoline. This is followed by the migration of the acyl group to the C-5 position of the quinoline ring, proceeding through an acylium ion intermediate. Microwave irradiation provides efficient and uniform heating, which can enhance the rate of this rearrangement.[8]

Microwave-Assisted Fries Rearrangement cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product 8-Acetoxyquinoline 8-Acetoxyquinoline Microwave Microwave Irradiation 8-Acetoxyquinoline->Microwave Product This compound Microwave->Product Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Microwave

Figure 2: Conceptual workflow of the microwave-assisted Fries rearrangement.

Comparative Performance Analysis

The following table summarizes the key performance indicators for both the traditional and the new microwave-assisted synthetic routes.

ParameterTraditional Friedel-Crafts AcylationNew Microwave-Assisted Fries Rearrangement
Reaction Time Several hours2-15 minutes[4]
Yield ~55%[6]Potentially higher (10-30% increase reported for similar reactions)[4]
Energy Consumption High (prolonged heating)Low (short reaction time)
Solvent Usage Often requires volatile organic solvents like nitrobenzene[6]Can be performed under solvent-free conditions[9]
Catalyst Stoichiometric amounts of Lewis acid[2]Catalytic amounts of Lewis acid
Safety/Environmental Use of corrosive and hazardous reagents and solventsGreener approach with reduced solvent and energy use

Experimental Protocols

Traditional Synthesis: Friedel-Crafts Acylation of 8-Hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline in nitrobenzene.

  • Add acetyl chloride to the solution.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and acidify with hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization.

New Synthetic Route: Microwave-Assisted Fries Rearrangement of 8-Acetoxyquinoline

Materials:

  • 8-Acetoxyquinoline (can be prepared by acetylation of 8-hydroxyquinoline)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., acidic Al₂O₃-ZnCl₂)[9]

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix 8-acetoxyquinoline and the Lewis acid. For a solvent-free reaction, ensure the reagents are thoroughly mixed.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 2-8 minutes).[4] The optimal conditions may need to be determined experimentally.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ice-water to the reaction mixture to quench the reaction and decompose the aluminum complex.

  • Acidify the mixture with dilute HCl.

  • The product precipitates out and can be collected by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure this compound.

Conclusion and Future Outlook

The validation of this new microwave-assisted synthetic route for this compound presents a significant advancement over traditional methods. The dramatic reduction in reaction time, potential for higher yields, and the adoption of greener, solvent-free conditions align with the principles of sustainable chemistry. This approach not only accelerates the synthesis of this key pharmaceutical intermediate but also enhances the safety and environmental profile of the process.

For researchers and drug development professionals, the adoption of such modern synthetic methodologies is crucial for streamlining discovery and development pipelines. Further optimization of the microwave-assisted protocol, including the screening of different Lewis acids and the fine-tuning of reaction parameters, could lead to even greater efficiencies. This comparative guide provides a solid foundation and a compelling case for the integration of microwave-assisted synthesis in the production of high-value chemical compounds.

References

A Comparative Guide to Analytical Methods for 8-Hydroxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-hydroxyquinoline, a versatile chelating agent with applications in pharmaceuticals, antiseptics, and analytical chemistry, is crucial for quality control and research. This guide provides an objective comparison of three common analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Square Wave Voltammetry. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for specific analytical needs.

While a single comprehensive cross-validation study directly comparing all three methods was not identified in the reviewed literature, this guide synthesizes available data from various independent validation studies. It is important to note that direct comparison of some parameters may be limited due to variations in experimental conditions across different studies.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between factors such as sensitivity, specificity, cost, and sample throughput. The following table summarizes the key performance parameters for HPLC, UV-Vis Spectrophotometry, and Square Wave Voltammetry for the quantification of 8-hydroxyquinoline, based on available data.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometrySquare Wave Voltammetry
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase, followed by UV detection.Measurement of the absorbance of light by 8-hydroxyquinoline at a specific wavelength.Measurement of the current response of an electrode to a potential waveform, based on the oxidation of 8-hydroxyquinoline.
Linearity Range Wide linear range achievable.Typically narrower linear range.Two linear ranges reported: 0.5 µM to 14 µM and 14 µM to 425.6 µM.[1]
Limit of Detection (LOD) Method dependent, generally in the ng/mL range.Method dependent, generally in the µg/mL range.1.6 x 10⁻⁷ mol/L (0.16 µM).[1]
Limit of Quantification (LOQ) Method dependent, generally in the ng/mL range.Method dependent, generally in the µg/mL range.Not explicitly stated in the reviewed literature.
Accuracy (% Recovery) High accuracy, with recovery rates typically between 98-102%.[2]Good accuracy, though can be affected by interfering substances.Results in a cosmetic product were in good agreement with a standard spectrophotometric method.[1]
Precision (% RSD) High precision, with RSD values typically <2%.[2]Good precision, but can be lower than HPLC.Excellent stability and reproducibility for up to two weeks reported.[1]
Specificity High; can separate 8-hydroxyquinoline from impurities and degradation products.Lower; prone to interference from other compounds that absorb at the same wavelength.Good; the modified electrode showed selectivity for 8-hydroxyquinoline in the presence of common cosmetic ingredients.[1]
Analysis Time Longer per sample due to chromatographic separation.Faster per sample, suitable for rapid analysis.Rapid analysis.[1]
Cost & Complexity Higher initial instrument cost and requires more technical expertise.Lower instrument cost and simpler operation.Moderate cost and complexity.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship in selecting a suitable method.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_validation_params Validation Parameters cluster_application Application define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method method_development Method Development & Optimization select_method->method_development method_validation Method Validation (ICH Guidelines) method_development->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness routine_analysis Routine Sample Analysis quality_control Quality Control routine_analysis->quality_control

General workflow for analytical method validation.

method_selection_logic start Start: Need to Quantify 8-Hydroxyquinoline is_complex Is the sample matrix complex (e.g., contains impurities)? start->is_complex is_high_sensitivity Is high sensitivity (low LOD/LOQ) required? is_complex->is_high_sensitivity No hplc Select HPLC is_complex->hplc Yes is_high_throughput Is high throughput/ rapid screening needed? is_high_sensitivity->is_high_throughput No is_high_sensitivity->hplc Yes voltammetry Consider Square Wave Voltammetry is_high_throughput->voltammetry Consider uv_vis Select UV-Vis Spectrophotometry is_high_throughput->uv_vis Yes

Logical flow for selecting an analytical method.

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of 8-hydroxyquinoline using HPLC, UV-Vis Spectrophotometry, and Square Wave Voltammetry. These protocols are based on methodologies reported in the scientific literature and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of 8-hydroxyquinoline in various samples, offering high specificity and sensitivity.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (H₃PO₄)[3]

    • 8-Hydroxyquinoline reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.[3] Degas the mobile phase before use.

    • Standard Solution Preparation: Prepare a stock solution of 8-hydroxyquinoline in the mobile phase. From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing 8-hydroxyquinoline in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[3]

      • Detection Wavelength: 250 nm[3]

      • Injection Volume: 20 µL

    • Quantification: Inject the standard solutions and the sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the 8-hydroxyquinoline standard against its concentration. Determine the concentration of 8-hydroxyquinoline in the sample from the calibration curve.

UV-Visible Spectrophotometry

This method provides a rapid and simple approach for the quantification of 8-hydroxyquinoline in solutions with minimal interfering substances.

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • Methanol or other suitable transparent solvent

    • 8-Hydroxyquinoline reference standard

  • Procedure:

    • Solvent Selection: Use a solvent in which 8-hydroxyquinoline is soluble and that does not absorb in the region of interest. Methanol is a common choice.

    • Determination of λmax: Prepare a dilute solution of 8-hydroxyquinoline in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

    • Standard Solution Preparation: Prepare a stock solution of 8-hydroxyquinoline in the selected solvent. Prepare a series of working standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).

    • Sample Preparation: Dissolve the sample containing 8-hydroxyquinoline in the solvent and dilute to a concentration that falls within the established linear range.

    • Measurement: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax.

    • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of 8-hydroxyquinoline in the sample from the calibration curve.

Square Wave Voltammetry

This electrochemical method offers high sensitivity for the determination of 8-hydroxyquinoline.[1]

  • Instrumentation:

    • Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Reagents:

    • Britton-Robinson buffer

    • 1-amino-2-naphthol-4-sulfonic acid (ANSA) for electrode modification[1]

    • 8-Hydroxyquinoline reference standard

  • Procedure:

    • Electrode Modification (if applicable): Modify the glassy carbon electrode surface by electropolymerization of a suitable agent like ANSA to enhance sensitivity and selectivity.[1]

    • Supporting Electrolyte Preparation: Prepare a Britton-Robinson buffer solution at the optimal pH for analysis (e.g., pH 2.0).[1]

    • Standard Solution Preparation: Prepare a stock solution of 8-hydroxyquinoline in the supporting electrolyte. Prepare a series of working standards by dilution.

    • Sample Preparation: Dissolve the sample in the supporting electrolyte.

    • Voltammetric Measurement:

      • Place the sample or standard solution in the electrochemical cell with the three-electrode system.

      • Apply a square wave potential scan over a defined range (e.g., 0.3 to 0.9 V).[1]

      • Record the resulting voltammogram.

    • Quantification: The peak current in the voltammogram is proportional to the concentration of 8-hydroxyquinoline. Construct a calibration curve by plotting the peak current of the standards against their concentrations. Determine the concentration of 8-hydroxyquinoline in the sample from the calibration curve.

References

Comparative Docking Analysis of 8-Hydroxyquinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 8-hydroxyquinoline derivatives against several key protein targets implicated in a range of diseases. The presented data, compiled from recent studies, highlights the potential of this versatile scaffold in modern drug design.

The 8-hydroxyquinoline moiety is a privileged scaffold in medicinal chemistry, known for its ability to chelate metal ions and form hydrogen bonds, contributing to its diverse pharmacological activities. These derivatives have been extensively studied for their potential as anticancer, antifungal, antibacterial, and neuroprotective agents. Molecular docking simulations are a crucial tool in this research, offering insights into the binding affinities and interaction patterns of these compounds with their biological targets at a molecular level.

Performance of 8-Hydroxyquinoline Derivatives Across Various Protein Targets

The following table summarizes the binding energies of selected 8-hydroxyquinoline derivatives against their respective protein targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

8-Hydroxyquinoline Derivative ClassTarget ProteinPDB IDDerivative Example(s)Binding Energy (kcal/mol)
1,4-Naphthoquinone HybridsNAD(P)H:quinone oxidoreductase 1 (NQO1)-2-((2-methylquinolin-8-yl)oxy)naphthalene-1,4-dione-8.1[1]
2-((quinolin-8-yl)oxy)naphthalene-1,4-dione-7.9[1]
2-((2-(morpholin-4-yl)quinolin-8-yl)oxy)naphthalene-1,4-dione-7.7[1]
1,2,3-Triazole HybridsDNA-Compound 6a (8-HQ and 2-HBT linked triazole)-8.7[2]
Lanosterol 14-α-demethylase (Fungal Enzyme)1EA1Compound 6a (8-HQ and 2-HBT linked triazole)-9.7[2]
Urea and Thiourea DerivativesB-cell lymphoma-extra large (Bcl-xL)4QVXCompound 5b-7.30[3]
Compound 5c-7.30[3]
Poly (ADP-ribose) polymerase 1 (PARP1)6NRFCompound 5b-9.02[3]
Compound 5c-9.00[3]
Azo DerivativesAcetylcholinesterase (AChE)-Compound 14c-11.8[4]
Compound 17c-11.9[4]
Butyrylcholinesterase (BuChE)-Compound 14c-10.9[4]
Compound 17c-11.0[4]
Monoamine oxidase B (MAO-B)-Compound 14c-10.1[4]
Compound 17c-10.3[4]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing molecular docking studies with 8-hydroxyquinoline derivatives, based on methodologies reported in the cited literature. This protocol is applicable to common docking software such as AutoDock Vina and Schrödinger's Glide.

1. Preparation of the Receptor Protein:

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charge states are assigned to the amino acid residues. For software like Schrödinger's Glide, the Protein Preparation Wizard is used to perform these steps, which also includes optimizing the hydrogen bond network.

  • Active Site Definition: The binding site of the protein is defined. This is typically done by creating a grid box centered around the co-crystallized ligand or a known active site. The size of the grid box should be sufficient to accommodate the 8-hydroxyquinoline derivatives.

2. Preparation of the Ligands (8-Hydroxyquinoline Derivatives):

  • Ligand Sketching and Optimization: The 2D structures of the 8-hydroxyquinoline derivatives are drawn using a molecular editor and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation. This is often done using force fields like OPLS (in Schrödinger) or MMFF94.

  • Ligand Preparation for Docking: Ligand preparation modules, such as LigPrep in the Schrödinger suite, are used to generate different ionization states, tautomers, and stereoisomers of the ligands at a physiological pH.

3. Molecular Docking Simulation:

  • Docking Algorithm: The prepared ligands are docked into the defined active site of the receptor using a docking program. AutoDock Vina uses a Lamarckian genetic algorithm, while Glide employs a hierarchical search protocol.

  • Scoring Function: The docking program uses a scoring function to evaluate the binding affinity of each ligand pose. This function calculates the binding energy (in kcal/mol) based on factors like van der Waals interactions, electrostatic interactions, and hydrogen bonding.

  • Pose Generation: Multiple binding poses are generated for each ligand, and the one with the best score (lowest binding energy) is typically selected for further analysis.

4. Analysis of Docking Results:

  • Binding Affinity Evaluation: The docking scores or binding energies of the different 8-hydroxyquinoline derivatives are compared to rank their potential efficacy.

  • Interaction Analysis: The binding pose of the top-ranked derivatives is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site of the protein.

Visualizing Molecular Interactions and Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by anticancer 8-hydroxyquinoline derivatives.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Receptor Preparation (PDB Structure, Add Hydrogens, Define Active Site) docking Molecular Docking (Flexible Ligand, Rigid/Flexible Receptor) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Generate States) ligand_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->analysis lead_selection Lead Candidate Selection analysis->lead_selection

A generalized workflow for molecular docking studies.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

References

Evaluating the In Vivo Efficacy of 8-Hydroxyquinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of 8-hydroxyquinoline-based compounds against other alternatives, supported by experimental data.

The 8-hydroxyquinoline scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antitumor and antifungal effects. This guide synthesizes available in vivo efficacy data for representative 8-hydroxyquinoline-based compounds and compares them with established therapeutic agents. While specific in vivo data for 1-(8-Hydroxyquinolin-5-yl)ethanone is limited in the reviewed literature, this guide focuses on closely related and well-studied 8-hydroxyquinoline derivatives to provide a valuable comparative analysis for researchers in the field.

Antitumor Efficacy of 8-Hydroxyquinoline Derivatives

Recent studies have highlighted the potential of 8-hydroxyquinoline derivatives as potent antitumor agents. One such compound, 8-hydroxy-2-quinolinecarbaldehyde, has demonstrated significant in vivo efficacy in a preclinical cancer model.

Quantitative Data Summary: Antitumor Activity
CompoundDosageAdministration RouteAnimal ModelEfficacy OutcomeComparatorComparator Efficacy
8-hydroxy-2-quinolinecarbaldehyde (Compound 3) 10 mg/kg/day for 9 daysIntraperitonealAthymic nude mice with subcutaneous Hep3B hepatocellular carcinoma xenograftComplete tumor growth abolition.[1][2][3]Control (vehicle)Continued tumor growth
Cisplatin---Standard-of-care, efficacy varies by cancer type--
Experimental Protocol: In Vivo Antitumor Xenograft Model[2][3]

This protocol outlines the methodology used to assess the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde.

  • Cell Culture and Implantation: Human hepatocellular carcinoma (Hep3B) cells are cultured in appropriate media.

  • Animal Model: Athymic (nude) mice, which lack a functional thymus and therefore do not reject foreign tissue grafts, are used.

  • Tumor Xenograft Induction: A suspension of Hep3B cells is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of 8-hydroxy-2-quinolinecarbaldehyde (10 mg/kg). The control group receives injections of the vehicle solution.

  • Monitoring: Tumor size is measured regularly (e.g., every other day) using calipers. Animal weight and general health are also monitored.

  • Endpoint: After the designated treatment period (e.g., 9 days), the experiment is terminated. Tumors are excised and weighed. Vital organs may be collected for histological analysis to assess for any treatment-related toxicity.[1][2][3]

Visualizations

experimental_workflow_antitumor cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Induction Tumor Induction Cell Culture->Tumor Induction Animal Model Animal Model Animal Model->Tumor Induction Randomization Randomization Tumor Induction->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Measurement Tumor Measurement Treatment Group->Tumor Measurement Control Group->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Histology Histology Endpoint Analysis->Histology

In vivo antitumor experimental workflow.

Antifungal Efficacy of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold is also a promising starting point for the development of novel antifungal agents. A recently discovered derivative, designated L14, has shown potent in vivo activity against the pathogenic yeast Candida albicans.[4][5]

Quantitative Data Summary: Antifungal Activity
CompoundDosageAdministration RouteAnimal ModelEfficacy OutcomeComparatorComparator Efficacy
L14 2 mg/kgNot specifiedMurine model of Candida albicans infectionReduced fungal burden and extended survival.[4][5]ClioquinolLess effective at reducing fungal burden compared to L14
ClioquinolNot specifiedNot specifiedMurine model of Candida albicans infectionAntifungal activity--
Fluconazole---Standard-of-care antifungal--
Experimental Protocol: In Vivo Murine Candidiasis Model[4][5]

This protocol provides a general outline for evaluating the in vivo antifungal efficacy of 8-hydroxyquinoline derivatives.

  • Fungal Culture: Candida albicans is grown in a suitable broth medium.

  • Animal Model: Mice (e.g., BALB/c) are used for the infection model.

  • Infection: Mice are infected systemically with a suspension of C. albicans cells, typically via intravenous injection.

  • Treatment: Following infection, mice are divided into treatment and control groups. The treatment group receives the test compound (e.g., L14 at 2 mg/kg). A comparator group may receive a known antifungal agent (e.g., clioquinol or fluconazole). The control group receives the vehicle.

  • Monitoring: The primary endpoints are survival rate and fungal burden in target organs (e.g., kidneys). Mice are monitored daily for signs of illness and mortality is recorded.

  • Fungal Burden Determination: At a predetermined time point post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Visualizations

experimental_workflow_antifungal cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Fungal Culture Fungal Culture Infection Infection Fungal Culture->Infection Animal Model Animal Model Animal Model->Infection Grouping Grouping Infection->Grouping Test Compound Test Compound Grouping->Test Compound Comparator Drug Comparator Drug Grouping->Comparator Drug Control Control Grouping->Control Survival Monitoring Survival Monitoring Test Compound->Survival Monitoring Fungal Burden Fungal Burden Test Compound->Fungal Burden Comparator Drug->Survival Monitoring Comparator Drug->Fungal Burden Control->Survival Monitoring Control->Fungal Burden

In vivo antifungal experimental workflow.

Potential Signaling Pathways

While the precise mechanisms of action for many 8-hydroxyquinoline derivatives are still under investigation, their ability to chelate metal ions is thought to play a crucial role in their biological activity. This can disrupt various cellular processes that are dependent on metal homeostasis.

signaling_pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Chelation Chelation 8-Hydroxyquinoline->Chelation Metal Ions (Fe, Cu, Zn) Metal Ions (Fe, Cu, Zn) Metal Ions (Fe, Cu, Zn)->Chelation Disruption of Metal Homeostasis Disruption of Metal Homeostasis Chelation->Disruption of Metal Homeostasis ROS Production ROS Production Disruption of Metal Homeostasis->ROS Production Enzyme Inhibition Enzyme Inhibition Disruption of Metal Homeostasis->Enzyme Inhibition Apoptosis Apoptosis ROS Production->Apoptosis Cell Death Cell Death Enzyme Inhibition->Cell Death

References

A Comparative Guide to the Fluorescent Properties of Metal Complexes of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent properties of various metal complexes incorporating 8-hydroxyquinoline (8-HQ) and its derivatives. The inherent weak fluorescence of 8-HQ is dramatically enhanced upon chelation with metal ions, a phenomenon attributed to increased molecular rigidity and the inhibition of excited-state intramolecular proton transfer (ESIPT). This unique characteristic has positioned these complexes as pivotal materials in the development of Organic Light Emitting Diodes (OLEDs), fluorescent sensors, and probes for biological imaging.

This document summarizes key quantitative data on the photophysical properties of selected complexes, details the experimental protocols for their synthesis and fluorescence analysis, and provides visual representations of fundamental concepts and workflows to aid in research and development.

I. Comparative Analysis of Fluorescent Properties

The fluorescent properties of 8-hydroxyquinoline-based metal complexes are intricately linked to the nature of the central metal ion and the substituents on the quinoline ring. The following tables summarize the key photophysical parameters for a selection of these complexes, offering a basis for comparison.

Table 1: Fluorescent Properties of Metal Complexes with 8-Hydroxyquinoline (8-HQ)

Metal IonComplexExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent
Al(III)Alq₃~390~5200.12 - 0.32Chloroform, Ethanol
Zn(II)Znq₂~380~555~0.03Acetonitrile
Mg(II)Mgq₂~396~480~0.45Acetonitrile
Eu(III)Eu(HQ)₃·2H₂O-612 (characteristic)0.628-
Co(II)Co(HQ)₂371-Non-fluorescentDMSO
Ni(II)Ni(HQ)₂366-Non-fluorescentDMSO
Cu(II)Cu(HQ)₂--Non-fluorescent-

Note: The fluorescent properties of metal complexes can be highly solvent-dependent. The data presented here are representative values from various studies and may differ based on experimental conditions.

Table 2: Influence of Substituents on the Fluorescent Properties of Al(III) Complexes of 8-Hydroxyquinoline Derivatives

DerivativeMetal IonExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
5-substituted arylAl(III)-450-800Varies with substituent
5-substituted aryl ethynylAl(III)-450-800Varies with substituent

Note: Electron-donating groups on the 8-hydroxyquinoline ring generally lead to a red-shift in the emission spectrum, while electron-withdrawing groups cause a blue-shift.

II. Experimental Protocols

A. General Synthesis of Metal(II) Complexes of 8-Hydroxyquinoline[1]

This protocol outlines a general method for the synthesis of divalent metal complexes of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline (8-HQ)

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol (96%)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus

Procedure:

  • Prepare the Ligand Solution: Dissolve 8-hydroxyquinoline (0.2 mol/L) in a solvent mixture of 96% ethanol and deionized water (80:20 v/v).

  • Prepare the Metal Salt Solution: Dissolve the respective metal(II) chloride salt (0.1 mol/L) in the same ethanol/water solvent mixture.

  • Reaction: Mix 30 mL of the ligand solution with 30 mL of the metal salt solution in a beaker.

  • pH Adjustment: While stirring on a magnetic stirrer, adjust the pH of the reaction mixture. For nickel and cobalt complexes, adjust the pH to 7.3. For the copper complex, adjust the pH to 5.6.

  • Precipitation: Continue stirring and allow the precipitate of the metal complex to form.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with the ethanol/water solvent mixture to remove any unreacted starting materials.

  • Drying: Dry the purified metal complex in a desiccator.

B. Synthesis of Tris(8-hydroxyquinolinato)aluminum(III) (Alq₃)[2][3]

Materials:

  • 8-Hydroxyquinoline

  • Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃·9H₂O)

  • Ethanol

  • Potassium hydroxide (KOH) solution or Ammonium hydroxide (NH₄OH)

  • Magnetic stirrer

  • Reflux condenser

  • Beakers

  • Filtration apparatus

Procedure:

  • Prepare the Ligand Solution: Dissolve 8-hydroxyquinoline in ethanol.

  • Prepare the Aluminum Salt Solution: In a separate flask, dissolve the aluminum salt in ethanol.

  • Reaction: Mix the ligand and aluminum salt solutions.

  • pH Neutralization: Neutralize the mixture by adding KOH solution or NH₄OH dropwise with continuous stirring.

  • Reflux: Reflux the resulting mixture at 70°C for 5 hours with stirring. A yellow-green precipitate will form.

  • Isolation: Cool the mixture and collect the precipitate by filtration.

  • Purification: The crude product can be purified by recrystallization or sublimation to obtain high-purity Alq₃.[1]

C. Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)[4][5][6][7]

This protocol describes the determination of the fluorescence quantum yield using an integrating sphere, which allows for the direct measurement of emitted and absorbed photons.

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Cuvettes

  • Spectroscopic grade solvent

Procedure:

  • Blank Measurement (Incident Light):

    • Place a cuvette containing only the pure solvent in the sample holder within the integrating sphere.

    • Measure the spectrum of the incident light from the excitation source. The integrated area of this peak (S₀) corresponds to the total number of incident photons.

  • Sample Measurement:

    • Place the cuvette containing the fluorescent sample in the integrating sphere.

    • Measure the emission spectrum over a range that includes both the scattered excitation light and the sample's fluorescence emission.

    • The integrated area of the scattered excitation peak (S₁) represents the number of photons not absorbed by the sample.

    • The integrated area of the fluorescence emission peak (S₂) corresponds to the number of photons emitted by the sample.

  • Calculation of Quantum Yield:

    • The internal fluorescence quantum yield (Φ_F) is calculated using the following formula: Φ_F = S₂ / (S₀ - S₁)

III. Visualizing Key Concepts and Workflows

Synthesis_Workflow

Quantum_Yield_Measurement

Chelation_Fluorescence_Enhancement cluster_ligand 8-Hydroxyquinoline (Ligand) cluster_complex Metal Complex HQ 8-HQ Excited_HQ Excited 8-HQ HQ->Excited_HQ Excitation Metal_Ion Metal Ion HQ->Metal_Ion Chelation ESIPT ESIPT (Non-radiative decay) Excited_HQ->ESIPT ESIPT->HQ Weak Fluorescence Complex Metal-HQ Complex Excited_Complex Excited Complex Complex->Excited_Complex Excitation Excited_Complex->Complex Strong Fluorescence Metal_Ion->Complex

References

Benchmarking the Antifungal Potential: A Comparative Analysis of 1-(8-Hydroxyquinolin-5-yl)ethanone and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antifungal activity of the investigational compound 1-(8-Hydroxyquinolin-5-yl)ethanone and its derivatives against established commercial fungicides. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal drug discovery. While direct, publicly available quantitative antifungal activity data for this compound is limited, this guide synthesizes available data for structurally related 8-hydroxyquinoline derivatives to provide a benchmark against common therapeutic agents.

Executive Summary

In the face of rising antifungal resistance, the exploration of novel chemical scaffolds is paramount. The 8-hydroxyquinoline core has emerged as a promising pharmacophore with demonstrated broad-spectrum antimicrobial activity. This guide evaluates the potential of this compound and its analogs by comparing their reported in vitro efficacy with that of three widely used commercial fungicides: fluconazole, amphotericin B, and caspofungin. The comparison is made against three clinically relevant fungal pathogens: Candida albicans, Aspergillus niger, and Cryptococcus neoformans.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives and commercial fungicides against the selected fungal species. It is important to note that the MIC values for 8-hydroxyquinoline derivatives are for compounds structurally related to this compound and are presented here as a proxy due to the absence of specific data for the target compound.

CompoundFungal SpeciesMIC Range (µg/mL)
8-Hydroxyquinoline Derivatives
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida albicans0.031 - 2
8-Hydroxy-5-quinolinesulfonic acidCandida albicans1 - 512
PH265 (an 8-HQ derivative)Candida auris1
PH276 (an 8-HQ derivative)Candida auris8
PH265 (an 8-HQ derivative)Cryptococcus neoformans0

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(8-Hydroxyquinolin-5-yl)ethanone, a compound often used in pharmaceutical research. Adherence to these procedures is critical due to the inherent hazards of the substance.

Hazard Profile and Safety Precautions

This compound shares a structural similarity with 8-Hydroxyquinoline, and thus, similar toxicological and environmental hazards should be assumed. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Toxic if swallowed.H301
Serious Eye Damage Causes serious eye damage.H318
Skin Sensitization May cause an allergic skin reaction.H317
Reproductive Toxicity May damage fertility or the unborn child.H360
Acute Aquatic Hazard Very toxic to aquatic life.H400
Chronic Aquatic Hazard Very toxic to aquatic life with long lasting effects.[1][2][3]H410

Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to send it to a licensed and approved hazardous waste disposal facility.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or disposable spatulas, in a clearly labeled, sealed container.
  • Contaminated Labware: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone, ethanol). The resulting solvent rinse should be collected as hazardous waste.
  • Personal Protective Equipment (PPE): Used, contaminated gloves and other disposable PPE should be collected in a designated hazardous waste container.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection if dust is generated.
  • Carefully sweep up the solid material, avoiding dust formation, and place it into a designated hazardous waste container.[1]
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
  • Prevent the spill from entering drains or waterways.[3]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
  • Provide the EHS office with a complete inventory of the waste.
  • Store the sealed and labeled waste container in a designated, secure area until it is collected.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_waste_generation cluster_collection cluster_storage cluster_disposal start Handling this compound waste_generated Waste Generated? (e.g., unused chemical, contaminated items, spill residue) start->waste_generated collect_waste Collect in a designated, sealed, and compatible container. waste_generated->collect_waste Yes label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste store_waste Store in a secure, designated hazardous waste accumulation area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs approved_disposal Dispose of contents/container to an approved waste disposal plant. contact_ehs->approved_disposal

References

Personal protective equipment for handling 1-(8-Hydroxyquinolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(8-Hydroxyquinolin-5-yl)ethanone (CAS No. 2598-31-4), ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the proper handling of this compound. Adherence to these guidelines is paramount for minimizing risk and ensuring a safe laboratory environment. While one safety data sheet (SDS) suggests no known hazards, another indicates that the toxicological properties have not been fully investigated and that it may be an irritant and harmful.[1][2] Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeRecommended EquipmentSpecification Details
Eye/Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect for tears or holes before each use.
Lab CoatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Footwear Closed-Toe ShoesStandard laboratory footwear that fully covers the foot is required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2]
  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.
  • Prepare the Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill containment materials readily available.

2. Handling and Experimentation:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or powder.
  • Solution Preparation: When dissolving the solid, add the solvent to the compound slowly to avoid splashing.
  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
  • Monitoring: Continuously monitor the experiment for any unexpected changes.

3. Post-Experiment:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Emergency Response Plan

Spill Response:

  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for proper waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's specific hazardous material spill response procedures.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as chemical waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Work in Fume Hood prep3->handling1 handling2 Controlled Operations handling1->handling2 post1 Decontaminate Area handling2->post1 emergency1 Spill Response handling2->emergency1 emergency2 Personal Exposure handling2->emergency2 post2 Properly Dispose Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A flowchart outlining the essential steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.